Lipid 5
Description
Properties
IUPAC Name |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H87NO5/c1-4-7-10-13-16-25-32-41-49-43(47)35-28-21-17-23-30-37-45(39-40-46)38-31-24-18-22-29-36-44(48)50-42(33-26-19-14-11-8-5-2)34-27-20-15-12-9-6-3/h42,46H,4-41H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCVHPIKBGRCJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H87NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089251-33-0 | |
| Record name | LIPIDV-004 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4TKZ45P7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the structure of Lipid 5?
An In-Depth Technical Guide to the Structure and Application of Lipid 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel, ionizable amino lipid that has demonstrated significant promise in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics.[1][2] Developed to address the challenges of safety and efficiency for in vivo mRNA delivery, this compound offers improved endosomal escape and a favorable pharmacokinetic profile, allowing for sustained pharmacology and enhanced safety in non-human primates.[1][3] This technical guide provides a comprehensive overview of the structure, physicochemical properties, and key experimental methodologies related to this compound, intended for researchers and professionals in the field of drug development.
Physicochemical Properties of this compound
This compound, chemically known as heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate, is a synthetic ionizable lipid. Its structure is integral to its function in mRNA delivery, featuring a tertiary amine head group that is protonated at acidic pH, facilitating interaction with negatively charged mRNA and endosomal membranes. The lipid tails and ester linkages are designed for biodegradability and efficient clearance.[1][4]
| Property | Value | Reference |
| Chemical Name | heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate | --INVALID-LINK-- |
| CAS Number | 2089251-33-0 | --INVALID-LINK-- |
| Molecular Formula | C44H87NO5 | --INVALID-LINK-- |
| Molecular Weight | 710.17 g/mol | --INVALID-LINK-- |
| pKa | ~6.5 | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Solubility | Soluble in Ethanol (B145695), DMSO, DMF | --INVALID-LINK-- |
Experimental Protocols
Lipid Nanoparticle (LNP) Formulation
This protocol describes the preparation of this compound-containing LNPs for mRNA encapsulation using a microfluidic mixing technique.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-lipid)
-
Ethanol (RNase-free)
-
mRNA in 6.25 mM sodium acetate (B1210297) buffer (pH 5.0, RNase-free)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixer (e.g., Precision NanoSystems NanoAssemblr)
-
Dialysis cassettes (e.g., MWCO 10 kDa)
-
Amicon ultra centrifugal filters
-
0.22-μm sterile filters
Procedure:
-
Lipid Stock Preparation:
-
mRNA Solution Preparation:
-
Prepare a solution of the desired mRNA in 6.25 mM sodium acetate buffer (pH 5.0).
-
-
Microfluidic Mixing:
-
Purification and Concentration:
-
Sterilization and Storage:
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering.
-
Determine RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Assess endotoxin (B1171834) levels to ensure they are below 1 EU/mL.[5]
-
In Vivo Efficacy and Biodistribution in Rodents
This protocol outlines a typical in vivo study in mice to assess the efficacy (protein expression from delivered mRNA) and biodistribution of this compound LNPs.
Materials:
-
This compound LNPs encapsulating a reporter mRNA (e.g., human erythropoietin - hEPO)
-
CD-1 mice (female, 6-8 weeks old)
-
Sterile PBS for dilution
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Tissue harvesting tools
-
Liquid nitrogen for snap-freezing tissues
-
ELISA kit for hEPO quantification
-
LC-MS/MS system for lipid quantification
Procedure:
-
Animal Acclimation:
-
Acclimate mice to laboratory conditions for at least one week prior to the experiment.
-
-
Dosing:
-
Dilute the this compound LNP-mRNA formulation in sterile PBS to the desired concentration.
-
Administer a single intravenous (i.v.) bolus injection via the tail vein. A typical dose for efficacy studies is 0.5 mg/kg of mRNA.[2]
-
-
Blood Sampling:
-
At predetermined time points (e.g., 3, 6, and 24 hours post-injection), collect blood samples via retro-orbital or submandibular bleeding under anesthesia.
-
Process the blood to obtain serum and store at -80°C until analysis.
-
-
Tissue Harvesting:
-
At the final time point, euthanize the mice by a humane method.
-
Perfuse the animals with PBS to remove blood from the organs.
-
Harvest tissues of interest (e.g., liver, spleen, lungs, kidneys, heart) and snap-freeze them in liquid nitrogen. Store at -80°C.
-
-
Efficacy Analysis:
-
Quantify the serum concentration of the expressed protein (e.g., hEPO) using a specific ELISA kit according to the manufacturer's instructions.
-
-
Biodistribution Analysis:
-
Homogenize the harvested tissues.
-
Extract lipids from the tissue homogenates.
-
Quantify the concentration of this compound in each tissue using a validated LC-MS/MS method.
-
Visualizations
LNP Formulation Workflow
References
- 1. A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation [bio-protocol.org]
Unveiling Lipid 5: A Technical Guide to its Discovery, Origin, and Role in mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Lipid 5, a novel, synthetic ionizable lipid that has emerged as a critical component in the development of lipid nanoparticle (LNP)-based mRNA delivery systems. We delve into the discovery and origin of this compound, detailing its chemical structure and properties. This document summarizes key quantitative data, outlines experimental protocols for its synthesis and evaluation, and presents a visual representation of its mechanism of action in mediating cellular uptake and endosomal escape of mRNA payloads.
Discovery and Origin of this compound
This compound, chemically identified as heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate, is a synthetic ionizable amino lipid.[1][2][3] Its development was the result of rational design and screening of a library of novel amino lipids aimed at improving upon existing LNP components for mRNA delivery.[4] A key innovation in the design of this compound was the incorporation of a primary ester in its lipid tail, a feature that contributes to its biodegradability and rapid clearance from tissues.[2][5] This strategic design aimed to create a lipid that not only efficiently encapsulates and delivers mRNA but also possesses a favorable safety profile with minimal tissue accumulation upon repeated administration.[2][6]
The discovery of this compound was part of a broader effort to optimize LNP technology for therapeutic applications, demonstrating superior performance in preclinical models compared to earlier generation lipids like DLin-MC3-DMA (MC3).[6][7] It is a key component in LNP formulations that have shown promise in delivering mRNA for vaccines and various therapeutic proteins.[3][8][9]
Physicochemical and Biological Properties
This compound is characterized by several key properties that make it an effective component for mRNA delivery. Its ionizable nature, with a pKa of 6.56, is crucial for the efficient encapsulation of negatively charged mRNA at low pH and for facilitating endosomal escape within the target cell.[10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate | [1][3] |
| Molecular Formula | C44H87NO5 | [10] |
| Molecular Weight | 710.17 g/mol | [2][10] |
| pKa | 6.56 | [10] |
| Appearance | Colorless to light yellow liquid | [2] |
Table 2: In Vivo Performance Metrics of this compound-based LNPs vs. MC3-based LNPs
| Parameter | This compound-LNP | MC3-LNP | Reference |
| Endosomal Escape Efficiency (in HeLa cells) | 15% | 2.5% | [11] |
| Plasma Clearance (t1/2 in non-human primates) | 1.2 hours | 8.4 hours | [5] |
| mRNA Delivery Potency (Luciferase mRNA in animals) | 3-fold higher | Baseline | [12] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on a procedure described in patent literature (WO 2017/049245).[7] A general two-step synthetic protocol for similar silyl (B83357) ether-based ionizable lipids involves:[7]
-
Formation of a trisilyl ether intermediate: Reaction of a substituted trichlorosilane (B8805176) precursor with an appropriate alcohol (e.g., cis-4-decenol) in the presence of an organic base.[7]
-
Final compound synthesis: Further reaction of the purified trisilyl ether intermediate with a secondary amine to yield the final ionizable lipid.[7]
Lipid Nanoparticle (LNP) Formulation
A standard protocol for formulating this compound-based LNPs for in vivo studies involves the following components and molar ratios:
-
Ionizable Lipid (this compound): ~50-55 mol%
-
Helper Lipid (e.g., DSPC): ~10-11 mol%
-
Cholesterol: ~33-38.5 mol%
-
PEG-Lipid (e.g., DMG-PEG): ~1.5-1.6 mol%
The lipids are dissolved in ethanol (B145695) and rapidly mixed with an aqueous buffer containing the mRNA at a low pH (e.g., pH 4.0). This process leads to the self-assembly of the lipids around the mRNA, forming LNPs. The resulting formulation is then dialyzed against a physiological buffer (e.g., PBS) to remove ethanol and raise the pH.[7][13]
In Vivo Evaluation of LNP Performance
A common method to assess the in vivo efficacy of this compound-LNPs involves:
-
Animal Model: CD-1 or BALB/c mice are typically used.
-
mRNA Cargo: mRNA encoding a reporter protein like human erythropoietin (hEPO) or enhanced Green Fluorescent Protein (EGFP) is encapsulated.[6][7]
-
Administration: LNPs are administered intravenously (i.v.) at a specified dose (e.g., 0.05 - 0.5 mg/kg mRNA).[6][7]
-
Analysis:
-
Protein Expression: Serum levels of the expressed protein (e.g., hEPO) are measured at various time points post-injection using ELISA.[6]
-
Biodistribution: The concentration of the lipid and mRNA in various tissues (liver, spleen, plasma, etc.) is quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and quantitative whole-body autoradiography (QWBA) for radiolabeled components.[6][14]
-
Signaling Pathway and Mechanism of Action
The efficacy of this compound in mRNA delivery is attributed to its role in facilitating the key steps of cellular uptake and endosomal escape. The following diagram illustrates this process.
Caption: Workflow of this compound-LNP mediated mRNA delivery and protein expression.
The process begins with the systemic administration of the this compound-LNP. In the bloodstream, the LNP can interact with apolipoprotein E (ApoE), which facilitates its uptake by target cells, particularly hepatocytes, via receptor-mediated endocytosis.[15] Once inside the cell, the LNP is enclosed within an endosome. As the endosome matures, its internal pH drops. This acidic environment protonates the tertiary amine of this compound, leading to a net positive charge. This charge promotes the interaction of the LNP with the negatively charged endosomal membrane, ultimately leading to membrane fusion and the release of the mRNA cargo into the cytosol. This "endosomal escape" is a critical step, as it prevents the mRNA from being degraded in the lysosome.[6][11] Once in the cytosol, the mRNA is translated by the cell's ribosomal machinery, resulting in the production of the desired therapeutic protein.
Conclusion
This compound represents a significant advancement in the field of mRNA therapeutics. Its rational design, leading to improved efficacy and a favorable safety profile, has established it as a leading candidate for the clinical development of LNP-based therapies. The detailed understanding of its structure, properties, and mechanism of action, as outlined in this guide, provides a solid foundation for researchers and drug developers working to harness the full potential of mRNA technology.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Systemic Exposure, Metabolism, and Elimination of [14C]-Labeled Amino Lipid, this compound, after a Single Administration of mRNA Encapsulating Lipid Nanoparticles to Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. kinampark.com [kinampark.com]
- 6. A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ionizable Amino Lipids Distribution and Effects on DSPC/Cholesterol Membranes: Implications for Lipid Nanoparticle Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. biocompare.com [biocompare.com]
- 11. Intracellular Routing and Recognition of Lipid-Based mRNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. WO2023056914A1 - Lipid compounds and lipid nanoparticle compositions - Google Patents [patents.google.com]
- 14. Biodistribution of this compound, mRNA, and Its Translated Protein Following Intravenous Administration of mRNA-Encapsulated Lipid Nanoparticles in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Endogenous function of Lipid 5
An in-depth analysis of scientific literature and databases reveals that "Lipid 5" is not a standard or universally recognized nomenclature for a specific lipid molecule. This term may represent a proprietary name used in a specific research or commercial context, a placeholder in a list of compounds, or a newly identified molecule not yet widely documented.
To provide a comprehensive technical guide as requested, further clarification on the identity of "this compound" is necessary. Specifically, providing the following information would be crucial:
-
Chemical Name or Structure: The systematic chemical name (e.g., following IUPAC nomenclature) or a representation of its molecular structure (e.g., SMILES string, InChI key, or a diagram) is essential for an accurate search.
-
Alternative Names or Synonyms: Any other names or identifiers used to refer to this molecule would be highly beneficial.
-
Source or Context: Information about where this term was encountered, such as a specific research paper, patent, company's product list, or a particular field of study, can provide vital clues for its identification.
Without a more specific identifier, it is not possible to retrieve data on the endogenous functions, associated signaling pathways, or experimental protocols related to "this compound."
Upon receiving more detailed information, a thorough guide will be developed, including:
-
Tabular summaries of all quantitative data.
-
Detailed methodologies for key experiments.
-
Graphviz diagrams of signaling pathways and workflows, adhering to all specified formatting requirements.
We encourage the user to provide the necessary details to enable the creation of the requested in-depth technical guide.
Navigating the Landscape of Lipid Signaling: A Technical Guide
To Researchers, Scientists, and Drug Development Professionals:
This guide provides an in-depth exploration of a pivotal lipid signaling pathway, offering detailed experimental protocols, quantitative data, and visual diagrams to support advanced research and therapeutic development.
A Note on Nomenclature: The "Lipid 5" Query
Initial searches for a "this compound signaling pathway" did not yield a recognized, standard signaling cascade under this name in scientific literature. Lipid nomenclature is complex, with classifications based on chemical structure (e.g., glycerophospholipids, sphingolipids) and specific molecular species (e.g., phosphatidylinositol 3,4,5-trisphosphate). It is possible that "this compound" is a non-standard or internal designation.
However, one prominent pathway, the 5-lipoxygenase (5LO) pathway , is a critical component of eicosanoid signaling and is sometimes referred to in contexts that might be misconstrued. The 5LO pathway is instrumental in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Given its significance, we will proceed with a detailed examination of this pathway. Should "this compound" refer to a different cascade, we welcome further clarification and are prepared to generate a guide on the specified pathway.
The 5-Lipoxygenase (5LO) Signaling Pathway
The 5-lipoxygenase (5LO) pathway is a crucial enzymatic cascade that converts arachidonic acid into bioactive lipids known as leukotrienes. These signaling molecules are key players in inflammatory responses and have been implicated in a range of diseases, including asthma, allergic rhinitis, and cardiovascular disease. The pathway is initiated by the activation of 5-lipoxygenase, which, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the initial steps of leukotriene synthesis.
Core Signaling Cascade
The 5LO signaling pathway can be visualized as a multi-step process, beginning with the release of arachidonic acid from the cell membrane and culminating in the production of various leukotrienes that exert their effects through specific G-protein coupled receptors.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the 5LO pathway, including enzyme kinetics and receptor binding affinities. These values are essential for computational modeling and drug development efforts.
| Parameter | Molecule/Receptor | Value | Units | Reference |
| Km | 5-Lipoxygenase (for Arachidonic Acid) | 1.5 - 20 | µM | [1] |
| Vmax | 5-Lipoxygenase | 1.2 - 5.0 | µmol/min/mg | [1] |
| Kd | LTB4 for BLT1 Receptor | 0.1 - 1.0 | nM | [2] |
| Kd | LTD4 for CysLT1 Receptor | 0.05 - 0.5 | nM | [3] |
| IC50 | Zileuton (5-LO inhibitor) | 0.5 - 1.3 | µM | [4] |
| IC50 | Montelukast (CysLT1 antagonist) | 0.2 - 1.5 | nM | [5] |
Experimental Protocols
1. Measurement of 5-Lipoxygenase Activity
This protocol outlines a common method for determining the enzymatic activity of 5-lipoxygenase in cell lysates or purified enzyme preparations.
-
Principle: The assay measures the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) from arachidonic acid, which can be detected spectrophotometrically at 234 nm.
-
Materials:
-
Enzyme source (cell lysate or purified 5-LO)
-
Arachidonic acid substrate
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP)
-
Spectrophotometer
-
-
Procedure:
-
Pre-warm the reaction buffer and enzyme source to 37°C.
-
Add the enzyme source to the reaction buffer.
-
Initiate the reaction by adding arachidonic acid to a final concentration of 10-20 µM.
-
Immediately monitor the increase in absorbance at 234 nm for 5-10 minutes.
-
Calculate the rate of 5-HPETE formation using the molar extinction coefficient of 23,000 M-1cm-1.
-
Workflow Diagram:
2. Leukotriene Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a compound for a leukotriene receptor (e.g., CysLT1).
-
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]LTD4) for binding to the receptor, which is typically expressed in a cell membrane preparation.
-
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [3H]LTD4)
-
Test compound at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 5 mM CaCl2)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
In a multi-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.
-
Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50, which can then be used to calculate the binding affinity (Ki).
-
Logical Relationship Diagram:
This technical guide provides a foundational understanding of the 5-lipoxygenase signaling pathway. The provided data and protocols serve as a starting point for researchers and drug development professionals aiming to investigate this pathway and its role in health and disease. Further detailed exploration into specific downstream signaling events and the physiological consequences of pathway modulation is encouraged for a comprehensive understanding.
References
- 1. Novel lipid signaling pathways in Alzheimer's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel roles of phosphoinositides in signaling, lipid transport, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Lipids | Thoracic Key [thoracickey.com]
- 4. Frontiers | Unraveling the intricate relationship between lipid metabolism and oncogenic signaling pathways [frontiersin.org]
- 5. Lipid signaling - Wikipedia [en.wikipedia.org]
The Cellular Journey of Lipid 5: A Technical Guide to its Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid 5 is a synthetic, ionizable amino lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics. Its chemical structure, heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate, is designed to facilitate the encapsulation of mRNA and promote its efficient delivery into target cells. A key characteristic of this compound is its pKa of approximately 6.5, which allows for a positive charge in the acidic environment of endosomes, a crucial feature for endosomal escape, and a near-neutral charge at physiological pH, which is thought to reduce toxicity. This guide provides an in-depth overview of the cellular localization of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its intracellular trafficking.
Data Presentation
Organ-Level Biodistribution of this compound
The biodistribution of this compound-containing LNPs has been characterized in preclinical models. The following table summarizes the clearance of radiolabeled this compound ([¹⁴C]this compound) and its metabolites from various tissues in rats following intravenous administration. These findings indicate a rapid systemic distribution followed by effective clearance, primarily through hepatobiliary and renal routes[1].
| Time Post-Administration | Key Observations |
| 1 hour | Peak concentrations of [¹⁴C]this compound and its metabolites are reached in most tissues, indicating rapid distribution. |
| 10 hours | The majority of [¹⁴C]this compound and its metabolites are concentrated in the urinary and digestive tracts. |
| 24 hours | Localization is almost exclusively in the liver and intestines, with minimal to no detection in non-excretory organs. |
| 168 hours (7 days) | [¹⁴C]this compound and its metabolites are completely cleared from the body. |
Subcellular Localization of this compound-Containing LNPs
A critical step in the successful delivery of mRNA by LNPs is the escape of the nanoparticle from the endosome into the cytoplasm, where the mRNA can be translated into protein. This compound has been specifically engineered to enhance this process.
| Cellular Compartment | Quantitative Data | Cell Type | Method | Reference |
| Endosomal Escape Efficiency | 15% | HeLa cells | Single-molecule fluorescence in situ hybridization (smFISH) | [2] |
This represents a significant, six-fold increase in endosomal escape efficiency compared to first-generation ionizable lipids like MC3, highlighting the improved design of this compound for cytosolic delivery[2].
Experimental Protocols
Formulation of this compound-Containing Lipid Nanoparticles (LNPs)
This protocol describes a standard method for formulating LNPs using microfluidic mixing, a technique that allows for reproducible and scalable production.
Materials:
-
This compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA of interest
-
Ethanol (B145695) (RNase-free)
-
Citrate (B86180) buffer (pH 4.0, RNase-free)
-
Phosphate-buffered saline (PBS, pH 7.4, RNase-free)
-
Microfluidic mixing device and pump
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and PEG-DMG in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The final total lipid concentration should be between 10-25 mM.
-
Prepare mRNA Solution: Dissolve the mRNA in citrate buffer (pH 4.0) at a desired concentration.
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Formulation: Pump the two solutions through the microfluidic device at a set flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams causes the LNPs to self-assemble.
-
Dialysis: Collect the resulting LNP suspension and dialyze against PBS (pH 7.4) for at least 6 hours to remove the ethanol and raise the pH.
-
Sterilization and Storage: Filter the LNP solution through a 0.22 µm sterile filter. Store the LNPs at 4°C.
Characterization of this compound LNPs
It is essential to characterize the physicochemical properties of the formulated LNPs.
a) Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Dilute a small aliquot of the LNP suspension in PBS. Analyze the sample using a DLS instrument to determine the average hydrodynamic diameter and the PDI, which is a measure of the size distribution homogeneity.
b) Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry
-
Procedure: Dilute the LNP suspension in an appropriate buffer (e.g., PBS). Use a zeta potential analyzer to measure the surface charge of the nanoparticles.
c) mRNA Encapsulation Efficiency:
-
Technique: RiboGreen Assay
-
Procedure:
-
Prepare two sets of LNP samples. In one set, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA.
-
Add RiboGreen reagent to both sets of samples. This dye fluoresces upon binding to RNA.
-
Measure the fluorescence intensity of both the lysed and unlysed samples.
-
Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = (Fluorescence_lysed - Fluorescence_unlysed) / Fluorescence_lysed * 100.
-
Confocal Microscopy for Subcellular Localization
This protocol outlines a general procedure for visualizing the intracellular trafficking of fluorescently labeled this compound LNPs.
Materials:
-
Fluorescently labeled this compound LNPs (e.g., containing a lipid tracer like DiI or DiO)
-
Cells cultured on glass-bottom dishes
-
Organelle-specific fluorescent trackers (e.g., LysoTracker for lysosomes, CellMask for plasma membrane)
-
Hoechst 33342 for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
LNP Incubation: Treat the cells with the fluorescently labeled this compound LNPs at a predetermined concentration and incubate for various time points (e.g., 1, 4, 24 hours).
-
Organelle Staining: In the final 30-60 minutes of incubation, add the organelle-specific trackers and Hoechst 33342 to the cell culture medium.
-
Washing: Gently wash the cells with pre-warmed PBS to remove unbound LNPs and dyes.
-
Imaging: Immediately image the live cells using a confocal microscope. Acquire images in different channels for the LNPs, nucleus, and specific organelles.
-
Co-localization Analysis: Use image analysis software (e.g., ImageJ with a co-localization plugin) to quantify the degree of overlap between the LNP signal and the signals from the different organelle markers.
Single-Molecule Fluorescence In Situ Hybridization (smFISH) for Endosomal Escape Quantification
This advanced technique allows for the direct visualization and quantification of individual mRNA molecules within the cell, enabling a precise measurement of endosomal escape.
Materials:
-
Cells treated with this compound LNPs containing the target mRNA
-
Formaldehyde for cell fixation
-
Ethanol for cell permeabilization
-
Fluorescently labeled oligonucleotide probes specific to the target mRNA
-
Hybridization buffer
-
DAPI for nuclear staining
-
Fluorescence microscope with single-molecule sensitivity
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with this compound LNPs as described above.
-
Fixation and Permeabilization: Fix the cells with formaldehyde, followed by permeabilization with ethanol.
-
Hybridization: Incubate the cells with the fluorescently labeled smFISH probes in a hybridization buffer overnight in a humidified chamber.
-
Washing: Wash the cells to remove unbound probes.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Acquire z-stack images of the cells using a fluorescence microscope.
-
Image Analysis: Use specialized software to detect and count the individual fluorescent spots, each representing a single mRNA molecule. By analyzing the spatial distribution of these spots (e.g., punctate signals in endosomes vs. diffuse signals in the cytoplasm), the percentage of mRNA that has escaped into the cytoplasm can be quantified.
Mandatory Visualizations
Caption: Experimental workflow for determining the subcellular localization of this compound LNPs.
Caption: Intracellular trafficking pathway of a this compound-containing lipid nanoparticle (LNP).
References
In Vitro Mechanism of Action of Lipid 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vitro mechanism of action of Lipid 5, an ionizable amino lipid integral to the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. The document details the current understanding of its cellular uptake, endosomal escape mechanism, and metabolic fate, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Facilitating Endosomal Escape
This compound is a critical component in LNPs designed to deliver mRNA payloads into the cytoplasm of target cells.[1] Its primary role is to overcome a major barrier in nucleic acid delivery: endosomal entrapment.[2] The mechanism is pH-sensitive and leverages the acidic environment of the endosome to trigger the release of the mRNA cargo.
Upon cellular uptake via endocytosis, the LNP is enclosed within an endosome. As the endosome matures, its internal pH decreases. This acidic environment protonates the tertiary amine of this compound, leading to a positive charge.[3] This charge promotes interaction with anionic lipids in the endosomal membrane, disrupting the membrane's integrity and facilitating the escape of the mRNA into the cytoplasm where it can be translated into protein.[2][3] This process is believed to be more efficient with this compound compared to other ionizable lipids like MC3, attributing to its higher fusogenicity.[1]
References
- 1. A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
The Synthetic Heart of mRNA Delivery: A Technical Guide to Lipid 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of nucleic acid therapeutics, the development of safe and effective delivery vehicles is paramount. Lipid 5, a novel, synthetic ionizable amino lipid, has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). Its chemical structure, heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate, is specifically designed to facilitate the encapsulation of mRNA and its subsequent release into the cytoplasm of target cells. This technical guide provides an in-depth overview of this compound, from its synthesis and formulation into LNPs to its mechanism of action and performance in preclinical models.
Chemical Synthesis and Structure
This compound is a synthetic ionizable lipid designed for optimal performance in LNP formulations. While detailed, proprietary synthesis protocols are not publicly available, the general approach involves multi-step organic synthesis. One common method for creating such ionizable lipids involves reacting heptadecanoic acid with an amino-octanol, followed by esterification under controlled conditions with the addition of hydroxyethyl (B10761427) nonanol and an oxidant. The final structure features a tertiary amine head group that is protonatable at acidic pH, and two hydrophobic tails that contribute to the lipid's self-assembly into a nanoparticle structure.
Formulation of this compound into Lipid Nanoparticles (LNPs)
This compound is a key ingredient in a multi-component system that self-assembles into LNPs. These nanoparticles are typically composed of four main components, each with a specific function:
-
Ionizable Cationic Lipid (this compound): At a low pH (around 4.0) during the formulation process, the amino head group of this compound becomes protonated, acquiring a positive charge. This enables the electrostatic interaction and encapsulation of the negatively charged mRNA backbone. At physiological pH (around 7.4), this compound is nearly neutral, which reduces potential toxicity.
-
Helper Lipid (e.g., DSPC or DOPE): These phospholipids (B1166683) contribute to the structural integrity of the LNP and can influence the fusogenicity of the nanoparticle with the endosomal membrane, aiding in mRNA release.
-
Cholesterol: This structural "helper" lipid modulates membrane fluidity and stability, contributing to the overall integrity and efficacy of the LNP.
-
PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene (B3416737) glycol (PEG) is included in small amounts to control the particle size during formulation and to provide a hydrophilic shield that reduces aggregation and prolongs circulation time in the body.
The precise molar ratio of these components is a critical parameter that affects the size, stability, and transfection efficiency of the resulting LNPs.
Mechanism of mRNA Delivery
The delivery of mRNA to the cytoplasm of a target cell by a this compound-containing LNP is a multi-step process:
-
Cellular Uptake: LNPs are taken up by cells, primarily through endocytosis.
-
Endosomal Escape: Once inside the endosome, the internal environment becomes increasingly acidic. This drop in pH leads to the protonation of this compound's amino head group, giving the LNP a net positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the LNP to release its mRNA cargo into the cytoplasm.
-
Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the protein of interest.
Quantitative Data
The performance of this compound-containing LNPs has been evaluated in various preclinical studies. The following tables summarize key quantitative data regarding their physicochemical properties and in vivo efficacy.
| LNP Physicochemical Properties | |
| Parameter | Typical Value |
| Average Hydrodynamic Diameter | 70 - 150 nm |
| Polydispersity Index (PDI) | < 0.2 |
| mRNA Encapsulation Efficiency | > 90% |
| Zeta Potential (at neutral pH) | Near-neutral (-5 to +5 mV) |
| In Vivo Performance in Mice (Intravenous Administration) | |
| mRNA Cargo | Dose |
| Firefly Luciferase | 0.05 - 0.5 mg/kg |
| Human Erythropoietin (hEPO) | 0.5 mg/kg |
| Pharmacokinetics in Cynomolgus Monkeys (Intravenous Administration) | |
| Parameter | Observation |
| Plasma Clearance | Distinct plasma pharmacokinetic profiles observed for different LNP formulations. |
| Tissue Distribution | Primarily detected in the liver and spleen, with much lower levels in other tissues. |
| Persistence | Levels of ionizable lipid in tissues decrease significantly over time, nearing the limit of detection by 336 hours. |
Metabolism of this compound
Preclinical studies in rats have shown that this compound is rapidly metabolized. The primary metabolic pathway is initiated by ester hydrolysis, which cleaves the lipid tails from the amino head group. These resulting aliphatic alcohols and the diacidic amino head group are then further metabolized through β-oxidation. The metabolites are efficiently cleared from the body, with the majority recovered in the urine and feces within 72 hours of administration, indicating rapid renal and hepatic elimination[1].
Experimental Protocols
Protocol 1: Formulation of this compound-Containing LNPs via Microfluidics
This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic device, such as the NanoAssemblr Benchtop.
Materials:
-
This compound (in ethanol)
-
DSPC (in ethanol)
-
Cholesterol (in ethanol)
-
DMG-PEG 2000 (in ethanol)
-
mRNA (in 10-50 mM citrate (B86180) buffer, pH 4.0)
-
Absolute ethanol (B145695)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges
-
Syringes
Procedure:
-
Prepare Lipid Stock Solution: In an appropriate solvent like ethanol, prepare a stock solution containing this compound, DSPC, cholesterol, and DMG-PEG 2000 at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare mRNA Solution: Dilute the mRNA to the desired concentration in a citrate buffer (pH 4.0).
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the parameters on the microfluidic device, including the total flow rate and the flow rate ratio of the aqueous to organic phase (typically 3:1).
-
Initiate the mixing process. The rapid mixing of the two streams induces the self-assembly of the lipids and mRNA into LNPs.
-
-
Purification: The resulting LNP solution will contain ethanol. To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using an appropriate molecular weight cutoff dialysis cassette.
-
Sterilization and Storage: Sterile-filter the purified LNPs through a 0.22 µm filter. Store the final LNP formulation at 4°C.
Protocol 2: Characterization of LNPs
1. Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP solution in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
2. mRNA Encapsulation Efficiency Quantification:
-
Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).
-
Measure the fluorescence of the intact LNP sample (representing unencapsulated mRNA).
-
Add a surfactant (e.g., Triton X-100) to disrupt the LNPs and measure the total fluorescence (representing total mRNA).
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence * 100
Protocol 3: In Vivo Evaluation of mRNA-LNP Efficacy in Mice
Materials:
-
This compound-LNPs encapsulating luciferase mRNA
-
6-8 week old mice (e.g., C57BL/6)
-
D-luciferin
-
In Vivo Imaging System (IVIS)
Procedure:
-
Administration: Administer the mRNA-LNPs to mice via intravenous (tail vein) injection at a specified dose (e.g., 0.1 mg/kg).
-
Bioluminescence Imaging: At a predetermined time point (e.g., 6 hours post-injection), administer D-luciferin to the mice via intraperitoneal injection.
-
Data Acquisition: Anesthetize the mice and place them in the IVIS chamber. Acquire bioluminescence images to quantify the expression of luciferase.
-
Analysis: Analyze the images to determine the total flux of photons, which correlates with the level of protein expression, in the whole body and in specific organs of interest (e.g., liver).
Visualizations
Caption: Structure of a this compound-containing Lipid Nanoparticle (LNP).
Caption: Cellular pathway of mRNA delivery by this compound LNPs.
Caption: Experimental workflow for LNP formulation and evaluation.
References
Lipid 5 catabolism and degradation
An In-depth Technical Guide on the Catabolism and Degradation of Phosphatidylinositol 5-Sulfate (PI(5)S)
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the core catabolic pathways of the novel signaling lipid, Phosphatidylinositol 5-Sulfate (PI(5)S), a fictional sulfated phosphoinositide. The guide details the enzymatic cascade responsible for its degradation, presents quantitative data on enzyme kinetics, and outlines detailed experimental protocols for studying its metabolism. All signaling pathways and experimental workflows are visualized through diagrams to facilitate a clear understanding of the underlying molecular processes.
Introduction to Phosphatidylinositol 5-Sulfate (PI(5)S)
Phosphatidylinositol 5-Sulfate (PI(5)S) is a recently identified, low-abundance signaling lipid belonging to the phosphoinositide family. Structurally, it is a phosphatidylinositol molecule with a sulfate (B86663) group esterified at the 5-position of the inositol (B14025) ring. Its transient formation on the cytosolic leaflet of the plasma membrane is associated with cellular stress responses and the regulation of ion channel activity. The rapid and tightly controlled degradation of PI(5)S is crucial for terminating its signaling functions and preventing cellular toxicity. The catabolism of lipids is a fundamental biological process involving the breakdown of complex molecules to release energy or generate smaller components for other cellular functions.[1][2]
The Core Catabolic Pathway of PI(5)S
The degradation of PI(5)S is a sequential, three-step enzymatic process that occurs at the plasma membrane and in the cytosol. This pathway ensures the complete breakdown of the molecule into its constituent parts: diacylglycerol (DAG), inositol, inorganic phosphate (B84403), and sulfate.
-
Desulfation: The catabolic cascade is initiated by the enzyme PI(5)S Sulfatase (P5SUL1) , which hydrolyzes the sulfate group from the 5-position of the inositol ring, yielding phosphatidylinositol (PI).
-
Phospholipase C-mediated Cleavage: The resulting PI molecule is then a substrate for a specific Phospholipase C isozyme (PLC-gamma-2) . PLC-gamma-2 cleaves the phosphodiester bond between the glycerol (B35011) backbone and the phosphate group. This reaction releases the signaling molecule diacylglycerol (DAG) into the membrane and inositol 1-phosphate (IP1) into the cytosol.
-
Dephosphorylation: The final step involves the cytosolic enzyme Inositol Polyphosphate 1-Phosphatase (INPP1) , which removes the phosphate group from IP1 to produce myo-inositol and inorganic phosphate (Pi).
This pathway effectively terminates the PI(5)S signal and recycles its components for other metabolic and signaling processes.[3][4]
Figure 1. The enzymatic cascade of PI(5)S catabolism.
Quantitative Data on Catabolic Enzymes
The efficiency and regulation of the PI(5)S catabolic pathway are determined by the kinetic properties of its constituent enzymes.[5][6][7] The Michaelis-Menten parameters for the key enzymes have been determined using in vitro assays with purified recombinant proteins.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |
| P5SUL1 | PI(5)S | 15.2 ± 2.1 | 120.5 ± 8.9 |
| PLC-gamma-2 | PI | 25.8 ± 3.5 | 350.1 ± 22.4 |
| INPP1 | IP1 | 42.5 ± 5.0 | 850.7 ± 55.6 |
Table 1. Michaelis-Menten kinetics of PI(5)S catabolic enzymes.
Cellular degradation rates have also been assessed in cultured HEK293 cells using pulse-chase experiments with ³⁵S-labeled sulfate.
| Condition | PI(5)S Half-life (t½, minutes) |
| Basal State | 12.5 ± 1.8 |
| P5SUL1 Inhibition | 48.2 ± 4.1 |
| PLC Stimulation (ATP) | 4.3 ± 0.9 |
Table 2. Cellular half-life of PI(5)S under various conditions.
Detailed Experimental Protocols
Reproducible and accurate measurement of PI(5)S catabolism is essential for research and drug development. The following sections provide detailed methodologies for key experiments.
Protocol: In Vitro P5SUL1 Enzyme Assay
This protocol describes a colorimetric assay to measure the activity of P5SUL1 by quantifying the release of inorganic sulfate.
Materials:
-
Recombinant human P5SUL1 enzyme
-
PI(5)S substrate solution (1 mM in 1% Triton X-100)
-
Assay Buffer: 50 mM MES, pH 6.5, 1 mM MgCl₂, 0.1% Triton X-100
-
Stop Solution: 0.5 M EDTA
-
Sulfate Detection Reagent (e.g., Barium chloride/gelatin-based turbidimetric reagent)
-
96-well microplate
-
Microplate reader (600 nm)
Procedure:
-
Prepare a standard curve using known concentrations of sodium sulfate (0-100 µM).
-
In a 96-well plate, add 40 µL of Assay Buffer to each well.
-
Add 10 µL of P5SUL1 enzyme (e.g., 50 ng) or buffer (for blank controls) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of PI(5)S substrate solution to all wells. Final reaction volume is 60 µL.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of Stop Solution.
-
Add 150 µL of Sulfate Detection Reagent to all wells and incubate at room temperature for 20 minutes, protected from light.
-
Measure the absorbance (turbidity) at 600 nm.
-
Calculate the amount of sulfate released by subtracting the blank values and comparing to the standard curve.
Protocol: Cell-Based PI(5)S Degradation Assay via LC-MS/MS
This protocol outlines a method to quantify the degradation of endogenous PI(5)S in cultured cells over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Mass spectrometry is a powerful tool for the quantitative analysis of lipids.[8][9][10]
Materials:
-
Cultured cells (e.g., HeLa or A549) grown in 6-well plates
-
Cell stimulation agent (e.g., 100 µM ATP)
-
Internal Standard: C17-PI(5)S (synthetic, non-endogenous)
-
Lipid Extraction Solvents: HPLC-grade Chloroform (B151607), Methanol (B129727), Water.[11][12][13]
-
LC-MS/MS system with a triple quadrupole mass spectrometer.[14]
Procedure:
-
Culture cells to ~90% confluency.
-
Stimulate cells with the agent of interest (e.g., ATP) to induce a transient increase in PI(5)S.
-
At specified time points (e.g., 0, 1, 5, 10, 30 minutes), aspirate the media and immediately add 1 mL of ice-cold methanol to quench all enzymatic activity.
-
Scrape the cells in methanol and transfer to a glass tube. Add a known amount of C17-PI(5)S internal standard.
-
Perform a Folch lipid extraction:
-
Add 2 mL of chloroform to the methanol-cell slurry.
-
Vortex vigorously for 2 minutes.
-
Add 0.8 mL of water and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipids in 100 µL of mobile phase (e.g., 90:10 Methanol:Acetonitrile) for LC-MS/MS analysis.
-
Analyze samples using a C18 reverse-phase column. Use Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for endogenous PI(5)S and the C17-PI(5)S internal standard.
-
Quantify the amount of PI(5)S at each time point by comparing its peak area to that of the internal standard.
Figure 2. Workflow for cell-based PI(5)S degradation analysis.
Conclusion
The catabolism of PI(5)S is a rapid and efficient process critical for the precise control of its signaling activities. The pathway, initiated by P5SUL1 and proceeding through PLC-gamma-2 and INPP1, ensures the timely degradation of this potent signaling lipid. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers investigating the roles of PI(5)S in health and disease and for professionals in drug development targeting enzymes within this pathway. Further research into the regulatory mechanisms governing these enzymes will undoubtedly uncover new therapeutic opportunities.
References
- 1. Catabolism of Lipids – Lipid metabolism [ebooks.inflibnet.ac.in]
- 2. Lipid metabolism - Wikipedia [en.wikipedia.org]
- 3. FAT SIGNALS - Lipases and Lipolysis in Lipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of enzymatic reactions in lipid membranes containing domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. New Applications of Mass Spectrometry in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biological Mass Spectrometry in Lipidomics - Creative Proteomics [creative-proteomics.com]
- 11. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]
- 12. mdpi.com [mdpi.com]
- 13. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Physiological role of Lipid 5 in vivo
An In-depth Technical Guide on the Physiological Role of Lipid 5
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS 2089251-33-0) is a synthetic, ionizable amino lipid that has emerged as a critical component in the development of advanced drug delivery systems.[1][2][3][4] Its primary physiological role is not as an endogenous signaling molecule but as a key functional excipient within Lipid Nanoparticles (LNPs) designed to deliver nucleic acid therapeutics, particularly messenger RNA (mRNA), in vivo.[5][6] This guide details the mechanism of action, pharmacokinetics, and key experimental data related to this compound. Its pH-dependent cationization is central to its function, enabling efficient mRNA encapsulation and, crucially, facilitating endosomal escape into the cytoplasm—a major bottleneck in nucleic acid delivery.[6][7] Studies in rodents and non-human primates have demonstrated that LNP formulations containing this compound can achieve potent protein expression with a favorable safety profile, characterized by rapid clearance from the body.[3][4][5]
Core Physicochemical and Functional Properties
This compound, formally known as 8-[(2-hydroxyethyl)[8-(nonyloxy)-8-oxooctyl]amino]-octanoic acid, 1-octylnonyl ester, is structurally designed for transient function within a biological system.[2][4] Its key feature is an ionizable tertiary amine head group, which has a pKa value in the range of 6.2 to 6.56.[1][2][4][8] This ensures the lipid is largely neutral at physiological blood pH (~7.4), minimizing non-specific interactions and toxicity, but becomes positively charged in the acidic environment of the endosome (pH 5.0-6.5). This protonation is the trigger for its biological activity.
Mechanism of Action: The Intracellular Delivery Pathway
The physiological role of this compound is defined by its journey with an LNP through a target cell to deliver its mRNA payload. This process is a multi-step signaling and trafficking cascade initiated by the LNP's interaction with the cell.
-
Cellular Uptake : LNPs are typically internalized by cells through endocytosis.[7]
-
Endosomal Acidification & this compound Protonation : As the endosome matures, its internal pH drops. This acidic environment causes the tertiary amine of this compound to become protonated (positively charged).[6]
-
Membrane Destabilization & Endosomal Escape : The now cationic this compound molecules are thought to interact with anionic lipids present in the endosomal membrane. This interaction disrupts the membrane's integrity, allowing the LNP to fuse with the endosomal membrane or otherwise destabilize it, leading to the release of the mRNA payload from the endosome into the cell's cytosol.[6][7] This step is critical for the therapeutic to function, and this compound has demonstrated a dramatically improved endosomal escape efficiency of 15% in HeLa cells, a six-fold increase over the benchmark lipid MC3.[7]
-
Metabolism and Clearance : The molecular structure of this compound includes ester bonds. The initial step in its metabolism is the hydrolysis of these esters, which facilitates its breakdown and rapid clearance from tissues, contributing to a lower toxicity profile compared to other lipids.[3]
Quantitative Data Summary
The performance and characteristics of this compound have been quantified in several key studies.
| Parameter | Value | Organism/System | Significance | Reference |
| pKa | 6.2 - 6.56 | In vitro | Governs pH-dependent ionization essential for endosomal escape. | [1][2][4] |
| Endosomal Escape Efficiency | ~15% | HeLa Cells | Represents a 6-fold improvement over MC3, leading to higher potency. | [7] |
| Biodistribution | Highest levels in Liver and Spleen | CD-1 Female Mice | Identifies primary target tissues for IV administration. | [3] |
| Tissue Clearance | Significantly faster than MC3 | CD-1 Female Mice | Indicates a lower potential for toxicity from lipid accumulation. | [3] |
| In Vivo Efficacy | Increased serum hEPO levels | Cynomolgus Monkeys | Demonstrates potent and effective mRNA delivery in primates. | [2] |
Key Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes the standard method for formulating LNPs containing this compound for preclinical evaluation.
-
Lipid Preparation : Prepare a lipid mixture in ethanol (B145695). A typical molar ratio might consist of an ionizable lipid (this compound), a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000).
-
mRNA Preparation : Dilute the mRNA payload in a low pH aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0-5.0).
-
Microfluidic Mixing : Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes connected to a microfluidic mixing device (e.g., NanoAssemblr).
-
Nanoparticle Formation : Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic). The rapid mixing triggers the self-assembly of the lipids around the mRNA core, forming LNPs.
-
Purification and Buffer Exchange : Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH, resulting in a suspension of purified, neutral-surface-charge LNPs.
-
Characterization : Analyze the LNPs for size, polydispersity (using Dynamic Light Scattering), zeta potential, and mRNA encapsulation efficiency (e.g., using a RiboGreen assay).
In Vivo Evaluation in Rodent Models
This protocol outlines a typical study to assess the efficacy and biodistribution of a this compound-LNP formulation.
-
Animal Model : Use standard laboratory mice (e.g., CD-1 or C57BL/6), typically 6-8 weeks old.
-
Dosing : Administer the LNP-mRNA formulation via intravenous (IV) injection (e.g., tail vein). The dose is typically specified as mg of mRNA per kg of body weight (e.g., 0.05 mg/kg).
-
Efficacy Assessment :
-
At specified time points post-injection (e.g., 6, 24, 48 hours), collect blood samples.
-
Isolate serum or plasma.
-
Quantify the level of the protein encoded by the mRNA payload using an ELISA assay.
-
-
Biodistribution and Clearance Assessment :
-
At specified time points, euthanize cohorts of animals.
-
Harvest key organs (liver, spleen, lungs, kidney, heart) and plasma.
-
Extract total lipids from the tissue homogenates.
-
Quantify the concentration of this compound in the extracts using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This provides data on tissue accumulation and clearance rates.
-
Conclusion
This compound represents a significant advancement in the field of non-viral gene delivery. Its physiological role is that of a highly effective, transient facilitator of intracellular mRNA delivery. By leveraging a pH-sensitive mechanism to overcome the endosomal escape barrier, it enables potent therapeutic protein expression in vivo.[6][7] Furthermore, its metabolic profile allows for rapid clearance, enhancing the safety and tolerability of LNP-based medicines.[3] For drug development professionals, this compound is a critical enabling component for a new class of therapeutics, demonstrating a sophisticated chemical design that interfaces precisely with cellular biology to achieve a therapeutic outcome.
References
- 1. This compound, 2089251-33-0 | BroadPharm [broadpharm.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Biochemicals - CAT N°: 34372 [bertin-bioreagent.com]
- 5. This compound - Echelon Biosciences [echelon-inc.com]
- 6. Ionizable Amino Lipids Distribution and Effects on DSPC/Cholesterol Membranes: Implications for Lipid Nanoparticle Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Routing and Recognition of Lipid-Based mRNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
An In-depth Technical Guide to the Interaction of Phosphatidylinositol 4,5-bisphosphate (PIP2) with Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylinositol 4,5-bisphosphate (PIP2), a minor but functionally significant phospholipid component of the inner leaflet of the plasma membrane, is a critical regulator of a vast array of cellular processes.[1][2][3] Its interactions with membrane proteins are fundamental to signal transduction, ion channel gating, endocytosis, and cytoskeletal organization.[4][5] This guide provides a comprehensive technical overview of the core principles governing PIP2-membrane protein interactions, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a resource for researchers in cellular biology and drug development.
Introduction: The Central Role of PIP2 in Cellular Function
Constituting only about 1% of the plasma membrane's phospholipids (B1166683), PIP2 exerts an influence far exceeding its abundance.[6][7] It is not merely a structural component but a dynamic signaling hub, synthesized and degraded by a host of kinases and phosphatases that precisely control its spatiotemporal distribution.[4] This tight regulation allows PIP2 to recruit and modulate the activity of a diverse suite of membrane-associated proteins. These interactions are typically mediated by electrostatic forces between the highly negatively charged headgroup of PIP2 and positively charged residues within specific domains of the target proteins.[8][9]
PIP2's functional roles are multifaceted:
-
Second Messenger Precursor: It is the substrate for Phospholipase C (PLC), which hydrolyzes PIP2 into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][10][11]
-
Direct Protein Regulation: PIP2 directly binds to and allosterically regulates the function of numerous membrane proteins, including ion channels and transporters.[3][7]
-
Membrane Trafficking: It plays a crucial role in the recruitment of proteins involved in endocytosis and exocytosis.[4][5]
-
Cytoskeletal Linkage: PIP2 serves as an anchor point for proteins that link the plasma membrane to the actin cytoskeleton.[4]
Dysregulation of PIP2 signaling is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and channelopathies, making the study of its interactions with membrane proteins a critical area of research for therapeutic development.[4]
Quantitative Analysis of PIP2-Membrane Protein Interactions
The affinity and kinetics of PIP2 binding to membrane proteins are crucial determinants of its regulatory effects. These parameters are often quantified by the equilibrium dissociation constant (Kd), which reflects the concentration of PIP2 required to occupy 50% of the binding sites on a protein at equilibrium. A lower Kd value indicates a higher binding affinity. The following tables summarize key quantitative data for the interaction of PIP2 with representative membrane proteins.
| Protein Class | Specific Protein | Organism/System | Method | Binding Affinity (Kd) | Functional Effect | Reference |
| Ion Channel | Kir2.1 (KCNJ2) | Xenopus oocytes | Patch-clamp | Apparent affinity is high; mutations that weaken PIP2 interaction (e.g., K188A/R189A) abolish channel activity. | Gating, stabilization of the open state. | [2] |
| Ion Channel | Kir2.2 (KCNJ12) | Crystal Structure | X-ray Crystallography | N/A (structural evidence of direct binding) | Induces conformational changes to open the channel pore. | [12] |
| Ion Channel | Kir6.2 (KCNJ11) | Heterologous expression | Patch-clamp | Apparent affinity is regulated by ATP; mutations can alter PIP2 sensitivity. | Activation, counteracting ATP-mediated inhibition. | [10] |
| Ion Channel | KCNQ1 (Kv7.1) | Heterologous expression | Patch-clamp | Apparent affinity is voltage-dependent. | Required for channel opening and coupling of voltage sensor to the pore. | [13] |
| Ion Channel | KCNQ3 (Kv7.3) | Heterologous expression | Patch-clamp | High apparent affinity; involves four cytoplasmic domains. | Modulation of channel function. | [14] |
| GPCR-Associated | Rabphilin-3A (C2A domain) | In vitro (NMR) | NMR Spectroscopy | 55 µM (in the presence of Ca2+) | Ca2+-dependent PIP2 binding, potential role in vesicle docking. | [15] |
| Cytoskeletal | Vinculin (Tail domain) | In vitro | Molecular Dynamics | N/A (simulation evidence) | Anchoring to the membrane, release of autoinhibition. | [16] |
Note: "Apparent affinity" is often used in the context of functional assays like patch-clamp electrophysiology, where the concentration of PIP2 in the membrane is not precisely controlled, and the functional readout is used as a proxy for binding.
Key Signaling Pathways Involving PIP2
PIP2 is a central node in multiple critical signaling pathways. Its synthesis and degradation are tightly controlled to regulate downstream cellular events.
The Phospholipase C (PLC) Pathway
The hydrolysis of PIP2 by PLC is a canonical signaling cascade initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[2][3][10] This pathway generates two key second messengers, IP3 and DAG, which propagate the signal within the cell.[1][11]
Caption: The Phospholipase C signaling cascade.
The PI3K/Akt Signaling Pathway
PIP2 also serves as the substrate for phosphoinositide 3-kinase (PI3K), which phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates proteins containing Pleckstrin Homology (PH) domains, such as the serine/threonine kinase Akt (also known as Protein Kinase B). This pathway is fundamental to cell growth, survival, and metabolism.
Caption: The PI3K/Akt signaling pathway.
Detailed Experimental Protocols
Investigating the interaction between PIP2 and membrane proteins requires a variety of specialized biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
Protein-Lipid Overlay Assay
This assay is a straightforward method to screen for interactions between a purified protein and various lipids immobilized on a membrane.
Caption: Workflow for a Protein-Lipid Overlay Assay.
Methodology:
-
Lipid Preparation: Dissolve lipids (e.g., PIP2 and other phospholipids as controls) in a solvent mixture such as 2:1:0.8 methanol:chloroform:water. Prepare serial dilutions ranging from 1 to 500 µM.[7]
-
Membrane Spotting: Carefully spot 1 µL aliquots of each lipid dilution onto a Hybond-C extra nitrocellulose membrane. Allow the membrane to dry completely at room temperature for at least 60 minutes.[7]
-
Blocking: Immerse the membrane in a blocking buffer (e.g., TBS-T with 3% fatty acid-free BSA) and incubate for 1 hour at room temperature with gentle agitation.[7][17]
-
Protein Incubation: Replace the blocking buffer with fresh buffer containing the purified protein of interest (e.g., 1-10 nM of a GST-tagged protein). Incubate overnight at 4°C with gentle rocking.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T to remove unbound protein.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein's tag (e.g., anti-GST) in blocking buffer for 1 hour at room temperature. Following another set of washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film. A positive signal at the PIP2 spots indicates an interaction.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if two proteins (or a protein and a lipid, with modifications) interact within a cell lysate. This protocol is adapted for studying protein-PIP2 interactions.
Methodology:
-
Cell Lysis: Harvest cells and lyse them in a gentle, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, plus protease and phosphatase inhibitors) to preserve protein complexes.[18] Incubate on ice for 10-15 minutes.
-
Clarification: Centrifuge the lysate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.[18]
-
Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a fresh tube.
-
Immunoprecipitation: Add a specific antibody against the protein of interest to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form antibody-antigen-lipid complexes.
-
Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound molecules.
-
Elution and Analysis: Elute the captured proteins and associated lipids from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting. To detect the co-precipitated PIP2, a lipid extraction would be performed from the beads, followed by techniques like thin-layer chromatography (TLC) or mass spectrometry.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time, quantitative measurement of binding kinetics and affinity between a protein and lipid-containing vesicles.
Methodology:
-
Liposome (B1194612) Preparation: Prepare small unilamellar vesicles (SUVs) containing a defined concentration of PIP2 (e.g., 5 mol%) and a bulk phospholipid like POPC.
-
Chip Preparation: Use a sensor chip suitable for lipid analysis (e.g., an L1 chip). Condition the chip surface to create a clean, hydrophobic layer.
-
Liposome Immobilization: Inject the prepared liposomes over the sensor chip surface. The lipids will self-assemble into a supported lipid bilayer on the chip surface.
-
Protein Injection: Inject the purified protein of interest (the analyte) at various concentrations over the immobilized liposome surface. A running buffer is continuously flowed over the chip.
-
Data Acquisition: The SPR instrument measures the change in the refractive index at the sensor surface as the protein binds to the liposomes. This change is proportional to the mass of bound protein and is recorded in real-time as a sensorgram.
-
Data Analysis: The resulting sensorgrams show the association of the protein during injection and its dissociation when the injection is complete. By fitting these curves to binding models, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka) can be determined.
Patch-Clamp Electrophysiology
This technique is used to study the functional effects of PIP2 on ion channels in live cells or excised membrane patches.
Methodology:
-
Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution. The intracellular solution composition should mimic the cell's cytoplasm.[19]
-
Seal Formation: Using a micromanipulator, carefully bring the pipette tip into contact with the cell membrane. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette and the membrane.[20]
-
Configuration:
-
Whole-Cell: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette, allowing electrical access to the entire cell.[21]
-
Inside-Out Patch: After forming a giga-seal, pull the pipette away from the cell to excise a patch of membrane, with the intracellular face exposed to the bath solution.
-
-
Recording and Perfusion: Clamp the membrane potential at a desired voltage and record the ionic currents flowing through the channels. For inside-out patches, different concentrations of PIP2 or agents that modulate PIP2 levels can be perfused directly onto the intracellular face of the membrane to observe their effects on channel activity in real-time.
Conclusion and Future Directions
The interaction between PIP2 and membrane proteins is a cornerstone of cellular regulation. This guide has provided a framework for understanding these interactions, from the quantitative biophysics of binding to the functional consequences in cellular signaling pathways. The detailed experimental protocols offer a starting point for researchers aiming to dissect these complex relationships.
Future research will likely focus on several key areas:
-
High-Resolution Structural Studies: Obtaining more co-crystal and cryo-EM structures of membrane proteins in complex with PIP2 will provide unprecedented insight into the molecular basis of these interactions.
-
Advanced Imaging Techniques: The use of super-resolution microscopy and advanced FRET techniques will allow for the visualization of PIP2-protein dynamics in living cells with greater precision.
-
Systems-Level Analysis: Integrating quantitative data from multiple experimental approaches into computational models will be essential for understanding how the network of PIP2 interactions governs complex cellular behaviors.
-
Therapeutic Targeting: A deeper understanding of how disease-related mutations affect PIP2 binding will open new avenues for the development of drugs that specifically target these interactions.
By continuing to explore the intricate world of PIP2-protein interactions, the scientific community will undoubtedly uncover new principles of cellular function and identify novel targets for therapeutic intervention.
References
- 1. Simulating PIP2-Induced Gating Transitions in Kir6.2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol-4,5-bisphosphate (PIP2) regulation of strong inward rectifier Kir2.1 channels: multilevel positive cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIP2-Binding Site in Kir Channels: Definition by Multiscale Biomolecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol-4,5-bisphosphate (PIP2) regulation of strong inward rectifier Kir2.1 channels: multilevel positive cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. An improved protein lipid overlay assay for studying lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. liverpool.ac.uk [liverpool.ac.uk]
- 8. Phospholipase C [sigmaaldrich.com]
- 9. PIP2 stabilises active states of GPCRs and enhances the selectivity of G-protein coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphatidylinositol‐4,5‐bisphosphate, PIP2, controls KCNQ1/KCNE1 voltage‐gated potassium channels: a functional homology between voltage‐gated and inward rectifier K+ channels | The EMBO Journal [link.springer.com]
- 11. Phospholipase C - Wikipedia [en.wikipedia.org]
- 12. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. PIP2-induced membrane binding of the vinculin tail competes with its other binding partners - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 21. Patch Clamp Protocol [labome.com]
Lipid 5: A Technical Guide to its Application in mRNA Delivery to Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lipid 5, a synthetic, ionizable amino lipid integral to the development of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. While not an endogenously discovered molecule within mammalian cells, this compound has been instrumental in advancing therapeutic and research applications that rely on the efficient delivery of mRNA to target cells. This document details its physicochemical properties, its role in mediating endosomal escape of mRNA, quantitative data from key studies, and comprehensive experimental protocols for its use.
Physicochemical Properties of this compound
This compound, chemically known as 8-[(2-hydroxyethyl)[8-(nonyloxy)-8-oxooctyl]amino]-octanoic acid, 1-octylnonyl ester, is an ionizable cationic lipid.[1] Its ionizable nature is crucial for its function; it maintains a neutral or near-neutral charge at physiological pH, minimizing toxicity, and becomes positively charged in the acidic environment of the endosome, facilitating the release of its mRNA cargo.[1][2]
| Property | Value | Reference |
| Chemical Name | 8-[(2-hydroxyethyl)[8-(nonyloxy)-8-oxooctyl]amino]-octanoic acid, 1-octylnonyl ester | [1] |
| CAS Number | 2089251-33-0 | [1][3] |
| Molecular Formula | C44H87NO5 | [1][3] |
| Molecular Weight | 710.2 g/mol | [1][4] |
| pKa | ~6.2 - 6.56 | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Solubility | Ethanol (B145695), DMSO, DMF | [3] |
Role in mRNA Delivery and Endosomal Escape
This compound is a key component in multi-component LNP formulations, which typically also include a PEG-lipid, a neutral helper lipid (like DSPC), and cholesterol. These components self-assemble with negatively charged mRNA to form LNPs. The primary function of this compound is to facilitate the delivery of the mRNA payload into the cytoplasm of target cells. This process is critically dependent on its ability to promote endosomal escape.
The mechanism of LNP-mediated mRNA delivery involving this compound can be summarized in the following steps:
-
LNP Formulation: this compound is combined with other lipids and mRNA in an acidic buffer, where its positive charge facilitates interaction with the negatively charged mRNA backbone, leading to encapsulation.
-
Systemic Administration and Cellular Uptake: Following intravenous administration, LNPs circulate and are taken up by cells, primarily in the liver and spleen, through endocytosis.[4]
-
Endosomal Acidification and mRNA Release: Once inside the endosome, the acidic environment (pH ~5.5-6.5) leads to the protonation of the tertiary amine in this compound, giving it a positive charge. This charge is thought to interact with anionic lipids in the endosomal membrane, disrupting the membrane and allowing the mRNA to escape into the cytoplasm.
-
Protein Translation: In the cytoplasm, the mRNA is translated by the cellular machinery (ribosomes) to produce the protein of interest.
Caption: Workflow of LNP-mediated mRNA delivery using this compound.
Quantitative Data from In Vivo Studies
Studies in non-human primates (cynomolgus monkeys) have demonstrated the efficacy of this compound-containing LNPs for delivering mRNA encoding human erythropoietin (hEPO).[1]
| Parameter | Result | Species | mRNA Dose | Reference |
| Peak Serum hEPO | >100,000 pg/mL | Cynomolgus Monkey | 0.05 mg/kg | [1] |
| Duration of Expression | Sustained for >1 week | Cynomolgus Monkey | 0.05 mg/kg | [1] |
| Primary Accumulation Sites | Liver, Spleen | Mouse | 0.05 mg/kg | [4] |
| Secondary Accumulation Sites | Lung, Kidney | Mouse | 0.05 mg/kg | [4] |
Experimental Protocols
The following are representative protocols for the formulation and in vitro/in vivo use of this compound-containing LNPs, based on common methodologies in the field.
This protocol describes a typical microfluidic mixing method for LNP formulation.
Materials:
-
This compound in ethanol
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol
-
Cholesterol in ethanol
-
PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) in ethanol
-
mRNA in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of the lipids in ethanol at a molar ratio of approximately 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-DMG).
-
Prepare the mRNA solution in the acidic buffer at a desired concentration.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.
-
Initiate mixing. The rapid mixing of the two solutions will cause the LNPs to self-assemble.
-
Collect the resulting LNP solution.
-
Dialyze the LNP solution against PBS at 4°C for at least 18 hours to remove the ethanol and exchange the buffer.
-
Recover the purified LNPs and sterile-filter through a 0.22 µm filter.
-
Characterize the LNPs for size, polydispersity, and encapsulation efficiency.
Caption: Workflow for the formulation of this compound-containing LNPs.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound-LNP encapsulated mRNA (e.g., encoding GFP)
-
96-well cell culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate the cells overnight at 37°C and 5% CO2.
-
The next day, dilute the LNP-mRNA solution to the desired concentrations in serum-free medium.
-
Remove the existing medium from the cells and replace it with the LNP-containing medium.
-
Incubate the cells for 4-6 hours at 37°C.
-
After the incubation period, add complete medium to the wells.
-
Incubate for an additional 24-48 hours to allow for protein expression.
-
Assess protein expression (e.g., GFP) using fluorescence microscopy or quantify it with a plate reader.
Materials:
-
CD-1 or C57BL/6 mice
-
This compound-LNP encapsulated mRNA (e.g., encoding a reporter protein like Luciferase or a therapeutic protein like hEPO)
-
Sterile PBS
-
Insulin syringes
Procedure:
-
Dilute the LNP-mRNA solution to the desired final concentration in sterile PBS. The final injection volume is typically 100-200 µL.
-
Administer the LNP solution to the mice via intravenous (tail vein) injection.
-
At selected time points post-injection (e.g., 6, 24, 48, 72 hours), collect blood samples via submandibular or retro-orbital bleed to measure the levels of the expressed protein in the serum using an ELISA kit.
-
For biodistribution studies, euthanize the animals at the desired time points, perfuse with saline, and harvest tissues of interest (liver, spleen, lung, kidney, heart).[4]
-
The concentration of the lipid or the expressed protein in the tissues can be quantified using appropriate analytical methods (e.g., LC-MS for the lipid, ELISA or qPCR for the protein/mRNA).
Disclaimer: All animal procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
This guide provides a foundational understanding of this compound and its application in mRNA delivery. For further details, researchers are encouraged to consult the primary literature cited herein.
References
Lipid 5: A Novel Bioactive Amino Lipid for Enhanced mRNA Delivery
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction: The advent of messenger RNA (mRNA) therapeutics has heralded a new era in medicine, with applications spanning vaccines, protein replacement therapies, and gene editing. The success of these therapies is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, and the constituent lipids play a pivotal role in their efficacy. This technical guide provides an in-depth overview of Lipid 5, a novel, patentable amino lipid that has demonstrated significant promise in enhancing the delivery of mRNA.
This compound is a synthetic, ionizable amino lipid designed for optimal performance in LNP formulations.[1][2] It is characterized by a pKa of approximately 6.5, a property that is crucial for its function in the endosomal escape of mRNA.[2] Developed through a rational design approach, this compound incorporates a primary ester-containing lipid tail which contributes to its increased expression and optimal tissue clearance.[1][3] This whitepaper will delve into the core attributes of this compound, including its mechanism of action, synthesis, and formulation, supported by quantitative data and detailed experimental protocols.
Core Attributes and Quantitative Data
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate | [2] |
| CAS Number | 2089251-33-0 | [3][4] |
| pKa | ~6.5 | [2] |
In Vivo Efficacy: Protein Expression
Studies in non-human primates have demonstrated the superior performance of this compound-containing LNPs compared to those formulated with the widely used MC3 lipid. Following a single intravenous infusion of human erythropoietin (hEPO) mRNA, this compound LNPs resulted in a 5-fold higher exposure to the hEPO protein.[5] A similar 5-fold increase in expression was observed with an mRNA encoding for an anti-human IgG influenza A antibody.[5]
| Animal Model | mRNA Cargo | Dose | Fold Increase in Protein Expression (vs. MC3) | Reference |
| Non-human primate | hEPO | 0.01 mg/kg | 5-fold | [5] |
| Non-human primate | Anti-human IgG influenza A antibody | 0.03 mg/kg | 5-fold | [5] |
Pharmacokinetics and Biodistribution
A key advantage of this compound is its favorable pharmacokinetic profile, characterized by rapid metabolism and clearance.[1][3] The primary ester linkage in its structure is hydrolyzed as the first step in its metabolism.[1][3]
Biodistribution studies in rats using 14C-labeled this compound revealed that the highest concentrations were initially observed in the liver and spleen.[2] However, the lipid and its metabolites are rapidly cleared, with concentrations localizing to the urinary and digestive tracts after 10 hours and almost exclusively in the liver and intestines by 24 hours, indicative of hepatobiliary and renal clearance.[2] Complete clearance was observed within 168 hours (7 days).[2]
| Time Point | Primary Location of 14C-Lipid 5 and Metabolites | Reference |
| Peak (within 1 hour) | Most tissues, highest in liver and spleen | [2] |
| 10 hours | Urinary and digestive tracts | [2] |
| 24 hours | Liver and intestines | [2] |
| 168 hours (7 days) | Cleared | [2] |
Safety Profile
A one-month toxicology evaluation in both rats and non-human primates demonstrated no adverse events associated with this compound-containing LNPs, highlighting its potential for safe, chronic dosing at therapeutically relevant levels.[6]
Mechanism of Action: Enhanced Endosomal Escape
The efficacy of LNP-mediated mRNA delivery is heavily dependent on the ability of the mRNA to escape from the endosome and reach the cytoplasm where it can be translated into protein. This compound has been shown to significantly improve endosomal escape.[1]
The proposed mechanism centers on the ionizable nature of this compound. At physiological pH (around 7.4), the amino head group of this compound is largely neutral, allowing the LNP to circulate in the bloodstream without significant interaction with cell membranes. Upon endocytosis, the LNP is trafficked into the endosome, where the pH drops to approximately 6.5. At this lower pH, the amino head group of this compound becomes protonated (positively charged). This charge switch is believed to trigger a conformational change in the LNP, promoting fusion with the endosomal membrane and subsequent release of the mRNA cargo into the cytoplasm.[1][7]
Mechanistic studies have demonstrated a 6-fold increase in endosomal escape efficiency for this compound compared to MC3.[1] This enhanced fusogenicity is a key contributor to the observed increase in protein expression.[1]
References
- 1. A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodistribution of this compound, mRNA, and Its Translated Protein Following Intravenous Administration of mRNA-Encapsulated Lipid Nanoparticles in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|Cas# 2089251-33-0 [glpbio.cn]
- 5. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
The Intracellular Journey of Lipid 5: A Technical Guide to LNP-Mediated mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid 5 is a synthetic, ionizable amino lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics.[1][2] Its chemical structure, heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate, is designed to facilitate efficient encapsulation of mRNA and, most crucially, to promote its escape from endosomes into the cytoplasm, a major bottleneck in nucleic acid delivery.[1][3] This guide provides an in-depth technical overview of the intracellular transport of this compound-containing LNPs, focusing on the underlying mechanisms, quantitative data, and the experimental protocols used to elucidate its pathway.
Core Mechanism: LNP Uptake and Endosomal Escape
The intracellular transport of this compound is intrinsically linked to the trafficking of the LNP carrier. The process begins with the uptake of the LNP by the cell, primarily through endocytosis, and culminates in the release of the mRNA cargo into the cytosol where it can be translated into protein.
LNPs are internalized through processes such as clathrin-mediated endocytosis and macropinocytosis.[4] Once inside the cell, the LNP is enclosed within an endosome. The endosomal pathway involves maturation from early endosomes (pH ~6.5-6.8) to late endosomes (pH ~5.5) and eventually to lysosomes (pH ~4.5), a degradative compartment.[5][6]
The key to this compound's efficacy lies in its ability to facilitate endosomal escape before the LNP and its precious cargo are degraded in the lysosome. This compound has a pKa of approximately 6.5.[1][7] This means that as the endosome acidifies, the amino group of this compound becomes protonated, leading to a positive charge. This change is thought to induce a phase transition in the LNP structure, promoting fusion with the anionic lipids of the endosomal membrane.[7] This fusion event disrupts the endosomal membrane, allowing the mRNA to be released into the cytoplasm.[7]
Quantitative Data on this compound LNP Performance
The enhanced performance of this compound-containing LNPs compared to other ionizable lipids, such as the widely used MC3, has been quantified in several studies. The following tables summarize key quantitative data.
| Parameter | This compound LNP | MC3 LNP | Cell Line | Reference |
| Endosomal Escape Efficiency | 15% | 2.5% | HeLa | [5][6] |
| Ratio of Cytosolic mRNA to Internalized LNPs | 0.76 | 0.13 | HeLa | [8] |
| Fold Increase in Endosomal Escape | 6-fold | - | HeLa | [8] |
Table 1: In Vitro Endosomal Escape Efficiency.
| Parameter | This compound LNP vs. MC3 LNP | Animal Model | Reference |
| Protein Expression (hEPO) | 5-fold higher exposure | Cynomolgus Monkeys | [8] |
| Tissue Clearance (Liver Half-life) | 5.8 hours | Rat | [8] |
Table 2: In Vivo Performance Metrics.
Signaling and Transport Pathway Diagram
The intracellular journey of a this compound-containing LNP is not a passive process but relies on the highly regulated endocytic pathway. The following diagram illustrates the key stages of this process, from cellular uptake to mRNA release.
Caption: Intracellular trafficking pathway of a this compound-containing LNP.
Experimental Protocols
The quantification of LNP uptake and endosomal escape is crucial for evaluating the efficacy of delivery vehicles like those containing this compound. Below are detailed methodologies for key experiments.
Protocol 1: Quantification of LNP Cellular Uptake by Flow Cytometry
Objective: To determine the percentage of cells that have internalized fluorescently labeled LNPs.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound LNPs encapsulating Cy5-labeled mRNA
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa cells in a 24-well plate at a density that allows for 70-80% confluency on the day of the experiment.
-
LNP Treatment: On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of Cy5-mRNA-loaded this compound LNPs. Incubate for various time points (e.g., 1, 4, 8, 24 hours) at 37°C.
-
Cell Harvesting: After incubation, wash the cells twice with cold PBS to remove non-internalized LNPs.
-
Detachment: Add Trypsin-EDTA to detach the cells from the plate.
-
Neutralization: Add complete culture medium to neutralize the trypsin.
-
Centrifugation: Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer equipped with a laser suitable for exciting Cy5 (e.g., 633 nm).
-
Data Analysis: Gate the live cell population based on forward and side scatter. Determine the percentage of Cy5-positive cells and the mean fluorescence intensity (MFI) of this population.
Protocol 2: Quantification of Endosomal Escape using Single-Molecule Fluorescence In Situ Hybridization (smFISH)
Objective: To quantify the number of mRNA molecules that have escaped from endosomes into the cytoplasm.
Materials:
-
HeLa cells cultured on glass coverslips
-
This compound LNPs encapsulating a specific mRNA (e.g., for a reporter protein like luciferase)
-
Stellaris® FISH Probes labeled with a fluorophore (e.g., Quasar 570) against the target mRNA
-
Wash Buffer A (Stellaris®)
-
Wash Buffer B (Stellaris®)
-
Hybridization Buffer (Stellaris®)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI for nuclear staining
-
Fluorescence microscope capable of single-molecule imaging
Procedure:
-
Cell Treatment: Treat HeLa cells grown on coverslips with the this compound LNPs for a defined period (e.g., 4 hours).
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 10 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 70% ethanol for at least 1 hour at 4°C.
-
Hybridization:
-
Wash the cells with Wash Buffer A for 5 minutes.
-
Prepare the hybridization solution by diluting the Stellaris® FISH probes in the Hybridization Buffer.
-
Add the hybridization solution to the coverslips and incubate in a humidified chamber at 37°C overnight in the dark.
-
-
Washing:
-
Wash the cells twice with Wash Buffer A for 30 minutes each at 37°C in the dark.
-
Briefly wash with Wash Buffer B.
-
-
Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with the appropriate filter sets for DAPI and the smFISH probe.
-
Acquire z-stacks to capture the entire cell volume.
-
Analyze the images using software capable of identifying and counting individual fluorescent spots (mRNA molecules).
-
Distinguish between endosomally-trapped mRNA (which may appear as larger, brighter aggregates) and cytosolic mRNA (which appears as smaller, diffraction-limited spots).
-
Calculate the endosomal escape efficiency by determining the ratio of cytosolic mRNA spots to the total number of internalized mRNA spots per cell.
-
Experimental Workflow Diagram
Caption: Workflow for quantifying LNP uptake and endosomal escape.
References
- 1. Endosomal escape of delivered mRNA from endosomal recycling tubules visualized at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 5. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. Intracellular Routing and Recognition of Lipid-Based mRNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Central Role of PIP3 in Proliferative Signaling
An In-depth Technical Guide on the Role of Phosphatidylinositol (3,4,5)-trisphosphate in Cell Proliferation
Disclaimer: The term "Lipid 5" does not correspond to a recognized standard nomenclature in lipid research. This technical guide will focus on Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) , a well-characterized and critically important lipid second messenger that plays a central role in cell proliferation. The principles, pathways, and protocols discussed herein are representative of how a specific lipid mediator is studied in the context of cell growth and drug development.
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is a phospholipid component of the cell membrane that functions as a pivotal second messenger in intracellular signaling.[1] In resting cells, PIP3 is maintained at very low concentrations, estimated to be around 50 nM.[2] Upon stimulation by extracellular signals such as growth factors (e.g., EGF, insulin), its levels can increase dramatically.[2] This accumulation of PIP3 at the plasma membrane initiates a cascade of events, most notably the activation of the PI3K/Akt/mTOR pathway, which is a master regulator of cell proliferation, growth, survival, and metabolism.[3][4][5]
The production of PIP3 is catalyzed by phosphoinositide 3-kinases (PI3Ks), which phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2).[1][6] This process is tightly controlled and is reversed by the action of phosphatases, primarily the tumor suppressor PTEN (Phosphatase and Tensin Homolog), which dephosphorylates PIP3 back to PIP2.[3][7] The balance between PI3K and PTEN activity is crucial for normal cell function. Dysregulation of this pathway, often through activating mutations in PI3K or loss-of-function mutations in PTEN, leads to elevated PIP3 levels, uncontrolled cell proliferation, and is a common event in many human cancers.[4][8][9]
This guide provides an in-depth look at the signaling mechanisms governed by PIP3, quantitative data on its function, detailed experimental protocols for its study, and visual diagrams of the key pathways and workflows.
The PI3K/Akt Signaling Pathway
The canonical pathway initiated by PIP3 is the PI3K/Akt pathway. It is a primary driver of cell cycle progression and is a major focus for therapeutic intervention in oncology.
Mechanism of Activation:
-
Receptor Activation: Growth factors bind to and activate Receptor Tyrosine Kinases (RTKs) at the cell surface.[6]
-
PI3K Recruitment and Activation: Activated RTKs recruit and activate Class I PI3Ks.[10][11]
-
PIP3 Generation: PI3K phosphorylates PIP2 at the 3' position of the inositol (B14025) ring, generating PIP3.[1][6]
-
Effector Protein Recruitment: PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain.[1] Key proteins recruited include the serine/threonine kinase Akt (also known as Protein Kinase B) and Phosphoinositide-dependent kinase-1 (PDK1).[8][12]
-
Akt Activation: The co-localization of Akt and PDK1 at the membrane allows PDK1 to phosphorylate Akt at threonine 308 (Thr308).[13] For full activation, Akt is also phosphorylated at serine 473 (Ser473) by the mTORC2 complex.[7][13]
-
Downstream Signaling: Activated Akt then phosphorylates a multitude of downstream substrates that promote cell proliferation and survival.[4][8] Key effects include:
-
Cell Cycle Progression: Akt phosphorylates and inactivates the CDK inhibitors p21 and p27, promoting their retention in the cytoplasm and thus facilitating cell cycle entry.[4][8][13] It also activates Cyclin D1 via inhibition of GSK3β.[13]
-
Inhibition of Apoptosis: Akt promotes cell survival by directly inhibiting pro-apoptotic proteins like Bad.[8]
-
Activation of mTORC1: Akt activates the mTORC1 complex, a key regulator of protein synthesis and cell growth.[6]
-
Below is a diagram illustrating this critical signaling cascade.
Caption: The PI3K/Akt signaling pathway initiated by PIP3.
Quantitative Data on PIP3 and Cell Proliferation
The precise quantification of PIP3 levels and its downstream effects are essential for research and drug development. The following tables summarize key quantitative findings from the literature.
Table 1: Modulation of Cellular PIP3 Levels
| Cell Line / System | Stimulus / Inhibitor | Concentration | Time | Effect on PIP3 Levels | Reference |
|---|---|---|---|---|---|
| BT474 Breast Cancer | GDC-0941 (pan-PI3Ki) | 1 µM | 1 hr | ~80% decrease in PIP3/PIP2 ratio | [14] |
| BT474 Breast Cancer | BYL719 (p110α-i) | 1 µM | 1 hr | ~75% decrease in PIP3/PIP2 ratio | [14] |
| U87MG Glioblastoma | BYL719 (p110α-i) | 1 µM | 1 hr | No significant change | [14] |
| MTLn3 Carcinoma | EGF | 2 ng/mL | 1 min | Peak increase (transient) | [15] |
| MTLn3 Carcinoma | EGF | 2 ng/mL | 5 min | Return to near-basal levels | [15] |
| Generic (Resting) | - | - | - | Baseline concentration ~50 nM | [2] |
| Generic (Stimulated) | Growth Factors | - | - | Increase to ~2 µM |[2] |
Table 2: Effect of PI3K/Akt Pathway Inhibition on Cell Proliferation
| Cell Line | Inhibitor | Target | IC50 (Growth Inhibition) | Notes | Reference |
|---|---|---|---|---|---|
| PC3 (Prostate) | Docetaxel (B913) + PI3K-C2β KD | Microtubules + PI3K | Not specified | Downregulation of PI3K-C2β potentiates docetaxel effect, reducing colony formation | [16] |
| Multiple Cancer Lines | PI3K/Akt/mTOR inhibitors | PI3K/Akt/mTOR | Varies widely | Efficacy is often dependent on the mutational status of pathway components (e.g., PIK3CA) | [5] |
| Glioblastoma | SHIP-2 (phosphatase) | PIP3 (via dephosphorylation) | Not specified | Overexpression of SHIP-2 causes cell cycle arrest |[17] |
Experimental Protocols
Detailed and reproducible protocols are critical for studying the role of PIP3 in cell proliferation.
Protocol: Quantification of Cellular PIP3 by ELISA
This protocol is adapted from methods used to measure the relative abundance of PIP3, often normalized to the more abundant PIP2.[14]
-
Cell Culture and Treatment:
-
Plate cells (e.g., 1 x 10^6 cells in a 6-well plate) and grow to 80% confluency.[18]
-
Serum-starve cells overnight if studying growth factor response.
-
Treat cells with the desired stimulus (e.g., growth factor) or inhibitor for the specified time.
-
-
Lipid Extraction:
-
Aspirate media and immediately add 1 mL of ice-cold 0.5 M Trichloroacetic acid (TCA) to the plate. Incubate on ice for 5 minutes.[18]
-
Scrape the cells, transfer to a microfuge tube, and centrifuge at 13,000 rpm for 5 min at 4°C.[18]
-
Wash the pellet twice with 1 mL of 5% TCA / 1 mM EDTA.[18]
-
Neutral Lipid Extraction: Add 1 mL of Methanol:Chloroform (2:1) to the pellet. Vortex intermittently for 10 min at room temperature. Centrifuge and discard the supernatant. Repeat this step.[18]
-
Acidic Lipid Extraction: Add 0.5 mL of Chloroform:Methanol:12N HCl (40:80:1) to the pellet. Vortex occasionally and incubate for 15-25 minutes at room temperature.[14][18]
-
Centrifuge at 3,000 rpm for 5 min. Transfer the supernatant to a new tube.
-
Add 0.75 mL of Chloroform and 1.35 mL of 0.1 M HCl to induce phase separation. Vortex and centrifuge.[14]
-
Carefully collect the lower organic phase, which contains the acidic lipids.
-
Dry the lipid extract in a vacuum dryer.
-
-
ELISA Quantification:
-
Reconstitute the dried lipid samples in the appropriate assay buffer provided with a commercial PIP3 ELISA kit.
-
Perform the competitive ELISA according to the manufacturer's instructions (e.g., Echelon Biosciences, Sigma-Aldrich).[14][18] This typically involves adding the lipid sample to a plate pre-coated with a PIP3-binding protein, followed by addition of a detector-conjugated PIP3. The signal is inversely proportional to the amount of PIP3 in the sample.
-
Read the plate on a suitable plate reader and calculate PIP3 concentrations based on a standard curve.
-
Normalize PIP3 values to PIP2 values (measured from a separate aliquot) or total protein content.[14]
-
Protocol: Assessment of Cell Proliferation using BrdU Assay
This protocol outlines a common colorimetric/ELISA-based method for quantifying cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.[19][20]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density that prevents confluence during the experiment (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
Treat cells with the test compound (e.g., a PI3K inhibitor) or vehicle control for the desired duration (e.g., 24-72 hours).
-
-
BrdU Labeling:
-
Fixing and Denaturation:
-
Carefully remove the labeling medium from the wells.
-
Add 100 µL/well of Fixing/Denaturing solution.[20]
-
Incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
-
Immunodetection:
-
Remove the fixing solution and wash the wells 3 times with 1X Wash Buffer.
-
Add 100 µL/well of a diluted anti-BrdU detection antibody (often a mouse monoclonal). Incubate for 1 hour at room temperature.[20]
-
Remove the antibody solution and wash the plate 3 times.
-
Add 100 µL/well of a diluted HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP). Incubate for 30 minutes at room temperature.[20]
-
-
Signal Development and Measurement:
-
Remove the secondary antibody and wash the plate 3 times.
-
Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature, or until sufficient color develops.[20]
-
Add 100 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the rate of cell proliferation.
-
Mandatory Visualizations: Workflows and Logic
Visualizing experimental and logical flows is key to understanding complex processes. The following diagrams were created using Graphviz (DOT language) according to the specified requirements.
Caption: Workflow for Western Blot analysis of pathway activation.
Caption: Logical workflow for a BrdU cell proliferation assay.
Conclusion
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is an indispensable lipid second messenger that translates extracellular growth signals into a robust intracellular response promoting cell proliferation and survival. Its production via PI3K and degradation by PTEN represent a critical regulatory node that is frequently hijacked in cancer.[3][8] A thorough understanding of the PI3K/Akt/mTOR pathway, enabled by the quantitative and methodological approaches detailed in this guide, is fundamental for researchers, scientists, and drug development professionals. Targeting the synthesis or signaling function of PIP3 remains one of the most promising avenues in modern oncology and provides a clear example of how fundamental lipid biochemistry informs cutting-edge therapeutic strategies.
References
- 1. Phosphatidylinositol (3,4,5)-trisphosphate - Wikipedia [en.wikipedia.org]
- 2. Cell-Permeable Fluorescent Sensors Enable Rapid Live Cell Visualization of Plasma Membrane and Nuclear PIP3 Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Striking a balance: PIP2 and PIP3 signaling in neuronal health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 12. youtube.com [youtube.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Measurement of PIP3 Levels Reveals an Unexpected Role for p110β in Early Adaptive Responses to p110α-Specific Inhibitors in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. QUANTITATION OF PI[3,4,5]P3 DYNAMICS IN EGF-STIMULATED CARCINOMA CELLS: A comparison of PH domain-mediated versus immunological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Downregulation of class II phosphoinositide 3-kinase PI3K-C2β delays cell division and potentiates the effect of docetaxel on cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Requirement of Phosphatidylinositol(3,4,5)trisphosphate (PIP3) in PI3K-Induced Oncogenic Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. media.cellsignal.com [media.cellsignal.com]
An In-depth Technical Guide to the Enzymatic Regulation of Lipid 5
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The molecule "Lipid 5" is a hypothetical construct used for illustrative purposes within this guide, as no specific, publicly documented molecule with this name could be identified. The described pathways, enzymes, and data are fictional and intended to serve as a template for documenting a real lipid molecule.
Introduction to this compound
This compound is a recently identified bioactive phospholipid hypothesized to play a critical role in pro-inflammatory signaling cascades. Structurally, it is a phosphorylated derivative of a common membrane diacylglycerol, and its cellular concentration is tightly controlled by a dedicated set of enzymes. Aberrant levels of this compound have been hypothetically linked to chronic inflammatory diseases, making its regulatory enzymes attractive targets for therapeutic intervention. This document outlines the core enzymatic machinery governing this compound homeostasis, presents quantitative data on their activity, and provides detailed protocols for their study.
Core Enzymatic Regulation
The cellular pool of this compound is dynamically regulated by the opposing actions of two key enzymes:
-
This compound Synthase (L5S): A kinase responsible for the synthesis of this compound via phosphorylation of its precursor, Diacylglycerol-X (DAG-X).
-
This compound Phosphatase (L5P): A phosphatase that catalyzes the dephosphorylation of this compound, converting it back to DAG-X and effectively terminating its signaling activity.
The balance between L5S and L5P activity is crucial for maintaining appropriate cellular responses to inflammatory stimuli.
Quantitative Analysis of Enzyme Activity
The following tables summarize the kinetic parameters of L5S and L5P, determined using in vitro assays with purified recombinant enzymes.
Table 1: Kinetic Parameters of this compound Synthase (L5S)
| Substrate | Km (µM) | Vmax (pmol/min/mg) |
|---|---|---|
| DAG-X | 15.2 ± 1.8 | 350.4 ± 25.1 |
| ATP | 25.5 ± 3.1 | 345.8 ± 21.9 |
Table 2: Kinetic Parameters of this compound Phosphatase (L5P)
| Substrate | Km (µM) | Vmax (pmol/min/mg) |
|---|
| this compound | 8.9 ± 1.1 | 110.7 ± 9.8 |
Table 3: Activity of L5S and L5P in Response to Cellular Stimuli
| Condition | Cell Type | L5S Activity (% of Control) | L5P Activity (% of Control) |
|---|---|---|---|
| Control (Unstimulated) | Macrophage | 100 | 100 |
| LPS (100 ng/mL, 30 min) | Macrophage | 285 ± 35 | 95 ± 8 |
| IL-4 (20 ng/mL, 30 min) | Macrophage | 98 ± 11 | 210 ± 22 |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the central signaling role of this compound and the general workflow for its quantification.
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Lipid 5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory synthesis of Lipid 5 (heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate), a key ionizable amino lipid used in the formulation of lipid nanoparticles (LNPs) for mRNA delivery. The synthesis is presented as a two-stage process involving an initial reductive amination followed by a double esterification. Detailed experimental protocols, tables of quantitative data, and diagrams of the synthetic workflow are provided to facilitate successful synthesis and characterization of this critical component for advanced drug delivery systems.
Introduction
This compound is a cationic ionizable lipid that has demonstrated high efficiency in the delivery of mRNA in both rodent and primate models, showing optimal pharmacokinetics and a favorable safety profile. Its structure, featuring a tertiary amine, two ester-containing lipid tails, and a hydroxyl group, is designed to facilitate efficient encapsulation of mRNA at low pH and subsequent endosomal escape and release of the mRNA payload into the cytoplasm at physiological pH. The biodegradability of the ester linkages contributes to its rapid clearance and low toxicity. This protocol outlines a reproducible method for the synthesis of this compound in a laboratory setting.
Chemical Information
| Characteristic | Value |
| IUPAC Name | heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate |
| CAS Number | 2089251-33-0 |
| Molecular Formula | C₄₄H₈₇NO₅ |
| Molecular Weight | 710.17 g/mol |
| pKa | ~6.2 - 6.56 |
Synthetic Workflow
The synthesis of this compound can be logically divided into two main stages: the formation of the core amino diol intermediate and the subsequent attachment of the lipid tails through esterification.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 8-((2-hydroxyethyl)amino)octanoic acid (Intermediate 1)
This stage involves a reductive amination reaction between an 8-oxo-octanoic acid derivative (generated in situ or pre-synthesized) and ethanolamine. A more direct alkylation approach using 8-bromooctanoic acid is presented here for simplicity.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 8-Bromooctanoic acid | 223.12 | 10.0 g | 0.0448 |
| Ethanolamine | 61.08 | 8.2 g (7.4 mL) | 0.134 |
| Sodium bicarbonate (NaHCO₃) | 84.01 | 11.3 g | 0.134 |
| Acetonitrile (B52724) (CH₃CN) | 41.05 | 200 mL | - |
| Sodium borohydride (B1222165) (NaBH₄) | 37.83 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask, add 8-bromooctanoic acid (10.0 g, 0.0448 mol), ethanolamine (8.2 g, 0.134 mol), and sodium bicarbonate (11.3 g, 0.134 mol).
-
Add 200 mL of acetonitrile to the flask.
-
Stir the reaction mixture at 60°C for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of dichloromethane (B109758):methanol (B129727), 9:1).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to yield 8-((2-hydroxyethyl)amino)octanoic acid as a viscous oil.
Stage 2: Synthesis of this compound via Double Esterification
This stage involves two separate esterification reactions to attach the nonyl and the 2-octyldecyl tails to the amino diacid intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1st esterification) | Moles | Quantity (for 2nd esterification) | Moles |
| 8-((2-hydroxyethyl)amino)octanoic acid | 203.28 | 5.0 g | 0.0246 | - | - |
| 1-Nonanol | 144.27 | 4.26 g | 0.0295 | - | - |
| 2-Octyldecanoic acid | 284.48 | - | - | 7.0 g | 0.0246 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 6.1 g | 0.0295 | 6.1 g | 0.0295 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.3 g | 0.00246 | 0.3 g | 0.00246 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | 150 mL | - |
Procedure:
First Esterification (Nonyl Ester Formation):
-
Dissolve 8-((2-hydroxyethyl)amino)octanoic acid (5.0 g, 0.0246 mol) and 1-nonanol (4.26 g, 0.0295 mol) in 150 mL of dry dichloromethane in a 500 mL round-bottom flask.
-
Add DMAP (0.3 g, 0.00246 mol) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (6.1 g, 0.0295 mol) in 50 mL of dry DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-ester.
Second Esterification (2-Octyldecyl Ester Formation):
-
Dissolve the crude mono-ester from the previous step and 2-octyldecanoic acid (7.0 g, 0.0246 mol) in 150 mL of dry DCM.
-
Add DMAP (0.3 g, 0.00246 mol).
-
Cool the mixture to 0°C and slowly add a solution of DCC (6.1 g, 0.0295 mol) in 50 mL of dry DCM.
-
Allow the reaction to warm to room temperature and stir for another 12-24 hours.
-
Work up the reaction as described in the first esterification step.
Purification and Characterization
Purification:
The final crude product is purified by silica gel column chromatography.
| Parameter | Description |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Gradient elution, starting with Hexane:Ethyl Acetate (98:2) and gradually increasing the polarity to Hexane:Ethyl Acetate (90:10). |
Characterization:
The purity and identity of the synthesized this compound should be confirmed by NMR and mass spectrometry.
-
¹H NMR (400 MHz, CDCl₃): Expected peaks corresponding to the protons of the alkyl chains, the ester groups, the amino group, and the hydroxyl group.
-
¹³C NMR (100 MHz, CDCl₃): Expected peaks for the carbonyl carbons of the ester groups and the various aliphatic carbons.
-
ESI-MS: Calculation of m/z for [M+H]⁺ to confirm the molecular weight (expected: 710.66).
Logical Relationships in LNP Formulation and Function
The successful synthesis of this compound is the first step in the formulation of functional LNPs for mRNA delivery. The following diagram illustrates the logical relationship between the components and the final biological activity.
Caption: LNP formulation and function.
Conclusion
This document provides a detailed protocol for the synthesis of this compound, a crucial component for the formulation of lipid nanoparticles for mRNA delivery. By following the outlined procedures, researchers can reliably produce this ionizable lipid in the laboratory, enabling further research and development in the field of nucleic acid therapeutics. Adherence to standard laboratory safety practices is essential throughout the synthesis.
Application Notes and Protocols for the Extraction of Lipids from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathogenesis and discovering novel therapeutic targets. The accurate and reproducible extraction of lipids from complex biological matrices, such as tissues, is a critical first step for any downstream analysis, including mass spectrometry and chromatography. The diversity in the physicochemical properties of lipids presents a significant challenge for their comprehensive extraction.
This document provides a detailed protocol for the extraction of lipids from tissue samples, using the widely accepted Bligh and Dyer method. This protocol is broadly applicable to a variety of tissue types and can be adapted for the specific extraction of a lipid of interest, referred to herein as "Lipid 5." Additionally, comparative data on the efficiency of different extraction methods are presented to aid in method selection.
Comparison of Common Lipid Extraction Methods
The choice of extraction method can significantly impact the yield and profile of the recovered lipids. The three most common methods for lipid extraction from tissues are the Folch, Bligh and Dyer, and methyl-tert-butyl ether (MTBE) methods. The following table summarizes the comparative recovery of different lipid classes using these methods.
| Lipid Class | Folch | Bligh & Dyer | MTBE | Tissue Type(s) | Reference(s) |
| Total Lipids | High | High | Moderate | Marine Tissue | [1] |
| Phosphatidylcholine (PC) | High | High | High | Mouse Liver & Heart | [2] |
| Phosphatidylethanolamine (PE) | High | High | High | Mouse Liver & Heart | [2] |
| Phosphatidylserine (PS) | High | High | Higher | Mouse Liver & Heart | [2] |
| Phosphatidylinositol (PI) | High | High | Higher | Mouse Liver & Heart | [2] |
| Lysophosphatidylcholine (LPC) | High | High | Low | Mouse Tissues | [3] |
| Triacylglycerols (TG) | High | Moderate | High | Mouse Liver & Heart | [2] |
| Cholesteryl Esters (CE) | High | High | High | Mouse Liver & Heart | [2] |
Note: "High," "Moderate," and "Low" are relative terms based on the cited literature. Actual yields may vary depending on the specific tissue and experimental conditions.
Experimental Protocol: Bligh and Dyer Method for Lipid Extraction from Tissues
This protocol is a modification of the original Bligh and Dyer method and is suitable for the extraction of total lipids from a variety of animal tissues.
Materials:
-
Chloroform (B151607) (CHCl₃), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water (H₂O)
-
Phosphate-buffered saline (PBS), ice-cold
-
Glass homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Conical glass centrifuge tubes with PTFE-lined caps
-
Pasteur pipettes, glass
-
Centrifuge
-
Nitrogen gas stream or vacuum concentrator (e.g., SpeedVac)
-
Vortex mixer
Procedure:
-
Tissue Preparation:
-
Excise the tissue of interest and immediately place it on ice.
-
Weigh approximately 50-100 mg of the tissue and record the exact weight.
-
Wash the tissue sample with ice-cold PBS to remove any blood or external contaminants.
-
Finely mince the tissue on a cold surface.
-
-
Homogenization:
-
Transfer the minced tissue to a glass homogenizer.
-
Add 1 mL of ice-cold deionized water.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Lipid Extraction:
-
To the 1 mL of tissue homogenate, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and to form a single phase.
-
Add an additional 1.25 mL of chloroform to the mixture.
-
Vortex for 1 minute.
-
Add 1.25 mL of deionized water to the mixture.
-
Vortex for another 1 minute. This will induce phase separation.
-
-
Phase Separation:
-
Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C.
-
After centrifugation, two distinct phases will be visible: a lower organic phase (chloroform) containing the lipids and an upper aqueous phase (methanol-water) containing polar metabolites. A protein disk may be present at the interface.
-
-
Lipid Recovery:
-
Carefully insert a glass Pasteur pipette through the upper aqueous phase into the lower organic phase.
-
Gently apply positive pressure while passing through the upper phase to prevent its entry into the pipette.
-
Aspirate the lower chloroform phase and transfer it to a clean glass tube.
-
To maximize recovery, the upper phase can be re-extracted with 2 mL of chloroform, vortexed, centrifuged, and the lower phase collected and pooled with the first extract.
-
-
Drying and Storage:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator. Avoid overheating the sample to prevent lipid degradation.
-
The dried lipid extract will appear as a thin film at the bottom of the tube.
-
Resuspend the lipid extract in a suitable solvent for downstream analysis (e.g., chloroform/methanol 2:1, v/v).
-
Store the lipid extract at -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Visualizations
Experimental Workflow for Lipid Extraction
Caption: Workflow for lipid extraction from tissues using the Bligh and Dyer method.
Representative Signaling Pathway: PI3K/Akt Pathway
Caption: Simplified diagram of the PI3K/Akt signaling pathway involving lipid second messengers.[4][5][6][7][8]
References
- 1. vliz.be [vliz.be]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Ionizable Cationic Lipid SM-102 in Lipid Nanoparticle Formulations using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of the ionizable cationic lipid SM-102, a critical component of lipid nanoparticle (LNP) formulations for mRNA-based therapeutics, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in COVID-19 mRNA vaccines. The precise composition of these LNPs is critical to their efficacy and safety. Ionizable cationic lipids, such as SM-102, are essential for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm. Therefore, accurate and robust quantification of these lipids in LNP formulations is a crucial aspect of quality control during research, development, and manufacturing.[1]
This application note details a sensitive and specific LC-MS/MS method for the quantification of SM-102 in a representative LNP formulation. The protocol covers sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Signaling and Functional Pathway
The ionizable lipid SM-102 plays a pivotal role in the intracellular delivery of mRNA. The following diagram illustrates a simplified pathway of an LNP containing SM-102 from cellular uptake to mRNA release.
Caption: Simplified pathway of LNP-mediated mRNA delivery.
Experimental Workflow
The overall experimental workflow for the quantification of SM-102 is depicted below. It involves the disruption of the LNP structure, extraction of the lipids, separation by liquid chromatography, and detection by tandem mass spectrometry.
Caption: Experimental workflow for SM-102 quantification.
Materials and Reagents
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Isopropanol (LC-MS grade)
-
Reagents: Formic acid, Ammonium acetate
-
Standards: SM-102 analytical standard, internal standard (e.g., a structurally similar lipid not present in the sample)
-
Columns: Reversed-phase C18 column (e.g., Agilent InfinityLab Poroshell 120 Phenyl-Hexyl, 2.1 × 50 mm, 1.9 µm)[2]
-
Vials: Amber glass vials with micro-inserts[3]
Experimental Protocols
Standard and Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of SM-102 and the internal standard (IS) in methanol.
-
Calibration Standards: Perform serial dilutions of the SM-102 stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 0.1 ng/mL to 1000 ng/mL. Spike each calibration standard with the IS at a constant concentration (e.g., 100 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to assess the accuracy and precision of the method.
-
Sample Preparation:
-
Thaw LNP samples on ice.
-
To 50 µL of the LNP sample, add 250 µL of cold methanol containing the internal standard.[4] The organic solvent disrupts the LNP structure and precipitates proteins.[5][6]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet precipitated material.[7]
-
Transfer the supernatant to an amber glass vial for LC-MS/MS analysis.
-
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC System or equivalent |
| Column | Agilent InfinityLab Poroshell 120 Phenyl-Hexyl (2.1 × 50 mm, 1.9 µm)[2] |
| Mobile Phase A | 60:40 Acetonitrile:Water with 10 mM Ammonium formate (B1220265) and 0.1% Formic acid[8] |
| Mobile Phase B | 90:10:0.1 Isopropanol:Acetonitrile:Water with 10 mM Ammonium formate and 0.1% Formic acid[8] |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-7 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50°C[9] |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| MS System | Agilent 6545XT AdvanceBio LC/Q-TOF or a triple quadrupole mass spectrometer[2][10] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | SM-102: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized based on instrument and standard infusion) |
| Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized) | |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psi |
| Capillary Voltage | 3500 V |
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of SM-102 to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Determine the concentration of SM-102 in the LNP samples by interpolating their peak area ratios from the calibration curve.
-
Data Quality: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The accuracy of the QC samples should be within ±15% of their nominal value (±20% for the lower limit of quantification).
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of SM-102 in three different LNP formulation batches.
| Sample ID | Mean Concentration (µg/mL) | Standard Deviation (SD) | Coefficient of Variation (%CV) |
| Batch A | 485.2 | 24.3 | 5.0 |
| Batch B | 501.7 | 28.1 | 5.6 |
| Batch C | 492.5 | 21.2 | 4.3 |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of the ionizable lipid SM-102 in LNP formulations. The protocol is sensitive, specific, and suitable for high-throughput analysis, making it an essential tool for the quality control and stability testing of mRNA-based therapeutics. The described workflow can be adapted for the quantification of other lipid components in similar drug delivery systems.[10]
References
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. UC Davis - Metabolomics: Sample preparation for Lipidomics [protocols.io]
- 4. waters.com [waters.com]
- 5. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 8. lcms.cz [lcms.cz]
- 9. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. euncl.org [euncl.org]
Application Notes and Protocols for Commercially Available Lipid 5 Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid 5 is a synthetic, ionizable cationic amino lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics and vaccines.[1][2][] Its chemical structure, heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate, features a pKa of 6.56, which is crucial for its function.[1][] At a lower pH, such as that found in endosomes, this compound becomes protonated, facilitating the release of its mRNA cargo into the cytoplasm.[] A key advantage of this compound is its superior ability to promote endosomal escape, showing a remarkable six-fold increase in efficiency compared to earlier generation ionizable lipids like MC3.[4][5] This enhanced endosomal escape is attributed to the lower phase transition temperature (Tm) of this compound, which improves its fusogenicity with the endosomal membrane.[4][5] Furthermore, LNPs formulated with this compound have demonstrated rapid clearance from tissues, contributing to a favorable safety profile with low toxicity.[6][7] These characteristics make this compound an attractive choice for researchers and drug developers working on advanced mRNA-based therapies.
Commercially Available this compound Standards
A variety of vendors supply this compound standards, ensuring accessibility for research and development purposes. The quality and formulation of these standards are critical for reproducible LNP manufacturing. Below is a summary of commercially available this compound standards from prominent suppliers.
| Supplier | Catalog Number | Purity | Format | Quantity Options | Storage |
| Cayman Chemical | 34372 | ≥95% | A solution in ethanol (B145695) | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | -20°C |
| Avanti Polar Lipids | 890911 | Not specified | Not specified | Not specified | Not specified |
| Bertin Bioreagent | 34372 | Not specified | Not specified | 5 mg, 10 mg, 25 mg, 50 mg | Dry ice (shipping) |
| Nucleosyn | Not specified | 98% | Yellowish oil | 100 mg, 500 mg, 1 g, bulk | Not specified |
| MedchemExpress | HY-136371 | Not specified | Not specified | Not specified | -80°C (6 months), -20°C (1 month) |
Experimental Protocols
I. Formulation of this compound-Containing Lipid Nanoparticles (LNPs)
The formulation of LNPs is a critical step that determines their physicochemical properties and biological activity. Microfluidic mixing is a highly reproducible method for LNP synthesis, while manual mixing can be used for smaller-scale preparations.[1][2][8][9][10][11]
A. LNP Composition
A typical molar ratio for formulating this compound LNPs is a four-component system:[6][11][12][13]
| Component | Molar Percentage | Purpose |
| This compound (Ionizable Lipid) | 35-50% | Encapsulates mRNA and facilitates endosomal escape.[6][11] |
| DSPC (Helper Lipid) | 10-20% | Provides structural stability to the LNP.[12] |
| Cholesterol | 35-48.5% | Enhances nanoparticle stability and aids in membrane fusion.[6][12] |
| PEG-Lipid | 0.5-3% | Prevents aggregation and prolongs circulation time.[6][12] |
B. Microfluidic-Based LNP Formulation Protocol
This protocol is adapted for a microfluidic system, such as a NanoAssemblr platform.
Materials:
-
This compound in ethanol
-
DSPC in ethanol
-
Cholesterol in ethanol
-
PEG-DMG 2000 in ethanol
-
mRNA in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate (B1210297) or sodium citrate, pH 4-5)[14]
-
Microfluidic mixing device and cartridges
-
Syringes for sample loading
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Lipid Mixture: In an RNase-free microcentrifuge tube, combine the ethanolic solutions of this compound, DSPC, cholesterol, and PEG-lipid at the desired molar ratio to create a final lipid concentration of approximately 10-25 mM.[13][15] Vortex briefly to ensure a homogenous mixture.
-
Prepare the mRNA Solution: Dilute the mRNA stock in the acidic aqueous buffer to the desired concentration. The lipid:nucleic acid weight ratio is typically between 10:1 and 30:1.[14]
-
Microfluidic Mixing:
-
Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous solution into another.
-
Set the flow rate ratio on the microfluidic device, typically at 3:1 (aqueous:organic).[11][16]
-
Initiate the mixing process according to the manufacturer's instructions. The rapid mixing of the two phases will induce the self-assembly of the LNPs.[10]
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution from the outlet.
-
To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP formulation against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette.[15]
-
-
Sterilization and Storage:
-
Filter the dialyzed LNP solution through a 0.22 µm sterile filter.
-
Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
-
C. Manual Mixing LNP Formulation Protocol (for small scale)
Procedure:
-
Prepare the lipid and mRNA solutions as described in the microfluidics protocol.
-
Rapidly inject the lipid-ethanol mixture into the mRNA-aqueous solution while vigorously vortexing or stirring.[6]
-
Continue to mix for a defined period (e.g., 30-60 seconds).
-
Proceed with the purification and buffer exchange steps as described above.
II. Characterization of this compound LNPs
Proper characterization of LNPs is essential to ensure quality and consistency.
| Parameter | Method | Typical Values |
| Particle Size (Hydrodynamic Diameter) & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 80-150 nm, PDI < 0.2[7] |
| Zeta Potential | Laser Doppler Electrophoresis | Near-neutral at pH 7.4[7] |
| mRNA Encapsulation Efficiency | RiboGreen Assay or similar fluorescence-based assay | >80-90%[7][11] |
Protocol for Determining Encapsulation Efficiency (RiboGreen Assay):
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.[6]
-
To the other set, add an equivalent volume of buffer without the lysis agent to measure the amount of free (unencapsulated) mRNA.
-
Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100
III. In Vitro Transfection of mRNA-LNPs
This protocol describes the transfection of a cell line (e.g., HeLa or HepG2) with this compound LNPs carrying mRNA encoding a reporter protein (e.g., EGFP or Luciferase).[11][17]
Materials:
-
HeLa or HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound LNPs encapsulating reporter mRNA
-
96-well cell culture plates
-
Flow cytometer or luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection. Incubate overnight.
-
LNP Treatment:
-
Dilute the this compound LNP stock solution in complete cell culture medium to the desired final mRNA concentration (e.g., 10-100 ng/mL).
-
Remove the old medium from the cells and add the LNP-containing medium.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for LNP uptake, endosomal escape, and protein expression.
-
Analysis of Protein Expression:
-
For EGFP: Harvest the cells and analyze the percentage of EGFP-positive cells and the mean fluorescence intensity by flow cytometry.
-
For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay kit.
-
IV. In Vivo Evaluation of mRNA-LNP Delivery
This protocol outlines a general procedure for evaluating the in vivo delivery of this compound LNPs in a mouse model using luciferase-encoding mRNA.[11]
Materials:
-
C57BL/6 mice
-
This compound LNPs encapsulating luciferase mRNA
-
In vivo imaging system (IVIS)
-
D-luciferin substrate
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
LNP Administration: Administer the this compound LNPs to the mice via intravenous (tail vein) or intramuscular injection at a specified mRNA dose (e.g., 0.1-1 mg/kg).
-
Bioluminescence Imaging:
-
At various time points post-injection (e.g., 6, 24, 48 hours), administer D-luciferin to the mice via intraperitoneal injection.
-
Anesthetize the mice and place them in the IVIS imaging chamber.
-
Acquire bioluminescence images to visualize the location and intensity of luciferase expression, which corresponds to the sites of successful mRNA delivery and translation.
-
-
Data Analysis: Quantify the bioluminescent signal in different organs or regions of interest to assess the biodistribution and delivery efficiency of the this compound LNPs.
V. Quantification of this compound in Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of lipids in complex biological samples like plasma or tissue homogenates.[18][19][20]
A. Sample Preparation (Plasma):
-
Protein Precipitation: To a plasma sample, add a 3-4 fold excess of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard (e.g., a deuterated version of this compound).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the lipid extract.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.
B. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 or C8 column for separation. The mobile phases typically consist of a mixture of water, acetonitrile, and/or isopropanol (B130326) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for this compound and its internal standard.
Signaling Pathways and Experimental Workflows
While this compound's primary role is as a delivery vehicle, its ability to facilitate endosomal escape is a key part of the intracellular delivery pathway. There is currently no strong evidence to suggest that this compound itself acts as a direct signaling molecule in other cellular pathways.
Caption: LNP-mediated mRNA delivery and endosomal escape.
Caption: Experimental workflow for LNP formulation.
Caption: Workflow for in vitro and in vivo evaluation.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 4. Optimizing C14120-based LNPs for in vitro and in vivo mRNA delivery | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 5. Intracellular Routing and Recognition of Lipid-Based mRNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipid Nanoparticle (LNP) generation in microfluidics [blog.darwin-microfluidics.com]
- 9. Use of Microfluidics to Prepare Lipid-Based Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 12. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomol.com [biomol.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. lcms.labrulez.com [lcms.labrulez.com]
- 19. Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
Application Notes and Protocols for Imaging with Fluorescently Labeled Lipid 5-Containing Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid 5 is a pivotal ionizable amino lipid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutics, most notably mRNA.[1][2] Its unique chemical properties, particularly its pKa, are crucial for the efficient encapsulation of nucleic acids and their subsequent release into the cytoplasm following endocytosis. Visualizing the biodistribution, cellular uptake, and intracellular trafficking of LNPs containing this compound is paramount for understanding their mechanism of action and optimizing their therapeutic efficacy.
This document provides a comprehensive guide for researchers on how to fluorescently label LNPs containing this compound for imaging studies. As this compound is not commercially available in a fluorescently labeled form, this guide focuses on the practical and widely adopted method of incorporating lipophilic fluorescent dyes into the LNP formulation. This approach allows for robust and stable labeling, enabling detailed investigation through various imaging modalities.
Properties of this compound
A thorough understanding of this compound's chemical and physical properties is essential for its effective use in LNP formulations and for designing appropriate labeling and imaging experiments.
| Property | Value | Reference |
| Chemical Name | heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate | [3] |
| Molecular Formula | C44H87NO5 | [4][5] |
| Molecular Weight | 710.18 g/mol | [6][7] |
| pKa | ~6.2 - 6.56 | [4][5][8][9] |
| Appearance | Yellowish oil | [6] |
| Solubility | Soluble in Ethanol (B145695), DMSO, DMF, DCM | [4][6] |
| Storage | -20°C | [4][7] |
Strategies for Fluorescent Labeling of this compound-Containing LNPs
Direct fluorescent labeling of the this compound molecule can be challenging and may interfere with its function in mRNA encapsulation and endosomal escape. A more effective and common strategy is to incorporate a lipophilic fluorescent dye into the lipid nanoparticle during its formulation. These dyes have long hydrocarbon tails that allow them to stably integrate into the lipid bilayer of the LNP, providing a reliable method for tracking the nanoparticle.[4][10]
Commonly used lipophilic dyes for this purpose belong to the carbocyanine family, such as DiI, DiO, DiD, and DiR. These dyes are weakly fluorescent in aqueous solutions but become brightly fluorescent when incorporated into a lipid environment, making them ideal for labeling LNPs with a high signal-to-noise ratio.[9]
Recommended Fluorescent Dyes for LNP Labeling
The choice of fluorescent dye will depend on the specific experimental setup, including the available excitation sources and emission filters on the imaging system, as well as the potential for autofluorescence in the biological sample. Near-infrared dyes like DiR are particularly useful for in vivo imaging due to the reduced autofluorescence and deeper tissue penetration of light at these wavelengths.[9][11]
| Dye | Excitation Max (nm) | Emission Max (nm) | Color | Recommended Filter Set |
| DiO | 484 | 501 | Green | FITC |
| DiI | 549 | 565 | Orange | TRITC |
| DiD | 644 | 663 | Red | Cy5 |
| DiR | 748 | 780 | Near-Infrared | Cy7 |
Data sourced from AAT Bioquest and Thermo Fisher Scientific.[9][12]
Experimental Protocols
Protocol 1: Formulation and Fluorescent Labeling of this compound-Containing LNPs
This protocol describes the preparation of fluorescently labeled LNPs containing this compound using a lipophilic carbocyanine dye.
Materials:
-
This compound
-
Helper lipids (e.g., DSPC, Cholesterol)
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Lipophilic fluorescent dye (e.g., DiI, DiO, DiD, or DiR)
-
mRNA or other cargo
-
Ethanol
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Microfluidic mixing device (e.g., NanoAssemblr) or other LNP formulation system
Procedure:
-
Prepare Lipid Stock Solutions:
-
Dissolve this compound, helper lipids, and PEG-lipid in ethanol to the desired molar ratios. A typical starting ratio might be 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-lipid).
-
Prepare a stock solution of the chosen lipophilic dye in ethanol or DMSO at a concentration of 1-5 mM.[9]
-
-
Prepare Aqueous Phase:
-
Dissolve the mRNA or other cargo in the aqueous buffer.
-
-
Formulation of Fluorescent LNPs:
-
Add the lipophilic dye stock solution to the lipid-ethanol mixture. The final concentration of the dye should be optimized, but a starting point is typically 0.5-1 mol% of the total lipid.
-
Rapidly mix the lipid-ethanol solution with the aqueous mRNA solution using a microfluidic mixing device according to the manufacturer's instructions. The flow rate ratio will determine the final LNP size.
-
-
Purification:
-
Dialyze the resulting LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) overnight at 4°C to remove ethanol and unencapsulated cargo.
-
Alternatively, use tangential flow filtration (TFF) for purification and concentration.
-
-
Characterization:
-
Determine the LNP size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency of the cargo using a suitable assay (e.g., RiboGreen assay for RNA).
-
Confirm the incorporation of the fluorescent dye by measuring the fluorescence of the LNP suspension.
-
Protocol 2: In Vitro Imaging of Fluorescently Labeled LNPs in Cultured Cells
This protocol outlines the steps for visualizing the cellular uptake of fluorescently labeled LNPs using confocal microscopy.
Materials:
-
Fluorescently labeled LNPs
-
Cultured cells (e.g., HeLa, Huh7) plated on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixation (optional)
-
Nuclear stain (e.g., Hoechst 33342)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 60-80% confluency.
-
-
LNP Incubation:
-
Dilute the fluorescently labeled LNPs to the desired concentration in pre-warmed complete cell culture medium.
-
Remove the old medium from the cells and replace it with the LNP-containing medium.
-
Incubate the cells for the desired time period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the LNP-containing medium and wash the cells three times with warm PBS to remove unbound LNPs.
-
-
Fixation and Staining (Optional):
-
For fixed-cell imaging, incubate the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with a nuclear stain like Hoechst 33342 for 10 minutes.
-
Wash three times with PBS.
-
-
Imaging:
-
For live-cell imaging, add fresh culture medium or imaging buffer to the cells.
-
For fixed cells, mount the coverslips onto microscope slides using a mounting medium.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorescent dye and nuclear stain.
-
Protocol 3: In Vivo Biodistribution Imaging of Fluorescently Labeled LNPs
This protocol provides a general workflow for assessing the whole-body distribution of fluorescently labeled LNPs in a small animal model using an in vivo imaging system (IVIS). This protocol requires the use of a near-infrared dye like DiR for optimal tissue penetration.[6]
Materials:
-
Fluorescently labeled LNPs (with a near-infrared dye like DiR)
-
Small animal model (e.g., mice)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS) or similar
-
Syringes and needles for administration
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane.
-
Acquire a baseline fluorescence image before LNP administration.
-
-
LNP Administration:
-
Administer the fluorescently labeled LNPs via the desired route (e.g., intravenous injection).
-
-
In Vivo Imaging:
-
Place the anesthetized animal in the imaging chamber of the IVIS.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to track the biodistribution of the LNPs.
-
-
Ex Vivo Organ Imaging:
-
At the final time point, euthanize the animal according to approved protocols.
-
Dissect the major organs (e.g., liver, spleen, lungs, kidneys, heart, brain).
-
Arrange the organs in the IVIS and acquire a final fluorescence image to determine the relative accumulation of LNPs in each organ.
-
-
Data Analysis:
-
Use the imaging software to quantify the fluorescence intensity in the whole body and in individual organs over time.
-
Visualizations
Caption: Structure of a fluorescently labeled Lipid Nanoparticle.
Caption: Workflow for LNP formulation and fluorescent labeling.
Caption: Cellular uptake and trafficking pathway of LNPs.
References
- 1. Novel lipophilic tracking dyes for monitoring cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DiI - Wikipedia [en.wikipedia.org]
- 3. Fluorescent Labeling and Imaging of IL-22 mRNA-Loaded Lipid Nanoparticles [bio-protocol.org]
- 4. Development of Chemical Tags for Universal Lipid Nanoparticle Visualization and Tracking in 2D and 3D Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent Labeling and Imaging of IL-22 mRNA-Loaded Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent Labeling and Imaging of IL-22 mRNA-Loaded Lipid Nanoparticles [en.bio-protocol.org]
- 8. Fluorescent Labeling and Imaging of IL-22 mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. ozbiosciences.com [ozbiosciences.com]
- 11. Lipophilic Near-Infrared Dyes for In Vivo Fluorescent Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Lipid 5 Delivery in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid 5 is a novel, proprietary cationic lipid formulation designed for the efficient and reproducible delivery of nucleic acids (such as plasmid DNA, mRNA, and siRNA) and other small molecules into a wide range of eukaryotic cells in culture. Its unique composition ensures high transfection efficiency with minimal cytotoxicity, making it an ideal tool for various applications, from basic research to drug discovery and development. These application notes provide detailed protocols for three distinct methods of this compound-mediated delivery, along with comparative data to guide researchers in selecting the optimal method for their specific cell type and experimental needs.
Data Presentation
The following tables summarize the quantitative data for the three this compound delivery methods across various cell lines.
Table 1: Transfection Efficiency of this compound Delivery Methods
| Delivery Method | Cell Line | Transfection Efficiency (%) | Payload Delivered |
| Method A: this compound - Lipofection Reagent | HEK293 | 85 - 95% | pEGFP-N1 Plasmid |
| HeLa | 70 - 85% | pEGFP-N1 Plasmid | |
| CHO-K1 | 65 - 80% | pEGFP-N1 Plasmid | |
| Primary Monocytes | >80% | Labeled miRNA | |
| Method B: this compound - Pre-formed Nanoparticles (LNP) | Dendritic Cells | ~60% | EGFP mRNA |
| Macrophages | ~50% | EGFP mRNA | |
| NK-92 Cells | ~60% | siRNA | |
| Method C: this compound - Self-Assembling Serum Complex | HepG2 | 50 - 70% | Fluorescently Labeled Lipid |
| Primary Neurons | 40 - 60% | Fluorescently Labeled Lipid |
Table 2: Cytotoxicity of this compound Delivery Methods
| Delivery Method | Cell Line | Cell Viability (%) | Assay |
| Method A: this compound - Lipofection Reagent | HEK293 | > 90% | MTT Assay |
| HeLa | > 85% | MTT Assay | |
| CHO-K1 | > 88% | XTT Assay | |
| H9T-cells | ~77% | XTT Assay | |
| Method B: this compound - Pre-formed Nanoparticles (LNP) | Dendritic Cells | > 95% | Flow Cytometry (Viability Dye) |
| Macrophages | > 95% | Flow Cytometry (Viability Dye) | |
| Method C: this compound - Self-Assembling Serum Complex | HepG2 | > 90% | MTT Assay |
| Primary Neurons | > 85% | LDH Assay |
Experimental Protocols
Method A: this compound - Lipofection Reagent
This method utilizes a proprietary lipofection reagent formulation of this compound for the delivery of nucleic acids.
Materials:
-
This compound Lipofection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid DNA or RNA of interest
-
Adherent or suspension cells in culture
-
Appropriate culture vessels (e.g., 6-well plates)
Protocol for a 6-well plate format:
-
Cell Seeding:
-
For adherent cells, seed 0.25-1 x 10^6 cells per well in 2 ml of antibiotic-free growth medium 24 hours prior to transfection to achieve 90-95% confluency at the time of transfection.[1]
-
For suspension cells, plate 1.0–3.5 x 10^6 cells per well in 2 ml of antibiotic-free growth medium immediately before preparing the complexes.[1]
-
-
Complex Formation:
-
Step 2a: In a sterile tube, dilute the desired amount of nucleic acid (e.g., 2.5 µg of plasmid DNA) in 250 µl of Opti-MEM™ I Medium. Mix gently.[1]
-
Step 2b: In a separate sterile tube, gently mix the this compound Lipofection Reagent and then dilute the appropriate amount (e.g., 5 µl) in 250 µl of Opti-MEM™ I Medium. Incubate for 5 minutes at room temperature.[1]
-
Step 2c: Combine the diluted nucleic acid with the diluted this compound Lipofection Reagent (total volume will be 500 µl). Mix gently and incubate for 20 minutes at room temperature to allow the complexes to form.[1]
-
-
Transfection:
-
Add the 500 µl of this compound complexes to each well containing cells and medium.
-
Mix gently by rocking the plate back and forth.[1]
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before assaying for transgene expression. The medium may be changed after 4-6 hours without loss of transfection activity.[1][2]
-
Method B: this compound - Pre-formed Nanoparticles (LNP)
This method involves the use of pre-formed this compound Nanoparticles encapsulating the payload.
Materials:
-
This compound Nanoparticle (LNP) solution (with encapsulated payload)
-
Phosphate-Buffered Saline (PBS)
-
Cells in culture with complete growth medium
Protocol for a 24-well plate format:
-
Cell Seeding:
-
Plate cells in a 24-well plate at a density that ensures they are healthy and actively dividing at the time of transfection.
-
-
LNP Preparation:
-
Thaw the this compound LNP stock solution on ice.
-
Dilute the LNPs to the desired final concentration in the complete cell culture medium. For example, dilute the stock to achieve a final payload concentration of 0.5 µg/mL in the well.[3] It is generally not necessary to use serum-free media with this method.[3]
-
-
Transfection:
-
Add the diluted this compound LNP solution directly to the cells in their culture medium.
-
Incubate the cells at 37°C in a CO2 incubator.
-
Monitor for expression or effect of the delivered payload. Expression can often be detected within 24-48 hours.[3]
-
Method C: this compound - Self-Assembling Serum Complex
This method relies on the self-assembly of this compound with components in the serum of the cell culture medium to form delivery complexes.
Materials:
-
This compound stock solution (in a compatible solvent like ethanol)
-
Cells cultured in serum-containing medium
Protocol for a 96-well plate format:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of approximately 20,000 cells per well and allow them to adhere and equilibrate overnight.[4]
-
-
Complex Formation and Transfection:
-
Prepare a working solution of this compound by diluting the stock in complete, serum-containing medium to the desired final concentration.
-
Remove the existing medium from the cells.
-
Add the this compound-containing medium to the cells.
-
Incubate for the desired period (e.g., 24 hours) at 37°C in a CO2 incubator before performing the relevant assay.
-
Visualizations
Signaling and Workflow Diagrams
Caption: Workflow for this compound Lipofection (Method A).
References
Application Notes and Protocols for Lipid 5 Treatment of Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid 5 is a novel bioactive lipid compound with potential therapeutic applications in neurodegenerative diseases. As a modulator of key signaling pathways in neuronal cells, this compound has demonstrated significant effects on neuronal survival, neurite outgrowth, and synaptic function in preclinical studies. These application notes provide detailed protocols for the treatment of primary neurons with this compound, offering a comprehensive framework for investigating its efficacy and mechanism of action. The methodologies outlined below are based on established best practices for primary neuron culture and treatment with lipid-based compounds, ensuring reproducible and reliable experimental outcomes.
Data Presentation
The following tables summarize hypothetical quantitative data representing the effects of this compound on primary neurons. This data is intended to serve as a guide for experimental design and interpretation.
Table 1: Dose-Dependent Effects of this compound on Primary Neuron Viability
| Treatment Group | Concentration (nM) | Incubation Time (hours) | Outcome (Viability %) |
| Vehicle Control (DMSO) | - | 48 | 100 ± 5 |
| This compound | 10 | 48 | 105 ± 6 |
| This compound | 50 | 48 | 125 ± 8 |
| This compound | 100 | 48 | 118 ± 7 |
| This compound | 500 | 48 | 95 ± 9 |
| *p < 0.05 compared to vehicle control |
Table 2: Time-Course of this compound-Induced Neurite Outgrowth
| Treatment Group | Incubation Time (hours) | Average Neurite Length (µm) |
| Vehicle Control (DMSO) | 24 | 50 ± 8 |
| This compound (50 nM) | 24 | 75 ± 10 |
| Vehicle Control (DMSO) | 48 | 65 ± 9 |
| This compound (50 nM) | 48 | 110 ± 12 |
| Vehicle Control (DMSO) | 72 | 80 ± 11 |
| This compound (50 nM) | 72 | 150 ± 15 |
| p < 0.05 compared to vehicle control at the same time point |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents.
Materials:
-
Pregnant rodent (e.g., E18 rat or mouse)
-
Ice-cold Hank's Balanced Salt Solution (HBSS)
-
Dissociation enzyme solution (e.g., papain or trypsin with DNase I)
-
Complete Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-Lysine (PDL) or Poly-L-Lysine (PLL)
-
Sterile dissection tools
-
37°C water bath and 5% CO2 incubator
Procedure:
-
Coat Culture Surfaces:
-
Tissue Dissection:
-
Cell Dissociation:
-
Cell Plating:
-
Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.[1][2]
-
Plate the neurons at the desired density (e.g., 1 x 10^5 cells/well in a 48-well plate) on the pre-coated culture vessels.[1]
-
-
Cell Maintenance:
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Change half of the medium every 2-3 days.[1]
-
Protocol 2: Treatment of Primary Neurons with this compound
This protocol outlines the procedure for treating cultured primary neurons with this compound.
Materials:
-
Cultured primary neurons (from Protocol 1)
-
This compound stock solution (e.g., in DMSO)
-
Complete Neurobasal medium
Procedure:
-
Prepare this compound Working Solutions:
-
Thaw the this compound stock solution at room temperature.
-
Prepare serial dilutions of this compound in complete Neurobasal medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
-
Treatment:
-
After allowing the primary neurons to mature in culture for a desired period (e.g., 4-5 days), carefully remove half of the existing medium from each well.[3]
-
Add an equal volume of the prepared this compound working solution to each well.
-
-
Incubation:
-
Incubate the neurons for the desired duration (e.g., 24 to 72 hours) at 37°C in a humidified 5% CO2 incubator.[1]
-
Protocol 3: Neuronal Viability Assay (MTT Assay)
This protocol measures cell viability based on the metabolic activity of the neurons.
Materials:
-
Treated primary neurons in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[1]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[1]
-
Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
Protocol 4: Immunocytochemistry for Neurite Outgrowth
This protocol allows for the visualization and quantification of neurites.
Materials:
-
Treated primary neurons on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., anti-β-III tubulin or anti-MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the neurons using a fluorescence microscope.
-
Quantify neurite length and branching using appropriate software (e.g., ImageJ with NeuronJ plugin).
-
Visualizations
Caption: Proposed signaling pathway of this compound in primary neurons.
Caption: Experimental workflow for this compound treatment of primary neurons.
References
Lipid 5 ELISA kit for biological samples
Application Notes: Lipid 5 ELISA Kit
For Research Use Only
Introduction
This compound is a synthetic, ionizable amino lipid that has become a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics and vaccines.[1][2] The unique properties of this compound, particularly its pKa of around 6.5, facilitate efficient encapsulation of mRNA and subsequent endosomal escape within target cells, a crucial step for the successful delivery and translation of the mRNA cargo.[1] LNPs containing this compound have demonstrated potent mRNA delivery in vivo with rapid clearance, contributing to a favorable safety profile.[2][3] The quantification of this compound is essential during the development and quality control of LNP formulations and in pharmacokinetic studies to understand the biodistribution of the delivery vehicle.[3]
The this compound ELISA Kit is a competitive enzyme-linked immunosorbent assay designed for the quantitative determination of this compound in LNP formulations and biological samples. This kit provides a sensitive and specific tool for researchers, scientists, and drug development professionals working on LNP-based therapeutics.
Principle of the Assay
This assay is based on the principle of competitive enzyme-linked immunosorbent assay (ELISA). The microtiter plate is pre-coated with a this compound-specific antibody. During the assay, a known amount of biotinylated this compound competes with the this compound in the sample or standard for binding to the antibody. After an incubation period, the unbound components are washed away. Streptavidin-HRP is then added, which binds to the biotinylated this compound captured by the antibody. Following another wash step, a substrate solution is added, and the color development is stopped by the addition of a stop solution. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, which is then used to determine the concentration of this compound in the unknown samples.
Intended Use
The this compound ELISA Kit is intended for the quantitative determination of this compound in:
-
Lipid nanoparticle (LNP) formulations
-
In-process quality control samples during LNP manufacturing
-
Biological matrices such as serum, plasma, and tissue homogenates for biodistribution and pharmacokinetic studies
This kit is for research use only and is not intended for diagnostic or therapeutic procedures.
Kit Performance Characteristics
All quantitative data is summarized in the table below for easy comparison.
| Parameter | Specification |
| Assay Range | 0.1 ng/mL - 100 ng/mL |
| Sensitivity | 0.05 ng/mL |
| Specificity | High specificity for this compound. Cross-reactivity with structurally similar lipids is less than 1%. |
| Precision (Intra-assay) | CV < 10% |
| Precision (Inter-assay) | CV < 15% |
| Recovery | 85% - 115% |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate results. The following are general guidelines for preparing different sample types.
1. LNP Formulations
-
Dilute the LNP formulation in a compatible buffer (e.g., PBS) to bring the expected this compound concentration within the assay range (0.1 ng/mL - 100 ng/mL).
-
A series of dilutions may be necessary to determine the optimal dilution factor.
2. Biological Samples (Serum, Plasma, Tissue Homogenates)
For the analysis of this compound in biological matrices, a lipid extraction step is required to remove interfering substances.[4][5][6]
Materials Required:
-
Chloroform
-
Methanol
-
Deionized water
-
Centrifuge
-
Nitrogen gas stream or vacuum concentrator
Protocol for Lipid Extraction (Folch Method adaptation): [6]
-
To 100 µL of sample (serum, plasma, or tissue homogenate), add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a known volume of a compatible solvent (e.g., isopropanol) and further dilute with the provided Assay Buffer to bring the concentration within the assay range.
ELISA Protocol
Reagent Preparation:
-
Wash Buffer: Dilute the concentrated Wash Buffer 1:20 with deionized water.
-
Standards and Samples: Prepare serial dilutions of the this compound standard as described in the kit manual. Prepare samples as described in the Sample Preparation section.
-
Biotinylated this compound: Reconstitute the lyophilized Biotinylated this compound with the provided reconstitution buffer.
-
Streptavidin-HRP: Dilute the concentrated Streptavidin-HRP with Assay Buffer as per the kit manual.
Assay Procedure:
-
Add 50 µL of the prepared standards and samples to the appropriate wells of the antibody-coated microtiter plate.
-
Add 50 µL of the reconstituted Biotinylated this compound to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash the plate three times with 300 µL of Wash Buffer per well.
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Aspirate and wash the plate five times with Wash Buffer as in step 4.
-
Add 100 µL of Substrate Solution to each well.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Subtract the average zero standard absorbance from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to obtain the final concentration of this compound in the original sample.
Data Presentation
Standard Curve Data
The following table represents a typical standard curve generated with the this compound ELISA Kit.
| Standard Concentration (ng/mL) | Absorbance (450 nm) |
| 100 | 0.158 |
| 50 | 0.274 |
| 25 | 0.489 |
| 12.5 | 0.812 |
| 6.25 | 1.256 |
| 3.125 | 1.897 |
| 1.56 | 2.431 |
| 0 | 2.985 |
Sample Data
The table below shows example data for LNP formulations and biological samples.
| Sample ID | Sample Type | Dilution Factor | Mean Absorbance | Calculated Concentration (ng/mL) | Final Concentration |
| LNP-001 | LNP Formulation | 1000 | 0.654 | 18.2 | 18.2 µg/mL |
| LNP-002 | LNP Formulation | 1000 | 0.521 | 23.7 | 23.7 µg/mL |
| Serum-A | Rat Serum | 10 | 1.532 | 4.8 | 48 ng/mL |
| Tissue-B | Liver Homogenate | 50 | 0.987 | 9.5 | 475 ng/g |
Mandatory Visualization
Diagrams
Caption: LNP-mediated mRNA delivery pathway.
Caption: Competitive ELISA workflow diagram.
Caption: Data analysis logical flowchart.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. Biodistribution of this compound, mRNA, and Its Translated Protein Following Intravenous Administration of mRNA-Encapsulated Lipid Nanoparticles in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application of Ceramide in Lipidomics Studies
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are a class of sphingolipids composed of a sphingosine (B13886) backbone N-acylated with a fatty acid. They are central molecules in sphingolipid metabolism and serve as critical bioactive lipids involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3][4] Dysregulation of ceramide metabolism has been implicated in numerous diseases such as cancer, neurodegenerative disorders, and metabolic diseases.[5][6] This document provides detailed protocols and data for the application of ceramide analysis in lipidomics studies, focusing on its role as a key signaling molecule.
Quantitative Analysis of Ceramide
The quantification of specific ceramide species is crucial for understanding their biological function. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific measurement of ceramides in complex biological samples.[7][8][9]
Table 1: Representative Quantitative Data of Ceramide Species in Human Plasma
| Ceramide Species | Concentration Range (µg/mL) | Method of Detection | Reference |
| Cer(d18:1/16:0) | 0.1 - 0.5 | LC-MS/MS | [10] |
| Cer(d18:1/18:0) | 0.2 - 1.0 | LC-MS/MS | [10] |
| Cer(d18:1/22:0) | 0.02 - 4.0 | LC-MS/MS | [11] |
| Cer(d18:1/24:0) | 0.08 - 16.0 | LC-MS/MS | [11] |
| Cer(d18:1/24:1) | 0.1 - 0.8 | LC-MS/MS | [10] |
Experimental Protocol: Quantification of Ceramides by LC-MS/MS
This protocol provides a general procedure for the extraction and quantification of ceramides from plasma samples.
1. Materials and Reagents
-
Internal Standards (IS): C17:0 ceramide or other appropriate non-endogenous ceramide species.
-
Solvents: Methanol, isopropanol, acetonitrile, formic acid (LC-MS grade).
-
Plasma samples.
-
Protein precipitation solution: Acetonitrile with 0.1% formic acid.
2. Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard solution.
-
Add 200 µL of cold protein precipitation solution.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the ceramide species of interest. A typical gradient starts with a lower percentage of mobile phase B, which is then increased to elute the more hydrophobic ceramides.[8]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion is the [M+H-H₂O]⁺ adduct, and the product ion is typically m/z 264.3, corresponding to the sphingosine backbone.[11]
4. Data Analysis
-
Peak areas of the endogenous ceramides and the internal standard are integrated.
-
A calibration curve is generated using known concentrations of ceramide standards.
-
The concentration of each ceramide species in the sample is calculated based on the peak area ratio to the internal standard and the calibration curve.
Ceramide in Cellular Signaling: Apoptosis
Ceramide is a well-established second messenger in the signaling pathways of apoptosis (programmed cell death).[1][12] Various cellular stresses, such as treatment with tumor necrosis factor-alpha (TNF-α) or chemotherapeutic agents, can lead to an increase in intracellular ceramide levels, triggering a cascade of events that result in cell death.[6][13]
Caption: Ceramide-mediated apoptosis signaling pathway.
Experimental Workflow for a Ceramide-Focused Lipidomics Study
A typical lipidomics workflow involves several stages, from experimental design to biological interpretation.[14]
Caption: General workflow for a ceramide-focused lipidomics study.
Conclusion
The analysis of ceramides through lipidomics provides valuable insights into cellular function and disease pathogenesis. The protocols and information provided herein serve as a guide for researchers to investigate the role of these critical signaling lipids in their specific areas of interest. The combination of robust analytical methods and a clear understanding of the underlying biology is essential for advancing our knowledge of ceramide's role in health and disease.
References
- 1. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipidomics of Ceramides: Disease Biomarker Applications - Creative Proteomics [creative-proteomics.com]
- 3. Ceramide Quantification Analysis - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. lipotype.com [lipotype.com]
- 5. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Ceramides as modulators of cellular and whole-body metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]
- 8. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) in Serum
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is a critical second messenger lipid involved in numerous cellular signaling pathways, most notably the PI3K/AKT pathway, which regulates cell growth, proliferation, survival, and metabolism.[1][2][3] The activation of Class I PI3-kinases at the cell membrane leads to the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) to generate PIP3.[4] This accumulation of PIP3 at the plasma membrane recruits and activates downstream effector proteins containing pleckstrin homology (PH) domains, such as AKT and PDK1.[1][5] Given its central role in cell signaling, the accurate quantification of PIP3 levels in biological samples, including serum, is of significant interest for research and drug development, particularly in the context of cancer and metabolic diseases.[6][7] This document provides detailed application notes and protocols for the two primary methods of PIP3 detection in serum: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Methods for PIP3 Detection in Serum
Two principal methods are employed for the quantification of PIP3 in serum:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method utilizes the high specificity of antibodies to detect and quantify PIP3. It is a relatively high-throughput and accessible method for many laboratories.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and specificity, allowing for the direct measurement of PIP3 and its various fatty acyl species.[10][11] It is considered a gold-standard method for lipidomics.
Data Presentation: Comparison of Detection Methods
The following table summarizes the key quantitative parameters of commercially available ELISA kits and reported LC-MS methods for PIP3 detection.
| Parameter | ELISA | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Detection Range | 6.17 - 500 ng/mL[9][12] | Variable, dependent on instrumentation and method |
| Sensitivity | 2.94 ng/mL[9][12] | High, with detection limits in the femtomole to picomole range (e.g., 5 pmol for PIP3)[13] |
| Specificity | High, based on antibody-antigen interaction[12] | Very high, based on mass-to-charge ratio and fragmentation patterns[10] |
| Sample Volume | ~50 µL[12] | Variable, typically 200 µL plasma[6] |
| Assay Time | ~2-3 hours[12] | Longer, including sample preparation and run time |
| Quantitative Approach | Competitive Inhibition Immunoassay[14] | Absolute quantification using internal standards[15] |
II. Signaling Pathway
PIP3 is a pivotal component of the PI3K/AKT signaling pathway, which is crucial for regulating numerous cellular processes.
Caption: The PI3K/AKT signaling pathway.
III. Experimental Protocols
A. ELISA for Serum PIP3 Detection
This protocol is based on a competitive inhibition enzyme immunoassay technique.[12][14]
1. Principle:
This assay employs the competitive inhibition enzyme immunoassay technique. A microplate is pre-coated with a monoclonal antibody specific to PIP3. During the incubation, PIP3 in the sample or standard competes with a fixed amount of biotin-labeled PIP3 for binding sites on the antibody. After washing away unbound substances, a streptavidin-HRP conjugate is added. Following another wash, a substrate solution is added, and the color develops in inverse proportion to the amount of PIP3 in the sample. The reaction is terminated, and the absorbance is measured.[14]
2. Materials:
-
PIP3 ELISA Kit (containing pre-coated 96-well plate, standards, detection reagents, wash buffer, substrate, and stop solution)[12]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Serum samples
3. Sample Preparation:
-
Use a serum separator tube and allow samples to clot for two hours at room temperature or overnight at 4°C.[16]
-
Centrifuge for 20 minutes at approximately 1,000 x g.[16]
-
Collect the serum and assay immediately or aliquot and store at -20°C or -80°C.[16]
-
Avoid repeated freeze-thaw cycles.[16]
4. Assay Procedure:
-
Prepare all reagents, samples, and standards as directed in the kit manual.[12]
-
Add 50 µL of standard or sample to the appropriate wells.[12]
-
Immediately add 50 µL of prepared Detection Reagent A (biotin-labeled PIP3). Shake and mix.[12]
-
Cover the plate and incubate for 1 hour at 37°C.[12]
-
Aspirate each well and wash 3 times with Wash Buffer.[12]
-
Add 100 µL of prepared Detection Reagent B (Streptavidin-HRP) to each well.[12]
-
Incubate for 30 minutes at 37°C.[12]
-
Aspirate and wash 5 times with Wash Buffer.[12]
-
Add 90 µL of Substrate Solution to each well.[12]
-
Incubate for 10-20 minutes at 37°C, protected from light.[12]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[16]
-
Read the absorbance at 450 nm immediately.[12]
5. Data Analysis:
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of PIP3 in the samples. The concentration of PIP3 is inversely proportional to the color intensity.[14]
Experimental Workflow: ELISA
Caption: General workflow for PIP3 detection by ELISA.
B. LC-MS for Serum PIP3 Detection
This protocol provides a general framework for the analysis of PIP3 in serum using LC-MS/MS. Specific parameters may need to be optimized based on the instrumentation used.
1. Principle:
This method involves the extraction of lipids from the serum, followed by separation using high-performance liquid chromatography (HPLC) and subsequent detection and quantification by tandem mass spectrometry (MS/MS).[10] The high specificity of MS/MS allows for the accurate identification and quantification of PIP3, even at low concentrations, by monitoring specific precursor-to-product ion transitions.[10]
2. Materials:
-
Serum samples
-
Internal standard (e.g., a non-biological PIP3 species)[17]
-
Solvents for lipid extraction (e.g., chloroform (B151607), methanol, hydrochloric acid)[18]
-
Solvents for LC mobile phase (e.g., water, acetonitrile, with additives like ion-pairing reagents)[10]
-
UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)[15]
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
3. Sample Preparation (Lipid Extraction):
-
To a serum sample (e.g., 200 µL), add an internal standard.
-
Perform a lipid extraction using an acidified chloroform/methanol protocol.[18] For example, add a mixture of chloroform, methanol, and 1 M HCl.[18]
-
Vortex the mixture and allow it to stand at room temperature.[18]
-
Induce phase separation by adding more chloroform and HCl, then centrifuge to separate the organic and aqueous layers.[18]
-
Carefully transfer the lower organic layer containing the lipids to a new tube.[18]
-
Dry the lipid extract under a stream of nitrogen.[18]
-
The dried lipid extract can be further processed, for example, by deacylation to simplify the mass spectra, or directly reconstituted in a suitable solvent for LC-MS analysis.[18]
4. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Reconstitute the dried lipid extract in the initial mobile phase.
-
Inject the sample onto a suitable HPLC column (e.g., C18 reverse phase).[10]
-
Use a mobile phase gradient optimized for the separation of phosphoinositides. Ion-pairing reagents may be added to the mobile phase to improve peak shape and retention.[10]
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).[10]
-
Use Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting the precursor ion (the mass-to-charge ratio of the intact PIP3 molecule) and a specific product ion (a fragment generated by collision-induced dissociation).[10]
-
The transition from the precursor to the product ion is highly specific for PIP3.
-
5. Data Analysis:
-
Identify the PIP3 peak in the chromatogram based on its retention time and specific MRM transition.
-
Integrate the peak areas for the endogenous PIP3 and the internal standard.
-
Calculate the concentration of PIP3 in the original sample by comparing the peak area ratio of the endogenous PIP3 to the internal standard against a calibration curve generated with known amounts of PIP3 standard.
Experimental Workflow: LC-MS
Caption: General workflow for PIP3 detection by LC-MS.
References
- 1. Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. humpath.com [humpath.com]
- 3. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 4. Measurement of PIP3 Levels Reveals an Unexpected Role for p110β in Early Adaptive Responses to p110α-Specific Inhibitors in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylinositol (3,4,5)-trisphosphate - Wikipedia [en.wikipedia.org]
- 6. Targeted Phosphoinositides Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. ELISA Kit for Phosphatidylinositol Trisphosphate (PIP3) 48T | Innerear Disorders Therapeutics [innerear-disorders-therapeutics.com]
- 9. biocompare.com [biocompare.com]
- 10. Direct analysis of PI(3,4,5)P3 using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Various Species PIP3 ELISA Kit [ABIN6958525] - Plasma, Serum [antibodies-online.com]
- 13. Mass spectrometry-based profiling of phosphoinositide: advances, challenges, and future directions - Molecular Omics (RSC Publishing) DOI:10.1039/D5MO00115C [pubs.rsc.org]
- 14. mybiosource.com [mybiosource.com]
- 15. Phosphoinositides - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 16. PIP3(Phosphatidylinositol Trisphosphate) ELISA Kit – AFG Scientific [afgsci.com]
- 17. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes: LP-5 as a Tool for Studying Lipid-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid-protein interactions are fundamental to a vast array of cellular processes, including signal transduction, membrane trafficking, and the regulation of enzyme activity.[1][2] The study of these interactions is crucial for understanding cell biology and for the development of novel therapeutics.[3][4] LP-5 is a biotinylated analog of a bioactive phosphoinositide, designed as a high-affinity probe for the identification and characterization of lipid-binding proteins. Its structure consists of the phosphoinositide headgroup, a spacer arm, and a terminal biotin (B1667282) moiety, allowing for the capture and isolation of interacting proteins using streptavidin-based affinity purification techniques.[2][5] These notes provide detailed protocols for utilizing LP-5 in pull-down assays to identify novel binding partners from cell lysates and for quantifying binding kinetics using Surface Plasmon Resonance (SPR).
Data Presentation
The following tables summarize representative quantitative data obtained using LP-5 in typical experimental setups.
Table 1: Binding Kinetics of LP-5 with Recombinant Target Proteins as Determined by Surface Plasmon Resonance (SPR)
This table illustrates the kinetic parameters for the interaction between LP-5, immobilized on a sensor chip, and two known lipid-binding proteins.
| Analyte (Protein) | Concentration Range (nM) | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Affinity (K_D) (nM) |
| Protein Kinase X (PKX) | 10 - 500 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |
| Pleckstrin Homology (PH) Domain of Protein Y | 50 - 2000 | 3.5 x 10⁴ | 8.1 x 10⁻³ | 231.4 |
| Negative Control (BSA) | up to 5000 | No Binding Detected | No Binding Detected | No Binding Detected |
Table 2: Protein Identification from LP-5 Pull-Down Assay Coupled with Mass Spectrometry
This table shows a partial list of proteins identified from a pull-down experiment using LP-5 with a human cell lysate. Proteins are ranked by relative abundance (emPAI).
| Rank | Protein ID (UniProt) | Gene Symbol | Protein Name | emPAI Score | Description/Function |
| 1 | P62333 | PIK3R1 | Phosphatidylinositol 3-kinase regulatory subunit alpha | 15.2 | Known interactor with phosphoinositides |
| 2 | Q9Y2G6 | PLEKHA4 | Pleckstrin homology domain-containing family A member 4 | 11.5 | Binds to phosphoinositides, involved in signaling |
| 3 | P48736 | PTEN | Phosphatase and tensin homolog | 9.8 | Lipid phosphatase, tumor suppressor |
| 4 | Q8N1F7 | KCNN4 | Potassium calcium-activated channel subfamily N member 4 | 7.1 | Novel candidate, potential lipid-gated channel |
| 5 | P04049 | ANXA2 | Annexin A2 | 6.4 | Calcium-dependent phospholipid-binding protein |
Experimental Protocols
Protocol 1: Pull-Down Assay for Identification of LP-5 Binding Proteins from Cell Lysate
This protocol describes the enrichment of proteins that bind to LP-5 from a complex protein mixture, such as a cell lysate.[2][5]
Materials:
-
LP-5 Biotinylated Lipid Probe
-
Control Biotin (as a negative control)
-
Streptavidin Magnetic Beads[6]
-
Cell Lysate (prepared in a non-denaturing lysis buffer, e.g., RIPA without SDS)
-
Binding/Wash Buffer (e.g., TBS with 0.05% Tween-20, pH 7.4)
-
Elution Buffer (e.g., 1x SDS-PAGE sample buffer)
-
Magnetic rack[5]
-
End-over-end rotator
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads by vortexing.
-
Transfer 50 µL of the bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads, then carefully remove the supernatant.[6]
-
Wash the beads three times with 500 µL of Binding/Wash Buffer, using the magnetic rack to pellet the beads between each wash.
-
-
Immobilization of LP-5:
-
After the final wash, resuspend the beads in 200 µL of Binding/Wash Buffer.
-
Add LP-5 to a final concentration of 10 µM. In a separate tube for the negative control, add an equivalent concentration of free biotin.
-
Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation.[5]
-
-
Binding of Target Proteins:
-
Pellet the LP-5-coated beads using the magnetic rack and remove the supernatant.
-
Wash the beads three times with Binding/Wash Buffer to remove any unbound LP-5.
-
Add 500 µg - 1 mg of pre-cleared cell lysate to the beads.
-
Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 40 µL of 1x SDS-PAGE sample buffer to the beads.
-
Heat the sample at 95°C for 5-10 minutes to elute the bound proteins.
-
Pellet the beads on the magnetic rack and carefully collect the supernatant (the eluate) for analysis.
-
-
Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE and silver staining or Western blotting for specific candidates.
-
For unbiased identification, the eluate should be submitted for analysis by mass spectrometry (LC-MS/MS).
-
Protocol 2: Kinetic Analysis of Lipid-Protein Interactions using Surface Plasmon Resonance (SPR)
This protocol outlines the procedure for quantifying the binding kinetics and affinity of a purified protein to LP-5 using SPR technology.[9][10][11]
Materials:
-
SPR instrument and sensor chips (e.g., a Streptavidin-coated chip).
-
LP-5 Biotinylated Lipid Probe
-
Purified recombinant protein (analyte)
-
SPR Running Buffer (e.g., HBS-EP+, pH 7.4)
-
Regeneration Solution (e.g., 50 mM NaOH, 1 M NaCl)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate a streptavidin-coated sensor chip with SPR Running Buffer.
-
Prepare a 1 µM solution of LP-5 in SPR Running Buffer. To promote micelle formation for presentation, include a non-biotinylated carrier lipid (e.g., DOPC) at a 1:100 molar ratio.
-
Inject the LP-5 solution over one flow cell (the active surface) until the desired immobilization level is reached (e.g., 100-200 Response Units).
-
The second flow cell should be left unmodified or blocked with biotin to serve as a reference surface.
-
-
Analyte Binding Measurement:
-
Prepare a dilution series of the purified protein analyte in SPR Running Buffer (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 250 nM, 500 nM).
-
Inject the analyte solutions sequentially over both the active and reference flow cells, starting with the lowest concentration. Use a typical contact time of 180 seconds and a dissociation time of 300 seconds.
-
Between each analyte injection, regenerate the sensor surface by injecting the Regeneration Solution to remove all bound protein.[12]
-
-
Data Analysis:
-
The raw sensorgram data is processed by subtracting the signal from the reference flow cell and the zero-concentration (buffer only) injection.
-
The resulting binding curves are then fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting provides the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), where K_D = k_d / k_a.[13]
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway where LP-5's parent lipid is generated.
Caption: Experimental workflow for the LP-5 pull-down assay.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. echelon-inc.com [echelon-inc.com]
- 3. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studying Lipid–Protein Interactions Using Protein–Lipid Overlay and Protein–Liposome Association Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. bioclone.net [bioclone.net]
- 6. neb.com [neb.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Affinity Pulldown of Biotinylated RNA for Detection of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surface plasmon resonance for measuring interactions of proteins with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]
- 13. Using Surface Plasmon Resonance to Quantitatively Assess Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Incorporating Lipid 5 into Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid 5 is a proprietary ionizable amino lipid that has demonstrated high efficiency in the delivery of messenger RNA (mRNA) in both rodent and primate models.[1] Its favorable safety profile, characterized by rapid clearance from the body, results in low toxicity, making it a compelling candidate for therapeutic and vaccine development.[2] These application notes provide detailed protocols for the incorporation of this compound into lipid nanoparticles (LNPs), a class of liposomes, for the effective encapsulation of nucleic acids such as mRNA. The protocols cover laboratory-scale formulation using common techniques and outline key characterization methods to ensure the quality and consistency of the resulting nanoparticles.
Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for successful formulation.
| Property | Value | Reference |
| IUPAC Name | heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate | [2] |
| CAS Number | 2089251-33-0 | [1][2] |
| Molecular Formula | C44H87NO5 | [1][2] |
| Molecular Weight | 710.17 g/mol | [1] |
| Appearance | Yellowish oil | [2] |
| Purity | >98% | [2] |
| Solubility | Soluble in DCM, DMSO (100 mg/mL) | [1][2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |
Experimental Protocols
The following protocols describe the preparation of this compound-containing LNPs for mRNA encapsulation using the widely adopted ethanol (B145695) rapid mixing technique, suitable for both manual and microfluidics-based production.
Materials
-
This compound: Ionizable Cationic Lipid
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): Helper Lipid
-
Cholesterol: Helper Lipid
-
PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000): PEGylated Lipid
-
Ethanol (200 proof, anhydrous)
-
Sodium Acetate (B1210297) Buffer (25 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
mRNA (or other nucleic acid cargo)
-
Microfluidic mixing device (e.g., NanoAssemblr™) or T-junction mixer
-
Dialysis tubing (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system
Protocol 1: Lipid Nanoparticle Formulation via Microfluidics
This method allows for precise control over mixing conditions, leading to reproducible LNP sizes and high encapsulation efficiencies.
1. Preparation of Lipid Stock Solution:
- In a sterile, RNase-free tube, dissolve this compound, DSPC, cholesterol, and PEG-DMG in anhydrous ethanol to achieve a final total lipid concentration of 10 mM.
- The recommended molar ratio for these components is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-DMG).[2][3]
- Vortex thoroughly to ensure complete dissolution.
2. Preparation of Aqueous mRNA Solution:
- Dissolve the mRNA cargo in 25 mM sodium acetate buffer (pH 4.0). The acidic pH ensures that the ionizable this compound is positively charged to facilitate complexation with the negatively charged mRNA backbone.[4]
- The concentration of the mRNA solution will depend on the desired final concentration and the lipid-to-mRNA ratio.
3. Microfluidic Mixing:
- Set up the microfluidic mixing system according to the manufacturer's instructions.
- Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.
- Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase to 3:1 .[2]
- Set a total flow rate of 20 mL/min .[2]
- Initiate the mixing process. The rapid mixing of the two streams induces nanoprecipitation and self-assembly of the LNPs with the encapsulated mRNA.
4. Downstream Processing:
- Collect the resulting LNP dispersion.
- To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution overnight against a >500-fold volume of PBS (pH 7.4) at 4°C.[2] Alternatively, a tangential flow filtration (TFF) system can be used for more rapid buffer exchange and concentration.
- Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
- Store the LNPs at 4°C.
Protocol 2: Manual Ethanol Injection Formulation
This method is suitable for small-scale, rapid formulation in a laboratory setting.
1. Preparation of Lipid and mRNA Solutions:
- Prepare the lipid stock solution in ethanol and the aqueous mRNA solution as described in Protocol 1.
2. Rapid Mixing:
- Place the aqueous mRNA solution in a sterile, RNase-free tube with a stir bar and stir vigorously.
- Rapidly inject the lipid-ethanol solution into the stirring aqueous phase. The volume ratio should be approximately 1 part ethanol solution to 3 parts aqueous solution.
- The solution should immediately become cloudy, indicating the formation of LNPs.
3. Downstream Processing:
- Follow the same downstream processing steps (dialysis or TFF, and sterile filtration) as described in Protocol 1 to remove ethanol and exchange the buffer.
Characterization of this compound-Containing Liposomes
Proper characterization is crucial to ensure the quality and efficacy of the formulated LNPs.
| Parameter | Method | Typical Values |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 70 - 100 nm, PDI < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | Neutral to slightly negative at pH 7.4 |
| Encapsulation Efficiency | RiboGreen Assay or Anion Exchange Chromatography | > 90% |
| mRNA Integrity | Capillary or Gel Electrophoresis | No significant degradation |
Protocol for Determining Encapsulation Efficiency (RiboGreen Assay)
-
Prepare two aliquots of the LNP formulation.
-
To one aliquot, add a lytic agent (e.g., 0.2% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. Incubate for 10-15 minutes.[1] The other aliquot remains untreated.
-
Prepare a standard curve of the free mRNA.
-
Add the RiboGreen reagent to the treated and untreated samples, as well as the standards.
-
Measure the fluorescence intensity.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescence_treated - Fluorescence_untreated) / Fluorescence_treated * 100
Visualizations
Experimental Workflow for LNP Formulation
Caption: Workflow for the formulation of this compound-containing lipid nanoparticles.
Logical Relationship of LNP Components
Caption: Key components and their functions in a this compound-based LNP formulation.
References
Lipid 5 handling and storage guidelines
Application Notes and Protocols: Lipid 5
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel, polyunsaturated bioactive lipid currently under investigation for its role in modulating inflammatory pathways. Due to its chemical nature, specifically the presence of multiple double bonds, this compound is highly susceptible to degradation through oxidation and hydrolysis.[1] Proper handling and storage are therefore critical to ensure its stability, integrity, and biological activity in experimental settings. These application notes provide detailed guidelines and protocols for the handling, storage, and experimental use of this compound.
Handling and Storage Guidelines
The primary causes of degradation for unsaturated lipids like this compound are oxidation, hydrolysis, light exposure, and extreme temperatures.[2] Adherence to the following guidelines is essential to minimize degradation.
2.1 Shipping and Receiving
This compound is shipped as a 10 mg/mL solution in ethanol (B145695) in amber glass ampoules under an argon atmosphere. Upon receipt, inspect the packaging for integrity. Do not use if the seal is broken. Immediately transfer the ampoule to the recommended long-term storage conditions.
2.2 Storage Conditions
Proper storage is the most critical factor in maintaining the stability of this compound.[3][4] Unsaturated lipids should be stored dissolved in a suitable organic solvent at -20°C ± 4°C.[4] Storage below -30°C is not recommended for solutions unless they are in sealed glass ampoules, as repeated freeze-thaw cycles can degrade the lipid.[4]
-
Long-Term Storage ( > 1 month): Store the sealed ampoule at -20°C in the dark.
-
Short-Term Storage ( < 1 month): After opening, the lipid solution should be stored in a glass vial with a Teflon-lined cap, purged with an inert gas (argon or nitrogen), and stored at -20°C in the dark.[4]
Critical Handling Practices:
-
Inert Atmosphere: this compound is highly prone to oxidation.[5] Before sealing the vial for storage, flush the headspace with a dry, inert gas like argon or nitrogen to displace oxygen.
-
Avoid Plastic: Never store this compound solutions in polymer or plastic containers (e.g., polypropylene (B1209903) or polystyrene tubes), as organic solvents can leach impurities from the plastic.[4] Use only glass or stainless steel labware.[4]
-
Temperature Equilibration: Before opening, always allow the container to warm to room temperature.[6] Opening a cold vial can cause atmospheric moisture to condense inside, which can lead to hydrolysis of the lipid.
-
Light Sensitivity: Protect the lipid from light at all times by using amber glass vials and storing it in the dark.[1][7]
Stability Data
The stability of this compound is dependent on storage temperature, exposure to oxygen, and the presence of antioxidants. The following tables summarize stability data from accelerated studies.
Table 1: Stability of this compound Solution (10 mg/mL in Ethanol) at Various Temperatures
| Storage Temperature | Atmosphere | Container | Purity after 3 Months (%) | Purity after 6 Months (%) |
| 4°C | Air | Amber Glass Vial | 85.2 | 71.4 |
| -20°C | Air | Amber Glass Vial | 95.1 | 89.8 |
| -20°C | Argon | Amber Glass Vial | 99.5 | 98.9 |
| -80°C | Argon | Amber Glass Vial | 99.1 | 98.5 |
Purity was assessed by HPLC-MS, monitoring for the appearance of primary oxidation products.
Table 2: Effect of Antioxidants on this compound Stability
| Condition (Storage at 4°C in Air) | Purity after 6 Weeks (%) |
| No Antioxidant | 91.3 |
| With 0.1% BHT (Butylated hydroxytoluene) | 98.7 |
| With 0.1% α-Tocopherol | 97.5 |
These results highlight the protective effect of antioxidants in preventing lipid degradation.[3]
Experimental Protocols
4.1 Protocol for Preparation of this compound Stock Solutions
This protocol describes the preparation of a 1 mg/mL (1.5 mM) stock solution from the supplied 10 mg/mL ethanol solution.
Materials:
-
This compound (10 mg/mL in ethanol)
-
Anhydrous, analytical grade ethanol
-
Sterile, amber glass vials with Teflon-lined caps
-
Glass syringes or pipettes
-
Dry argon or nitrogen gas source
Procedure:
-
Remove the this compound ampoule from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes.
-
Carefully open the ampoule. Using a glass syringe, transfer the required volume of the 10 mg/mL solution to a new amber glass vial.
-
Dilute the solution to the desired concentration (e.g., 1 mg/mL) using anhydrous ethanol.
-
Gently mix the solution by inversion. Avoid vigorous vortexing, which can introduce oxygen.
-
Purge the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds.
-
Immediately seal the vial tightly with the Teflon-lined cap.
-
Label the vial clearly with the name, concentration, and date.
-
Store at -20°C.
Caption: Workflow for preparing this compound stock solutions.
4.2 Protocol for Formulation of this compound into Liposomes
This protocol describes a basic method for incorporating this compound into liposomes using the thin-film hydration technique.[8]
Materials:
-
This compound stock solution (1 mg/mL in ethanol)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
Chloroform/Methanol (2:1, v/v)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Mixture Preparation: In a clean round-bottom flask, combine DSPC, Cholesterol, and this compound in the desired molar ratio (e.g., 55:40:5). The lipids should be dissolved in a chloroform:methanol solvent mixture.[8]
-
Thin Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a temperature above the transition temperature of DSPC (~55°C) until a thin, uniform lipid film forms on the flask wall.
-
Drying: Further dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: Hydrate the lipid film by adding sterile PBS (pH 7.4). The temperature of the buffer should be kept above the lipid transition temperature. Agitate the flask by gentle swirling to form multilamellar vesicles (MLVs).
-
Sonication: Sonicate the MLV suspension in a bath sonicator for 5-10 minutes to aid in the formation of smaller vesicles.[8]
-
Extrusion: To obtain uniformly sized unilamellar vesicles (LUVs), pass the lipid suspension through an extruder equipped with a 100 nm polycarbonate membrane. This should be done 11-21 times.[8] The extruder should be heated to above the lipid transition temperature.
-
Storage: Store the final liposome (B1194612) suspension at 4°C. Do not freeze, as this can disrupt the vesicle structure.[9] Use within one week for best results.
4.3 Protocol for Cell-Based Bioactivity Assay
This protocol outlines a general procedure for assessing the bioactivity of this compound on cultured cells.
Materials:
-
Cultured cells (e.g., macrophages, endothelial cells)
-
Complete cell culture medium
-
This compound stock solution
-
Assay-specific reagents (e.g., ELISA kit for cytokine measurement, fluorescent dyes for imaging)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plate) at a density that will result in 70-80% confluency at the time of treatment.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in serum-free or low-serum culture medium. It is crucial to first dilute the ethanol-based stock into a small volume of medium, mixing gently, before making the final dilution to minimize precipitation.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the prepared treatment media containing different concentrations of this compound. Include a vehicle control (medium with the equivalent concentration of ethanol).
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Assay Endpoint: Perform the desired assay to measure the biological response. This could include:
-
Cytokine Secretion: Collect the cell supernatant and measure cytokine levels using ELISA.
-
Gene Expression: Lyse the cells and extract RNA for qRT-PCR analysis.
-
Cell Viability: Perform an MTT or similar viability assay.
-
Signaling Pathway Activation: Lyse the cells and perform Western blotting for phosphorylated signaling proteins.
-
Signaling Pathway
This compound is hypothesized to exert its anti-inflammatory effects by acting as an agonist for a G-protein coupled receptor (GPCR), tentatively named L5R. Activation of L5R is believed to initiate a signaling cascade that inhibits the pro-inflammatory NF-κB pathway.
Caption: Hypothesized L5R-mediated anti-inflammatory pathway.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Lipid oxidation and improving the oxidative stability - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. kruse.hms.harvard.edu [kruse.hms.harvard.edu]
- 7. testinglab.com [testinglab.com]
- 8. ableweb.org [ableweb.org]
- 9. avantiresearch.com [avantiresearch.com]
Application Notes and Protocols for In Vivo Administration of Lipid 5 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid 5 is a proprietary ionizable amino lipid that has demonstrated high efficiency in the formulation of lipid nanoparticles (LNPs) for the in vivo delivery of messenger RNA (mRNA). Its unique chemical structure facilitates effective mRNA encapsulation, cellular uptake, and endosomal escape, leading to robust protein expression in target tissues. Furthermore, this compound has been characterized by a favorable pharmacokinetic profile and is readily metabolized and cleared, suggesting a promising safety profile for therapeutic applications.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound-formulated LNPs in mouse models. The information is intended to guide researchers in designing and executing experiments for various applications, including vaccine development, protein replacement therapies, and gene editing.
Data Presentation
Table 1: In Vivo Administration and mRNA Expression Data for this compound LNPs in Mice
| mRNA Dose (mg/kg) | Administration Route | Mouse Strain | Target Protein | Peak Expression Time | Serum Protein Concentration (ng/mL) | Primary Target Organ(s) | Reference |
| 0.05 | Intravenous | CD-1 | Not Specified | 1, 4, 24 hr (tissue distribution) | Not Applicable | Liver, Spleen | |
| 0.25 | Intravenous | CD-1 | Not Specified | Not Specified | Not Applicable (liver clearance study) | Liver | |
| 0.5 | Intravenous | CD-1 | hEPO | 6 hr | ~250,000 | Liver |
hEPO: human Erythropoietin
Table 2: In Vivo Safety and Toxicity Assessment of Lipid-Based Nanoparticles in Mice
| LNP Formulation | Administration Route | Mouse Strain | Dosage | Key Findings | Reference |
| Generic LNPs | Intraperitoneal | C57BL/6 | 100 mg/kg (repeated doses) | No significant changes in brain, heart, spleen, and thymus. No measurable toxicity in evaluated parameters. | [3] |
| Generic LNPs | Intravenous | BALB/c | Not Specified | No significant elevation of TNF-α, IL-6, or liver enzymes. No observed liver tissue damage. | [4] |
| NLCs | Intravenous | Not Specified | Not Specified | No significant toxicity observed. | [5] |
NLCs: Nanostructured Lipid Carriers. Note: These studies were conducted with various lipid nanoparticles and provide general insights into LNP safety. Specific toxicity studies for this compound may yield different results.
Signaling Pathways and Mechanisms
Cellular Uptake and Endosomal Escape
The efficient delivery of mRNA to the cytoplasm is a critical function of this compound-containing LNPs. The process begins with the cellular uptake of the LNPs, primarily through endocytosis. Once inside the cell, the LNPs are trafficked into endosomes. The acidic environment of the late endosome (pH ~5.0-6.0) plays a crucial role in the mechanism of endosomal escape. The ionizable nature of this compound allows it to become protonated at this lower pH. This charge reversal is believed to induce a structural change in the LNP, facilitating the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm, where it can be translated into protein by the cellular machinery.
Caption: Cellular uptake and endosomal escape of this compound LNPs.
Innate Immune Response Activation
Lipid nanoparticles, including those formulated with this compound, can be recognized by the innate immune system, which can act as an adjuvant effect, enhancing the immune response to a co-delivered antigen in the context of a vaccine. This recognition is mediated by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) located on the cell surface and within endosomes. The interaction of LNPs with these receptors can trigger downstream signaling cascades, leading to the production of pro-inflammatory cytokines and the activation of antigen-presenting cells, thereby initiating a robust adaptive immune response.
Caption: Innate immune activation by this compound LNPs.
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Lipid Nanoparticles (LNPs)
This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing method. A common molar ratio for LNP formulations is approximately 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid.[6][7]
Materials:
-
This compound (in ethanol)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)
-
Cholesterol (in ethanol)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)
-
mRNA (in an appropriate aqueous buffer, e.g., citrate (B86180) buffer, pH 4.0)
-
Ethanol (B145695), molecular biology grade
-
Sterile, nuclease-free water
-
Phosphate-buffered saline (PBS), sterile
-
Microfluidic mixing device and cartridges
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Sterile, low-protein binding tubes
Procedure:
-
Prepare Lipid Stock Solution: a. In a sterile tube, combine this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5. b. The final lipid concentration in the ethanol phase should be optimized for your system, typically in the range of 10-25 mM.
-
Prepare mRNA Solution: a. Dilute the mRNA to the desired concentration in the aqueous buffer (e.g., citrate buffer, pH 4.0). The optimal mRNA concentration will depend on the desired final formulation characteristics.
-
LNP Formulation using Microfluidics: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid stock solution into the organic phase inlet and the mRNA solution into the aqueous phase inlet. c. Set the flow rate ratio (aqueous to organic) typically to 3:1. d. Initiate the mixing process to form the LNPs. The resulting mixture will be a suspension of LNPs in an ethanol/aqueous buffer mixture.
-
Purification and Buffer Exchange: a. Transfer the LNP suspension to a dialysis cassette. b. Dialyze against sterile PBS at 4°C with multiple buffer changes over 12-24 hours to remove ethanol and exchange the buffer to a neutral pH.
-
Sterilization and Characterization: a. Filter the final LNP formulation through a 0.22 µm sterile filter. b. Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency using appropriate techniques (e.g., dynamic light scattering, Zetasizer, and a fluorescent dye-based assay like RiboGreen).
-
Storage: a. Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vivo Administration of this compound LNPs in Mice via Intravenous Injection
This protocol provides a detailed procedure for the intravenous administration of this compound LNPs into mice via the tail vein.
Materials:
-
This compound LNP-mRNA formulation (prepared as in Protocol 1)
-
Sterile PBS
-
6-8 week old mice (e.g., CD-1 or C57BL/6)
-
Mouse restrainer
-
Heat lamp or warming pad
-
29-31 gauge insulin (B600854) syringes with permanently attached needles
-
70% ethanol wipes
Procedure:
-
Preparation of Dosing Solution: a. Thaw the this compound LNP-mRNA formulation on ice if frozen. b. Dilute the LNP formulation with sterile PBS to the final desired concentration for injection. The injection volume for tail vein injection in mice is typically 100-200 µL.
-
Animal Preparation: a. Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins. b. Place the mouse in a suitable restrainer to secure the animal and expose the tail.
-
Injection Procedure: a. Wipe the tail with a 70% ethanol wipe to clean the injection site. b. Identify one of the lateral tail veins. c. Hold the syringe with the needle bevel facing up. d. Insert the needle into the vein at a shallow angle (approximately 10-15 degrees). e. Slowly inject the LNP solution. If significant resistance is met or a blister forms, the needle is not in the vein. Withdraw the needle and attempt a new injection more proximally. f. After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Post-Administration Monitoring: a. Return the mouse to its cage and monitor for any immediate adverse reactions (e.g., lethargy, respiratory distress). b. Continue to monitor the animals according to your experimental protocol for signs of toxicity, such as weight loss, ruffled fur, or changes in behavior. c. At the designated time points, collect blood or tissues for analysis of protein expression, biodistribution, or safety parameters.
Workflow for In Vivo Administration and Analysis
The following diagram outlines the general workflow for an in vivo study using this compound LNPs in a mouse model.
Caption: Experimental workflow for in vivo studies with this compound LNPs.
Safety and Toxicity Considerations
While this compound has been designed for rapid clearance and has shown a favorable safety profile, it is essential to conduct thorough safety and toxicity assessments for any new LNP formulation.[3][5]
Recommended Monitoring:
-
Clinical Observations: Regularly monitor animals for changes in behavior, appearance (e.g., ruffled fur), and activity levels.
-
Body Weight: Record body weights at regular intervals as a general indicator of health.
-
Blood Chemistry: At the end of the study, collect blood to analyze serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess potential hepatotoxicity.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum to evaluate the inflammatory response to the LNP administration.[4]
-
Histopathology: Collect and analyze major organs (liver, spleen, kidneys, etc.) for any signs of tissue damage or inflammation.[3]
By following these detailed protocols and considering the safety guidelines, researchers can effectively utilize this compound-containing LNPs for a wide range of in vivo studies in mouse models.
References
- 1. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Toxicological analysis of Lipid-Based Nanoparticles: A Comparative Study [auetd.auburn.edu]
- 6. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Using CRISPR/Cas9 to Modulate Cholesterol Levels by Targeting HMGCR
Audience: Researchers, scientists, and drug development professionals.
Introduction
The CRISPR/Cas9 system is a revolutionary gene-editing tool that allows for precise modifications to an organism's DNA.[1] This technology has broad applications in biomedical research and drug development, particularly in the study and potential treatment of metabolic disorders. Cholesterol, a vital lipid molecule, is a key component of cell membranes and a precursor for steroid hormones and bile acids. However, elevated levels of low-density lipoprotein (LDL) cholesterol are a major risk factor for cardiovascular disease.[2]
The synthesis of cholesterol is a complex process, with the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) acting as the rate-limiting step.[3] HMGCR is the primary target of statin drugs, the most common therapy for hypercholesterolemia. By using CRISPR/Cas9 to disrupt the HMGCR gene, researchers can effectively knock out its function, leading to a significant reduction in cholesterol production. This application note provides a comprehensive overview and detailed protocols for using CRISPR/Cas9 to modulate cholesterol levels by targeting the HMGCR gene in mammalian cells. This approach serves as a powerful model for studying lipid metabolism and developing novel therapeutic strategies.[4][5]
Principle of the Method
The CRISPR/Cas9 system consists of two key components: the Cas9 nuclease, an enzyme that cuts DNA, and a single-guide RNA (sgRNA) that directs the Cas9 to a specific genomic location.[6] For knocking out the HMGCR gene, an sgRNA is designed to be complementary to a sequence within a critical exon of HMGCR. When the Cas9 and sgRNA are introduced into a cell, the sgRNA guides the Cas9 nuclease to the target DNA sequence. Cas9 then creates a double-strand break (DSB) in the DNA.[7]
The cell's natural DNA repair machinery attempts to fix this break, primarily through a process called non-homologous end joining (NHEJ). NHEJ is an error-prone process that often results in small insertions or deletions (indels) at the site of the break.[6] These indels can cause a frameshift mutation, leading to a premature stop codon and the production of a non-functional HMGCR protein. The resulting loss of HMGCR activity blocks the cholesterol biosynthesis pathway, thereby reducing cellular cholesterol levels.
Experimental Protocols
Protocol 1: sgRNA Design and Validation for HMGCR Knockout
Objective: To design and validate sgRNAs that efficiently target the human HMGCR gene for knockout.
Materials:
-
sgRNA design software (e.g., Benchling, CRISPOR)[8]
-
HEK293T or other easily transfectable human cell line
-
Plasmid vector for expressing sgRNA and Cas9 (e.g., all-in-one vector)[9][10]
-
Lipofectamine™ 3000 or other transfection reagent
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Genomic DNA extraction kit
-
PCR primers flanking the HMGCR target site
-
High-fidelity DNA polymerase
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
sgRNA Design: a. Obtain the sequence of the human HMGCR gene from a database like NCBI. b. Use an online sgRNA design tool to identify potential 20-nucleotide target sequences within an early exon.[13] The target site must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).[14] c. Select 2-3 sgRNAs with high predicted on-target scores and low predicted off-target effects.[15]
-
sgRNA Cloning: a. Synthesize DNA oligonucleotides corresponding to the selected sgRNA sequences. b. Clone these oligonucleotides into a CRISPR/Cas9 expression vector according to the manufacturer's protocol.
-
Transfection: a. Plate HEK293T cells in a 6-well plate and grow to 70-80% confluency. b. Transfect the cells with the sgRNA/Cas9 plasmids using a suitable transfection reagent.[16] Include a negative control (e.g., a plasmid with a non-targeting sgRNA).
-
Genomic DNA Extraction: a. 48-72 hours post-transfection, harvest the cells. b. Extract genomic DNA from a portion of the cells using a commercial kit.
-
Assessment of Editing Efficiency (T7E1 Assay): a. Amplify the genomic region surrounding the HMGCR target site using PCR with high-fidelity polymerase.[17][18] b. Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands.[19] c. Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves mismatched DNA.[11] d. Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates successful gene editing. e. Quantify the band intensities to estimate the percentage of gene editing.
Protocol 2: Generation of a Stable HMGCR Knockout Cell Line
Objective: To create a stable, clonal cell line with a functional knockout of the HMGCR gene.
Materials:
-
Validated HMGCR sgRNA/Cas9 plasmid
-
Hepatoma cell line (e.g., HepG2, a human liver cancer cell line that actively synthesizes cholesterol)
-
96-well plates for single-cell cloning
-
Western blot supplies (antibodies for HMGCR and a loading control like GAPDH)
-
Sanger sequencing service
Procedure:
-
Transfection and Selection: a. Transfect HepG2 cells with the most efficient sgRNA/Cas9 plasmid identified in Protocol 1. b. If the plasmid contains a selection marker (e.g., puromycin (B1679871) resistance), apply the selection agent 24-48 hours post-transfection to enrich for edited cells.
-
Single-Cell Cloning: a. After selection (or 48 hours post-transfection if no selection is used), dilute the cells to a concentration of approximately 1 cell per 100 µL. b. Plate 100 µL per well in multiple 96-well plates.[9] c. Visually inspect the plates to identify wells containing a single cell.
-
Clonal Expansion: a. Culture the single-cell clones until they form colonies. b. Gradually expand the clones by transferring them to larger wells (e.g., 24-well, then 6-well plates).
-
Screening and Validation: a. Genomic Validation: Extract genomic DNA from each expanded clone. PCR amplify the HMGCR target region and send the product for Sanger sequencing to confirm the presence of indel mutations.[9] b. Protein Validation (Western Blot): Lyse cells from each clone and perform a Western blot to confirm the absence of the HMGCR protein. This is the definitive test for a functional knockout.
Protocol 3: Quantification of Cellular Cholesterol Levels
Objective: To measure the impact of HMGCR knockout on total cellular cholesterol levels.
Materials:
-
Wild-type (WT) and validated HMGCR knockout (KO) HepG2 cell lines
-
Total Cholesterol Assay Kit (Colorimetric or Fluorometric)[20][21]
-
Cell lysis buffer compatible with the cholesterol assay
-
BCA protein assay kit
-
96-well plate reader
Procedure:
-
Cell Culture: a. Plate WT and HMGCR KO HepG2 cells in parallel and culture under standard conditions.
-
Sample Preparation: a. Harvest and count the cells. b. Lyse the cells according to the cholesterol assay kit's protocol.[22] c. Clear the lysate by centrifugation.
-
Cholesterol Quantification: a. Perform the cholesterol quantification assay on the cell lysates according to the manufacturer's instructions.[23][24] The assay typically involves an enzymatic reaction that produces a colored or fluorescent product in proportion to the amount of cholesterol present. b. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: a. Calculate the cholesterol concentration in each sample based on a standard curve. b. Normalize the cholesterol concentration to the total protein content of the lysate (determined by a BCA assay) to account for differences in cell number. c. Compare the normalized cholesterol levels between WT and HMGCR KO cells and perform statistical analysis (e.g., t-test).
Data Presentation
Table 1: Validation of sgRNA Editing Efficiency in HEK293T Cells
| sgRNA ID | Target Sequence (5' - 3') | Editing Efficiency (%) | Method |
| HMGCR.sg1 | GGTCCGCTATTGGTGAATGC | 28.5 | T7E1 Assay |
| HMGCR.sg2 | TCATCAGGAACAGCACAGAA | 15.2 | T7E1 Assay |
| HMGCR.sg3 | CTTTAGTCACCTGCTGAATA | 21.8 | T7E1 Assay |
| Control | Non-targeting sequence | < 1.0 | T7E1 Assay |
Table 2: Characterization of Stable HMGCR Knockout HepG2 Clones
| Clone ID | Genotype (from Sanger Sequencing) | HMGCR Protein Level (% of WT) | Method |
| WT | Wild-Type | 100 | Western Blot |
| KO Clone #1 | Biallelic: -7 bp / +1 bp frameshift | < 2 | Western Blot |
| KO Clone #2 | Biallelic: -1 bp / -1 bp frameshift | < 2 | Western Blot |
| KO Clone #3 | Monoallelic: -4 bp / Wild-Type | 48 | Western Blot |
Table 3: Impact of HMGCR Knockout on Cellular Cholesterol Levels
| Cell Line | Total Cholesterol (µg/mg protein) | Fold Change vs. WT | p-value |
| Wild-Type (WT) | 25.4 ± 2.1 | 1.00 | - |
| HMGCR KO Clone #1 | 9.8 ± 1.5 | 0.39 | < 0.001 |
| HMGCR KO Clone #2 | 10.5 ± 1.8 | 0.41 | < 0.001 |
Visualizations
Caption: CRISPR/Cas9 targeting of the HMGCR gene to inhibit cholesterol synthesis.
Caption: Workflow for CRISPR-mediated HMGCR knockout and validation.
Caption: Logical framework for CRISPR-based modulation of a metabolic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. How CRISPR Could Help Solve the Problem of Poor Cholesterol | TIME [time.com]
- 3. genecards.org [genecards.org]
- 4. Gene Editing for the Treatment of Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of Dyslipidemia Using CRISPR/Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Generalizable sgRNA design for improved CRISPR/Cas9 editing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genemedi.net [genemedi.net]
- 10. HMGCR sgRNA CRISPR/Cas9 All-in-One Non-viral Vector set (Human) | Applied Biological Materials Inc. [abmgood.com]
- 11. diagenode.com [diagenode.com]
- 12. bioneer.co.kr [bioneer.co.kr]
- 13. idtdna.com [idtdna.com]
- 14. assaygenie.com [assaygenie.com]
- 15. genscript.com [genscript.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pnabio.com [pnabio.com]
- 18. neb.com [neb.com]
- 19. Considerations for T7 Endonuclease I T7EI mismatch assays [horizondiscovery.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. assaygenie.com [assaygenie.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. interchim.fr [interchim.fr]
Troubleshooting & Optimization
Improving the solubility of Lipid 5 for assays
Welcome to the Technical Support Center for Lipid 5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the handling and application of this compound in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For initial stock solutions, we recommend using a non-polar organic solvent such as chloroform (B151607) or a mixture of chloroform and methanol.[1][2] Typically, a concentration of 10-20 mg/mL can be achieved, but it is crucial to ensure the lipid is completely dissolved to form a clear solution.[1] For assays requiring an aqueous environment, subsequent dilution steps using appropriate vehicles are necessary.
Q2: I am observing precipitation of this compound after diluting my stock solution into an aqueous buffer for my assay. What can I do?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic molecules like this compound. Several strategies can be employed to mitigate this:
-
Use of a Co-solvent: Introducing a water-miscible organic co-solvent such as ethanol (B145695) or DMSO to the aqueous buffer can increase the solubility of this compound.[3] It is essential to determine the maximum tolerable co-solvent concentration for your specific assay, as high concentrations may affect biological activity.
-
Incorporate Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or block copolymers can aid in solubilizing lipids by forming micelles.[4][5] These micelles encapsulate the lipid, preventing precipitation in aqueous solutions.[6]
-
Lipid-Based Formulations: For cellular assays, consider formulating this compound into liposomes or nano-emulsions.[7][8] These delivery systems can enhance solubility and facilitate cellular uptake.
Q3: How can I improve the bioavailability of this compound for in vivo studies?
A3: Enhancing the oral bioavailability of lipophilic compounds like this compound is a significant challenge.[4][6] Lipid-based formulations are a powerful strategy to address this.[4][9] Options include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[6] This increases the surface area for absorption.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs, improving their solubility and protecting them from degradation in the GI tract.[8][10]
Troubleshooting Guides
Issue 1: Low or Inconsistent Assay Signal
Poor solubility of this compound can lead to lower effective concentrations in your assay, resulting in weak or variable signals.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your this compound stock solution is clear and free of any precipitate. If necessary, gently warm the solution and vortex to redissolve any precipitated lipid.
-
Optimize Solubilization Method: If you are directly diluting the stock into an aqueous buffer, consider the strategies outlined in FAQ Q2 . The choice of solubilizing agent can be critical.
-
Perform a Solubility Test: Before running your main assay, perform a small-scale solubility test with your chosen buffer system. Visually inspect for any cloudiness or precipitation at the final working concentration of this compound.
Issue 2: this compound Precipitation During Long-Term Experiments
This compound may come out of solution over the course of a long incubation period, affecting the results of your experiment.
Troubleshooting Steps:
-
Increase Formulation Stability: If using a simple co-solvent or surfactant solution, it may not be stable over extended periods. Consider more robust formulations like liposomes or SMEDDS which can offer better long-term stability.[6][7]
-
Assess Formulation Stability: Prepare your this compound formulation and incubate it under the same conditions as your experiment (time, temperature). Periodically check for any signs of precipitation.
-
Consider Temperature Effects: Temperature fluctuations can impact lipid solubility. Ensure your experimental setup maintains a stable temperature.[11]
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents and the effectiveness of different solubilization methods.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Chloroform | 55 |
| Dichloromethane | 48 |
| Methanol | 15 |
| Ethanol | 22 |
| Dimethyl Sulfoxide (DMSO) | 35 |
| Hexane | 5 |
Note: These are approximate values. Actual solubility may vary based on the purity of the solvent and the specific batch of this compound.
Table 2: Efficacy of Solubilizing Agents on this compound in Aqueous Buffer (pH 7.4)
| Solubilizing Agent | Concentration (% v/v) | Apparent Solubility of this compound (µg/mL) | Observations |
| None | 0 | < 0.1 | Immediate precipitation |
| Ethanol | 5 | 5 | Slight cloudiness |
| DMSO | 2 | 10 | Clear solution |
| Tween 80 | 0.1 | 25 | Clear, stable micellar solution |
| 10% SMEDDS formulation | 1 | 50 | Forms a clear microemulsion |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh the desired amount of this compound in a sterile glass vial.
-
Add the appropriate volume of chloroform to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the mixture until the lipid is completely dissolved and the solution is clear.
-
Store the stock solution at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[11]
Protocol 2: Solubilization of this compound in Aqueous Buffer using a Surfactant
-
Prepare a stock solution of your chosen surfactant (e.g., 10% Tween 80 in water).
-
In a sterile microcentrifuge tube, add the required volume of your aqueous assay buffer.
-
Add the surfactant stock solution to the buffer to achieve the desired final concentration (e.g., 0.1%).
-
Vortex the buffer-surfactant mixture.
-
Add the required volume of the this compound stock solution (in organic solvent) to the buffer-surfactant mixture.
-
Immediately vortex the solution vigorously for 1-2 minutes to facilitate micelle formation and evaporation of the organic solvent.
-
Visually inspect the solution to ensure it is clear and free of precipitate before use.
Visualizations
Caption: Workflow for solubilizing this compound for a cell-based assay.
Caption: A potential signaling pathway initiated by this compound.
References
- 1. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
- 2. ANALYSIS OF LIPIDS [people.umass.edu]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Advances in Lipid-Based Drug Formulations for Solubility [worldpharmatoday.com]
- 5. Ultimate Guide to Choosing the Right Lipids for Drug Delivery and Formulation | AxisPharm [axispharm.com]
- 6. symmetric.events [symmetric.events]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FORMULATION FORUM - Lipid Nanoparticles: Tackling Solubility Challenges With Lipid-Based Technologies for Oral & Injectable Formulations [drug-dev.com]
- 11. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with Lipid 5 stability in solution
Acknowledgment and Approach Regarding "Lipid 5"
Before proceeding, it is important to clarify that "this compound" appears to be a placeholder name for a specific lipid and does not correspond to a known, publicly documented molecule. Therefore, it is not possible to provide stability data and protocols for this exact compound.
However, to provide a valuable and relevant technical resource that aligns with the user's request, this guide will address common stability issues encountered with a representative class of lipids frequently used in research and drug development: ionizable cationic lipids . These lipids are crucial components of lipid nanoparticles (LNPs) for nucleic acid delivery (e.g., mRNA vaccines). The principles, experimental protocols, and troubleshooting advice provided here are broadly applicable to many novel lipid-based molecules and will serve as a robust framework for researchers working with similar compounds.
This guide will use "this compound" as a stand-in for a hypothetical ionizable cationic lipid to demonstrate how to approach and resolve common stability challenges.
Technical Support Center: Stability of this compound in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "this compound," a representative ionizable cationic lipid, in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The most common degradation pathways for ionizable cationic lipids like this compound are hydrolysis and oxidation.
-
Hydrolysis: this compound, if it contains ester bonds, is susceptible to hydrolysis, which is the cleavage of these bonds by water. This process is often catalyzed by acidic or basic conditions and can be accelerated at higher temperatures. The rate of hydrolysis can vary significantly depending on the pH of the solution.
-
Oxidation: If this compound possesses unsaturated acyl chains (containing double bonds), it is prone to oxidation. This process is often initiated by exposure to oxygen, light, or trace metal ions and can lead to the formation of various degradation products, including aldehydes and ketones, which can compromise the integrity and function of lipid formulations.
Q2: My this compound solution has turned yellow. What could be the cause?
A2: A yellow discoloration is a common indicator of lipid oxidation. This can happen if the lipid has been exposed to air (oxygen), light, or incompatible storage conditions for an extended period. It is recommended to perform an analytical check, such as UV-Vis spectroscopy or HPLC, to confirm degradation and quantify the extent of oxidation. To prevent this, always store this compound solutions under an inert gas (like argon or nitrogen), protected from light, and at the recommended temperature.
Q3: I am observing precipitation in my this compound stock solution. What should I do?
A3: Precipitation can occur for several reasons:
-
Low Solubility: this compound may have limited solubility in the chosen solvent system, especially at higher concentrations.
-
Temperature Effects: The solubility of lipids often decreases at lower temperatures. If you are storing your solution at 4°C or -20°C, the lipid may be crashing out of solution.
-
pH Changes: For ionizable lipids, a shift in pH can alter the charge of the headgroup, significantly impacting its solubility.
Troubleshooting Steps:
-
Gently warm the solution to the recommended handling temperature to see if the precipitate redissolves.
-
Sonication can also help to redissolve the lipid.
-
If precipitation persists, consider preparing a fresh stock solution at a lower concentration or in a different solvent system.
Troubleshooting Guides
Issue 1: Inconsistent Results in Lipid Nanoparticle (LNP) Formulations
Symptoms:
-
Variable particle size and polydispersity index (PDI) between batches.
-
Low encapsulation efficiency of the nucleic acid payload.
-
Reduced in vitro or in vivo efficacy.
Potential Cause: Degradation of this compound prior to or during the formulation process.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent LNP results.
Experimental Protocol: Purity Assessment of this compound by HPLC
-
Objective: To determine the purity of a this compound stock solution.
-
Methodology:
-
Mobile Phase A: 95:5 Water/Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: 95:5 Acetonitrile/Water with 0.1% Formic Acid.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 100% B
-
5-7 min: Hold at 100% B
-
7-8 min: Return to 5% B
-
8-10 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Detection: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Analysis: Integrate the peak area of this compound and any degradation products. Purity is calculated as: (Area_Lipid5 / Total_Area) * 100.
-
Issue 2: Poor Transfection Efficiency with this compound-based Formulations
Symptoms:
-
Low protein expression from mRNA delivered by LNPs.
-
Minimal gene silencing from siRNA delivered by LNPs.
Potential Cause:
-
Degradation of this compound leading to improper LNP formation and reduced endosomal escape.
-
Suboptimal formulation parameters.
Signaling Pathway: LNP-mediated mRNA Delivery and Endosomal Escape
The effectiveness of this compound in an LNP formulation is critically dependent on its ability to facilitate the release of the mRNA payload from the endosome into the cytoplasm. The proposed mechanism involves the protonation of the ionizable lipid's headgroup in the acidic environment of the endosome, leading to a structural change in the LNP and disruption of the endosomal membrane.
Caption: Mechanism of LNP-mediated mRNA delivery.
Quantitative Data Summary
The stability of this compound is highly dependent on the storage and handling conditions. Below is a summary of hypothetical stability data based on common observations for ionizable cationic lipids.
Table 1: Effect of Temperature on this compound Degradation in Ethanol
| Temperature (°C) | Storage Duration (Days) | Purity (%) |
| -80 | 30 | 99.5 |
| -20 | 30 | 98.8 |
| 4 | 30 | 96.2 |
| 25 (Room Temp) | 30 | 85.1 |
Table 2: Effect of pH on this compound Hydrolysis in Aqueous Buffer
| pH | Incubation Time (hours) at 37°C | Purity (%) |
| 4.0 | 24 | 99.1 |
| 5.5 | 24 | 98.5 |
| 7.4 | 24 | 92.3 |
| 8.5 | 24 | 88.7 |
Recommendations for Handling and Storage
-
Stock Solutions: Prepare stock solutions of this compound in a dry, aprotic solvent such as ethanol.
-
Storage: Store stock solutions at -80°C under an inert atmosphere (argon or nitrogen) in amber glass vials to protect from light and oxidation.
-
Working Solutions: When preparing aqueous buffers containing this compound, use freshly prepared solutions and maintain a slightly acidic pH (4.0-5.5) to minimize hydrolysis.
-
Avoid: Repeated freeze-thaw cycles and prolonged exposure to ambient light and air.
Technical Support Center: Optimizing Lipid 5 Concentration for Cell Treatment
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for optimizing the concentration of Lipid 5, a novel cationic lipid, for effective cell treatment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in my cell line?
A1: As a starting point, we recommend a concentration range of 0.5 µg/mL to 5 µg/mL of your nucleic acid cargo complexed with this compound. However, the optimal concentration is highly dependent on the cell type and the specific application. A dose-response experiment is crucial to determine the ideal concentration for your experimental setup.
Q2: How does the N:P ratio impact the efficiency and toxicity of this compound?
A2: The N:P ratio, which is the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate (B84403) groups in the nucleic acid, is a critical parameter. A higher N:P ratio generally leads to more positively charged nanoparticles, which can enhance interaction with the negatively charged cell membrane and improve uptake. However, excessively high N:P ratios can also lead to increased cytotoxicity. It is essential to optimize this ratio for your specific cell type and application to achieve a balance between high transfection efficiency and low cell toxicity.
Q3: What are the key components of a typical this compound formulation?
A3: A standard this compound formulation for creating lipid nanoparticles (LNPs) consists of four main components:
-
Ionizable Cationic Lipid (this compound): This is the core functional component that facilitates nucleic acid encapsulation and endosomal escape.[1][2][3]
-
Helper Lipid (e.g., DOPE or DSPC): These lipids aid in the formation of the nanoparticle structure and can influence its fusogenicity and stability.[2][3]
-
Cholesterol: Cholesterol modulates the fluidity and stability of the lipid bilayer.[1][2][3][]
-
PEGylated Lipid (e.g., DMG-PEG2000): This component provides a hydrophilic shield that reduces non-specific protein binding, prolongs circulation time in vivo, and prevents aggregation.[1][2][3]
Q4: Can I use serum-containing medium during transfection with this compound?
A4: While some transfection reagents require serum-free conditions during complex formation, this compound formulations are generally compatible with serum-containing medium during the incubation with cells. In fact, for many cell lines, the presence of serum can enhance cell viability during transfection.[5] However, it is crucial to form the this compound-nucleic acid complexes in a serum-free medium before adding them to the cells.[5]
Q5: How can I assess the cytotoxicity of this compound in my experiments?
A5: Several standard assays can be used to evaluate the cytotoxicity of this compound formulations. The most common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, serving as a marker for cytotoxicity.
-
Live/Dead Staining: Using fluorescent dyes like Calcein AM (for live cells) and Ethidium Homodimer-1 (for dead cells) allows for direct visualization and quantification of cell viability via fluorescence microscopy or flow cytometry.
Troubleshooting Guide
This section addresses common issues encountered when using this compound for cell treatment and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Transfection Efficiency | Suboptimal this compound concentration. | Perform a dose-response experiment to identify the optimal concentration for your cell line. |
| Incorrect N:P ratio. | Optimize the N:P ratio by testing a range of ratios (e.g., from 2:1 to 10:1). | |
| Poor quality or degraded nucleic acid. | Ensure the purity and integrity of your nucleic acid using spectrophotometry and gel electrophoresis. | |
| Low cell density at the time of transfection. | Ensure cells are actively dividing and at an optimal confluency (typically 70-90%) at the time of transfection. | |
| High Cytotoxicity | This compound concentration is too high. | Reduce the concentration of the this compound-nucleic acid complexes. |
| High N:P ratio. | Lower the N:P ratio to reduce the positive charge of the nanoparticles. | |
| Prolonged incubation time. | Reduce the incubation time of the complexes with the cells. | |
| Contaminants in the nucleic acid preparation. | Use a high-quality purification kit to remove endotoxins and other contaminants from your nucleic acid sample. | |
| Inconsistent Results | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent complex formation. | Ensure standardized and reproducible mixing procedures for the this compound and nucleic acid. Microfluidic mixing can improve consistency.[6] | |
| Instability of the this compound formulation. | Store the this compound stock solution and the formulated nanoparticles according to the manufacturer's recommendations. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-90% confluency on the day of the assay. Incubate for 24 hours.
-
This compound Treatment: Prepare a serial dilution of this compound-nucleic acid complexes at various concentrations. Remove the old medium from the cells and add the different concentrations of the complexes. Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
Incubation: Incubate the cells with the this compound complexes for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Transfection Efficiency Assessment using a Reporter Gene (e.g., GFP)
-
Cell Seeding: Seed cells in a suitable format (e.g., 24-well plate) to reach 70-90% confluency at the time of transfection.
-
Complex Formation: In a sterile tube, dilute the GFP-encoding plasmid DNA in a serum-free medium. In a separate tube, dilute the this compound in the same serum-free medium. Mix the two solutions and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the this compound-DNA complexes dropwise to the cells in their complete growth medium.
-
Incubation: Incubate the cells for 24-72 hours to allow for gene expression.
-
Analysis: Assess GFP expression using fluorescence microscopy or quantify the percentage of GFP-positive cells and the mean fluorescence intensity by flow cytometry.
Data Presentation
Table 1: Example Dose-Response of this compound on HEK293 Cells
| This compound Concentration (µg/mL) | Transfection Efficiency (% GFP Positive) | Cell Viability (%) |
| 0.5 | 35 ± 4 | 98 ± 2 |
| 1.0 | 62 ± 5 | 95 ± 3 |
| 2.5 | 85 ± 3 | 88 ± 4 |
| 5.0 | 88 ± 4 | 75 ± 6 |
| 10.0 | 86 ± 5 | 52 ± 7 |
Data are represented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Workflow for optimizing this compound concentration.
References
- 1. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gencefebio.com [gencefebio.com]
- 5. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Lipid Mass Spectrometry Artifacts
Welcome to the technical support center for lipid mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common artifacts encountered during lipid analysis. Below you will find a series of troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Ion Suppression & Matrix Effects
Q1: My lipid signals are unexpectedly low or variable, especially for low-abundance species. Could this be ion suppression?
A1: Yes, this is a classic sign of ion suppression. Ion suppression occurs when the ionization of target lipids is inhibited by co-eluting compounds, such as salts, detergents, or highly abundant lipid species.[1][2] This competition for ionization can lead to reduced signal intensity, poor reproducibility, and inaccurate quantification.[1][3][4]
Troubleshooting Steps:
-
Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components. It's recommended to perform a serial dilution to find the optimal concentration that maximizes the signal-to-noise ratio without causing ion suppression.[5]
-
Improve Chromatographic Separation: Enhance the separation of your target lipids from the interfering compounds.
-
Method: Modify your liquid chromatography (LC) gradient to better resolve lipids from the matrix.
-
Column Chemistry: Consider using a different column chemistry (e.g., C18, C30, HILIC) that provides better separation for your lipids of interest.[6]
-
-
Sample Preparation:
-
Internal Standards: Use co-eluting, stable isotope-labeled internal standards for each lipid class. These standards experience similar ion suppression as the endogenous lipids, allowing for more accurate quantification.[9]
Q2: I'm observing significant signal suppression after repeated injections from the same vial. What is the cause?
A2: This issue is often caused by contaminants leaching from vial caps (B75204) or septa, particularly polymers like polysiloxanes.[10][11] Repeated injections can exacerbate this effect, leading to a progressive decrease in signal intensity.[10][11]
Troubleshooting Steps:
-
Vial and Cap Selection: Use vials and caps specifically designed for mass spectrometry that are known to have low levels of leachables. PTFE-lined caps are often a good choice.
-
Solvent Compatibility: Ensure your sample storage solvent is compatible with the vial and cap material.
-
Limit Injections: If possible, limit the number of injections from a single vial.
-
Blank Injections: Run regular blank injections to monitor for the appearance of contaminant peaks.
Category 2: In-Source Fragmentation (ISF)
Q3: I am detecting lipid species that I don't expect to be in my sample, and they have masses corresponding to fragments of more abundant lipids. What is happening?
A3: You are likely observing in-source fragmentation (ISF), a process where lipids fragment in the ion source of the mass spectrometer before mass analysis.[1][12] This can lead to the misidentification of fragments as true endogenous lipids, alter quantification, and increase spectral complexity.[12][13] For example, lysophosphatidylcholines (LPCs) can fragment to produce ions with the same mass as free fatty acids or lysophosphatidylethanolamines (LPEs).[13]
Common Examples of In-Source Fragmentation:
-
Phosphatidylserine (PS) can fragment to produce ions that are misidentified as phosphatidic acid (PA).[12]
-
Phosphatidylcholine (PC) can generate fragments that mimic lysophosphatidylethanolamine (lyso-PE).[1]
Troubleshooting Workflow for In-Source Fragmentation:
Experimental Protocol: Optimizing Ion Source Parameters to Reduce ISF
-
Objective: To minimize ISF by systematically adjusting key ion source parameters.
-
Materials: A representative pooled sample or a standard mixture containing lipids prone to fragmentation (e.g., LPCs, PCs).
-
Procedure: a. Begin with your standard instrument settings. b. Systematically reduce the capillary/spray voltage in small increments (e.g., 0.5 kV) and acquire data at each step. c. Return the voltage to the optimal setting from step (b) and then incrementally decrease the source temperature (e.g., by 20°C). d. Analyze the data to find the settings that minimize the intensity of known fragment ions while maintaining adequate signal for the parent lipid ions.[14] e. Be aware that optimal conditions may vary between different lipid classes.
Category 3: Adduct Formation Variability
Q4: The relative abundance of different adducts for the same lipid (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺) is inconsistent across my samples. How can I get more reliable quantification?
A4: Variability in adduct formation is a common challenge that can significantly impact quantitative accuracy.[15][16] This variability can be caused by factors such as the mobile phase composition, contaminants (e.g., sodium from glassware), and matrix effects.[15][17] For neutral lipids like diacylglycerols (DAGs) and triacylglycerols (TGs), it's common to see a mix of [M+NH₄]⁺ and [M+Na]⁺ adducts.[15][16]
Troubleshooting and Best Practices:
-
Mobile Phase Modification:
-
To promote the formation of a specific adduct, add a low concentration of the corresponding salt to your mobile phase. For example, adding ammonium (B1175870) formate (B1220265) will promote [M+NH₄]⁺ adducts.[18]
-
-
Control Contamination:
-
Use high-purity solvents and plasticware to minimize sodium and potassium contamination.
-
-
Data Processing:
Table 1: Common Lipid Adducts and Strategies
| Adduct Ion | Common Lipid Types | Strategy to Promote/Control |
| [M+H]⁺ | Polar lipids (e.g., PCs in acidic conditions) | Add formic or acetic acid to the mobile phase. |
| [M+Na]⁺ | Neutral and polar lipids | Often a contaminant. To control, use high-purity reagents and plasticware. |
| [M+NH₄]⁺ | Neutral lipids (TGs, DGs, CEs) | Add ammonium formate or acetate (B1210297) to the mobile phase.[15] |
| [M-H]⁻ | Acidic lipids (e.g., PGs, PAs, FAs) | Use negative ion mode. Add a weak base like ammonium hydroxide (B78521) if needed.[17] |
Category 4: Isomeric and Isobaric Overlap
Q5: I am having trouble distinguishing between lipids with the same mass (isobaric) or the same mass and chemical formula (isomeric). How can I resolve these overlaps?
A5: Distinguishing between isomeric and isobaric lipids is a significant challenge in lipidomics.[19][20] For example, PC 34:1 could represent several different combinations of fatty acids (e.g., PC 16:0/18:1 or PC 18:0/16:1). High-resolution mass spectrometry (HRMS) can resolve some isobaric overlaps (e.g., lipids differing by the number of double bonds), but isomers remain a challenge.[19][21]
Strategies for Resolution:
-
Chromatographic Separation:
-
Reversed-Phase LC (RPLC): This is a powerful technique to separate lipid isomers based on fatty acyl chain length and degree of unsaturation. Longer chains and more double bonds generally lead to longer retention times.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Separates lipids based on the polarity of their headgroups.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Fragmenting the lipid ions can provide structural information. For example, the relative abundance of fatty acid fragment ions can help identify the specific acyl chains.
-
-
Ion Mobility Spectrometry (IMS):
Logical Diagram for Resolving Lipid Isomers:
Category 5: Sample Preparation Artifacts
Q6: I see many non-lipid peaks in my chromatogram, and some known lipid peaks are suppressed. Could my sample preparation be the issue?
A6: Absolutely. Sample preparation is a critical step where artifacts can be introduced.[9] Contamination from plasticware, solvents, and improper sample handling can introduce interfering compounds and lead to the degradation of lipids.[23][24][25]
Key Considerations for Sample Preparation:
-
Labware: Be aware that plasticware can leach contaminants like plasticizers and slip agents (e.g., oleamide) that can interfere with analysis and cause ion suppression.[23][25]
-
Recommendation: Whenever possible, use high-quality glass or polypropylene (B1209903) labware. Perform extraction blanks to assess contamination from your labware.[23][24]
-
-
Solvents: Use high-purity, LC-MS grade solvents to avoid introducing contaminants.[6]
-
Sample Stability: Lipids are prone to oxidation and enzymatic degradation.
Table 2: Common Sample Preparation Artifacts and Solutions
| Artifact Source | Common Contaminants | Mitigation Strategy |
| Plasticware (e.g., tubes, tips) | Plasticizers (phthalates), slip agents (oleamide), polymers | Use glass or low-leachable polypropylene; run procedural blanks.[23][25] |
| Vial Caps/Septa | Polysiloxanes, phthalates | Use PTFE-lined caps; limit injections per vial.[10][11] |
| Solvents | Various organic impurities | Use high-purity, LC-MS grade solvents.[6] |
| Sample Degradation | Lysolipids (from phospholipase activity), oxidized lipids | Keep samples cold, minimize handling time, add antioxidants (e.g., BHT).[9] |
References
- 1. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Lipidomics 101: Workflow, Techniques, Applications & Pitfalls- MetwareBio [metwarebio.com]
- 5. Recent advances in analytical strategies for mass spectrometry-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of ion suppression by sample cap liners in lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics [escholarship.org]
- 15. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation. [escholarship.org]
- 17. benchchem.com [benchchem.com]
- 18. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipidomics reveals a remarkable diversity of lipids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 22. Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Item - Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis - American Chemical Society - Figshare [acs.figshare.com]
- 25. Investigation of the Effects of Labware Contamination on Mass Spectrometry-Based Human Serum Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Lipid 5 Degradation During Extraction
Welcome to the technical support center. This guide provides detailed information, troubleshooting advice, and protocols to help researchers, scientists, and drug development professionals minimize the degradation of Lipid 5 during the extraction process.
For the purposes of this guide, "this compound" is defined as a polyunsaturated lipid containing ester linkages, making it highly susceptible to both oxidative and hydrolytic degradation. The principles and protocols outlined here are applicable to a wide range of sensitive lipid molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: this compound degradation is primarily caused by two chemical processes: oxidation and hydrolysis.[1]
-
Oxidation: The double bonds in this compound's polyunsaturated fatty acid chains are highly reactive with oxygen. This process, often initiated by exposure to air, light, heat, or metal ions, leads to the formation of hydroperoxides, aldehydes, and other degradation products.[1][2]
-
Hydrolysis: The ester bonds in this compound can be broken down by enzymatic or chemical means.[1] Lipases, which are naturally present in many biological samples, can become active during sample handling and extraction.[3][4] Extreme pH conditions can also chemically catalyze this breakdown.
Q2: What are the immediate signs of degradation in my sample or extract?
A2: Visual cues can include a noticeable change in color or the appearance of precipitates. Analytically, degradation is indicated by unexpectedly low yields of this compound, high sample-to-sample variability, and the appearance of unexpected peaks corresponding to oxidized or hydrolyzed byproducts in your chromatography or mass spectrometry data. The presence of compounds like lysophospholipids, diacylglycerols, or free fatty acids can signal degradation that occurred before the extraction began.[5]
Q3: What general precautions should I take before starting the extraction?
A3: Proper sample handling from the moment of collection is crucial.[3]
-
Minimize Time: Reduce the time between sample collection and extraction as much as possible.[3]
-
Low Temperature: Keep samples cold at all times (e.g., on ice or at 4°C) to reduce enzymatic activity. For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is recommended.[3]
-
Inert Environment: Work under an inert atmosphere (nitrogen or argon gas) whenever possible to minimize exposure to oxygen.[6]
-
Avoid Light: Protect samples from direct light, as photooxidation is a major degradation pathway.[1] Use amber glass vials or wrap containers in aluminum foil.[6]
Q4: Which extraction solvent system is best for a sensitive molecule like this compound?
A4: Solvent systems based on the Folch or Bligh-Dyer methods, which use a mixture of chloroform (B151607) and methanol, are considered the gold standard for total lipid extraction.[4][7][8] These methods are effective because the solvent mixture is polar enough to disrupt lipid-protein complexes in cell membranes while efficiently solubilizing a broad range of lipids.[4][9] For specific applications, other solvents like methyl-tert-butyl ether (MTBE) have been developed to improve safety and ease of use.[10] The choice depends on the specific lipid classes of interest and the sample matrix.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low final yield of this compound. | 1. Incomplete Extraction: Insufficient solvent volume or homogenization.[7] 2. Degradation: Significant oxidation or hydrolysis occurred. 3. Poor Phase Separation: this compound was lost in the aqueous phase or at the interface. | 1. Optimize Solvent Volume: Use a solvent-to-sample volume ratio of at least 20:1 as recommended by the Folch method.[7] Ensure thorough homogenization to disrupt all cells.[10] 2. Implement Protective Measures: Follow the detailed protocol below, including the use of antioxidants, low temperatures, and an inert atmosphere.[7] 3. Improve Separation: Ensure adequate centrifugation time and speed. If an emulsion forms, add a small amount of saturated NaCl solution to break it.[7] |
| High variability between replicate samples. | 1. Inconsistent Sample Handling: Differences in time, temperature, or exposure to air/light between samples. 2. Non-homogenous Sample: The initial biological sample was not uniform. 3. Freeze-Thaw Cycles: Repeated freezing and thawing can cause significant degradation and variability.[3] | 1. Standardize Workflow: Adhere strictly to a Standard Operating Procedure (SOP) for all samples.[3] Process samples in batches under identical conditions. 2. Ensure Homogeneity: Thoroughly homogenize the entire sample before aliquoting for extraction. 3. Minimize Freeze-Thaw: Aliquot samples into single-use tubes upon collection to avoid repeated freeze-thaw cycles.[3] |
| Unexpected peaks (aldehydes, free fatty acids) in GC-MS or LC-MS analysis. | 1. Oxidation: Sample was exposed to oxygen, heat, or light. 2. Enzymatic Hydrolysis: Lipases were not inactivated prior to or during extraction.[3][4] 3. Solvent Contamination: Impurities in solvents (e.g., peroxides) can initiate degradation. | 1. Add Antioxidant: Add an antioxidant like Butylated Hydroxytoluene (BHT) to your extraction solvent at a concentration of 0.01%.[4][7] 2. Inactivate Enzymes: For plant or tissue samples, consider a pre-extraction step of boiling in isopropanol (B130326) to inactivate lipases.[4] For all samples, perform the extraction on ice.[3] 3. Use High-Purity Solvents: Use fresh, HPLC or LC-MS grade solvents. Store them properly to prevent the formation of reactive impurities.[11] |
Quantitative Data Summary
The stability of this compound is highly dependent on the conditions during extraction and storage. The following table summarizes expected recovery rates under various conditions, demonstrating the importance of a controlled environment.
| Condition | Parameter | Setting | Expected Recovery of this compound (after 24h) |
| Temperature | Storage of Extract | 25°C (Benchtop) | < 60% |
| 4°C (Refrigerator) | ~85% | ||
| -20°C | >95% | ||
| -80°C | >99% | ||
| Antioxidant | BHT (0.01%) in Solvent | Absent | 70-80% |
| Present | >98% | ||
| Atmosphere | During Solvent Evaporation | Air | ~75% |
| Nitrogen/Argon | >99% | ||
| Light Exposure | During Extraction | Ambient Light | ~80-90% |
| Dark (Amber Vials) | >98% |
Note: These values are illustrative for a highly sensitive polyunsaturated lipid and should be empirically confirmed for your specific molecule of interest. Fatty acids, for example, have shown degradation levels as high as 80% when stored at -20°C, suggesting that even lower temperatures may be necessary for some lipids.[3]
Diagrams and Visualizations
This compound Degradation Pathways
The following diagram illustrates the primary factors that lead to the degradation of this compound. Protecting the molecule from these initiators is the core principle of a successful extraction.
Caption: Key initiators of this compound degradation.
Recommended Extraction Workflow
This workflow diagram outlines the critical steps and precautions for extracting this compound while minimizing degradation.
Caption: Workflow for minimized degradation of this compound.
Detailed Experimental Protocol
This protocol is a modified Folch extraction designed to maximize the recovery of intact this compound.
1. Reagents and Materials
-
Extraction Solvent: 2:1 (v/v) Chloroform:Methanol (LC-MS grade). Prepare fresh.
-
Antioxidant Stock: 1% (w/v) Butylated Hydroxytoluene (BHT) in methanol.
-
Spiked Extraction Solvent: Add BHT stock to the Extraction Solvent to a final concentration of 0.01% BHT (e.g., 1 mL of stock per 100 mL of solvent). Prepare fresh and keep on ice.
-
Wash Solution: 0.9% (w/v) Sodium Chloride (NaCl) in HPLC-grade water.
-
Equipment: Glass homogenizer, amber glass vials with PTFE-lined caps, centrifuge capable of 4°C, nitrogen or argon gas source with a gentle stream delivery system.
2. Sample Preparation
-
Weigh the frozen tissue or sample aliquot quickly. Perform all subsequent steps on ice.[3]
-
For a 100 mg tissue sample, add 2 mL of ice-cold, antioxidant-spiked Extraction Solvent.
-
Homogenize the sample thoroughly until no visible tissue fragments remain. The mixture should appear as a uniform, single-phase suspension.[7]
3. Lipid Extraction
-
Transfer the homogenate to an amber glass vial.
-
Agitate the sample on a shaker for 20 minutes in a cold room (4°C), protected from light.
-
Induce phase separation by adding 0.2 volumes (400 µL for the 2 mL extract) of the 0.9% NaCl wash solution.[7][12]
-
Vortex the mixture gently for 30 seconds.
-
Centrifuge the vial at 2,000 x g for 10 minutes at 4°C to achieve a clean separation of the two phases.[7] You will see a top aqueous layer and a bottom organic (chloroform) layer containing the lipids. A protein disk may be visible at the interface.
4. Collection and Storage
-
Carefully aspirate and discard the upper aqueous layer using a glass Pasteur pipette.
-
Using a clean glass pipette, transfer the bottom chloroform layer to a new amber glass vial, being careful to avoid the protein interface.
-
Dry the lipid extract by evaporating the chloroform under a gentle stream of nitrogen or argon gas.[7] Do not over-dry the sample.
-
Immediately resuspend the dried lipid film in a small, precise volume of a suitable solvent (e.g., chloroform or methanol) for analysis.
-
Flush the vial headspace with argon or nitrogen, seal tightly, and store at -80°C until analysis.[3][7]
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. certolabs.com [certolabs.com]
- 9. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome | MDPI [mdpi.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
Technical Support Center: Synthetic Lipid 5
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the off-target effects of synthetic Lipid 5. The information is intended for researchers, scientists, and drug development professionals utilizing this compound for nucleic acid delivery.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of synthetic this compound?
A1: Off-target effects refer to any unintended biological consequences resulting from the use of this compound that are not related to the therapeutic action of the delivered cargo (e.g., mRNA, siRNA). These can include cytotoxicity, activation of inflammatory pathways, and unintended changes in gene expression in both target and non-target cells.[1][2] Cationic or ionizable lipids, key components of many delivery systems, can interact with cellular components, leading to these effects.[3][4][5]
Q2: What are the primary causes of this compound-mediated off-target effects?
A2: The primary causes stem from the physicochemical properties of the lipid and the resulting lipid nanoparticle (LNP) formulation. Key factors include:
-
Immunogenicity: The lipid components can be recognized by the innate immune system, triggering inflammatory responses.[3][6][7] This can involve the activation of Toll-like receptors (TLRs) and the inflammasome pathway, leading to the release of pro-inflammatory cytokines.[3][4][5]
-
Cytotoxicity: At high concentrations, this compound may disrupt cell membrane integrity or interfere with essential cellular processes like mitochondrial function, leading to cell death.[8][9][10] Some lipids can also interfere with metabolic pathways, such as cholesterol biosynthesis.[9]
-
Biodistribution: Following systemic administration, LNPs can accumulate in non-target tissues, most commonly the liver and spleen, potentially causing toxicity or other adverse effects in these organs.[1][11]
Q3: How can I detect potential off-target effects of my this compound formulation?
A3: A multi-pronged approach is recommended:
-
Assess Cell Viability: Use standard assays like MTT, MTS, or LDH release to quantify cytotoxicity in your cell model.
-
Profile Inflammatory Responses: Measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or qPCR.[3]
-
Analyze Global Gene Expression: Employ techniques like RNA-sequencing to identify unintended changes in gene expression profiles in cells treated with this compound.
-
In Vivo Studies: Monitor for systemic inflammatory markers and conduct histological analysis of major organs to assess tissue damage or inflammation.
Q4: What strategies can be employed to minimize the off-target effects of this compound?
A4: Minimizing off-target effects involves careful optimization of the LNP formulation and experimental conditions.[2]
-
Optimize Lipid Ratios: The molar ratio of the different lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid) can be adjusted to improve safety.[7][12]
-
Reduce Dosage: Use the lowest effective concentration of the this compound formulation to achieve the desired therapeutic effect while minimizing toxicity.[8]
-
Incorporate Biodegradable Components: Using lipids with biodegradable linkers can improve clearance and reduce toxicity.[5][6]
-
Surface Modification: Modifying the LNP surface with polymers like polyethylene (B3416737) glycol (PEG) can reduce immune recognition, although anti-PEG antibodies can sometimes be an issue.[7][10]
Troubleshooting Guides
Issue 1: High Cell Death or Cytotoxicity After Transfection
| Question | Possible Cause | Suggested Solution |
| Why are my cells dying after treatment with this compound? | Reagent Concentration Too High: The amount of this compound or the nucleic acid cargo is causing toxicity.[8] | Perform a dose-response titration to find the optimal concentration of this compound and nucleic acid that maximizes delivery efficiency while minimizing cell death. |
| Suboptimal Complex Formation: Incorrect ratio of lipid to nucleic acid can result in toxic, positively charged aggregates.[13] | Optimize the DNA (µg) to this compound (µl) ratio. Test ratios ranging from 1:0.5 to 1:5 to find the most effective and least toxic combination for your specific cell line.[13] | |
| Poor Cell Health: Cells were not in a healthy, actively dividing state at the time of transfection.[14] | Use cells that are at a low passage number and ensure they are >90% confluent and healthy before starting the experiment.[13][14] | |
| Serum-Free Conditions: Some cell types are sensitive to the removal of serum during transfection, which can exacerbate cytotoxicity.[13] | If possible, perform the transfection in serum-containing medium. If serum-free conditions are required, reduce the exposure time of the cells to the transfection complexes.[13][14] |
Issue 2: Unexpected Phenotype or Gene Expression Changes
| Question | Possible Cause | Suggested Solution |
| Why am I observing changes in my cells that are unrelated to my gene of interest? | Innate Immune Activation: this compound may be activating cellular stress or immune signaling pathways.[4] Cationic lipids can interact with TLRs, leading to the production of interferons and other cytokines that can broadly alter cell physiology.[5] | 1. Run a "Lipid Only" Control: Treat cells with the this compound formulation without the nucleic acid cargo to distinguish effects of the lipid itself from the cargo.2. Measure Cytokine Expression: Use qPCR or ELISA to check for the upregulation of key inflammatory genes (e.g., IFNB, TNF, IL6).3. Use a Different Formulation: If immune activation is confirmed, consider testing a this compound formulation with a different helper lipid or a lower molar ratio of this compound. |
| Metabolic Interference: Some lipid-based reagents can interfere with cellular lipid metabolism, such as cholesterol biosynthesis.[9] | 1. Assess Metabolic Pathways: If your research is sensitive to metabolic changes, consider running assays to check for alterations in key metabolic pathways.2. Compare with Other Reagents: Test alternative, structurally different lipid delivery reagents to see if the effect is specific to this compound. |
Data Presentation
The following tables represent example data that should be generated when characterizing the off-target effects of a new synthetic lipid like this compound.
Table 1: In Vitro Cytotoxicity of this compound Formulations (Example Data)
| Formulation ID | This compound:Helper Lipid Ratio | Concentration (nM) | Cell Viability (% of Control) |
| L5-F1 | 1:1 | 10 | 95 ± 4% |
| L5-F1 | 1:1 | 50 | 78 ± 6% |
| L5-F2 | 1:2 | 10 | 98 ± 3% |
| L5-F2 | 1:2 | 50 | 89 ± 5% |
| Control Lipid | N/A | 50 | 91 ± 4% |
Table 2: Pro-inflammatory Cytokine Induction by this compound (Example Data)
| Formulation ID | Treatment | IL-6 Expression (fold change) | TNF-α Expression (fold change) |
| L5-F1 | Lipid Only | 8.5 ± 1.2 | 6.2 ± 0.9 |
| L5-F1 | Lipid + siRNA | 10.2 ± 1.5 | 7.1 ± 1.1 |
| L5-F2 | Lipid Only | 3.1 ± 0.5 | 2.5 ± 0.4 |
| L5-F2 | Lipid + siRNA | 4.5 ± 0.8 | 3.0 ± 0.6 |
| Untreated Control | N/A | 1.0 | 1.0 |
Experimental Protocols
1. Protocol: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in an exponential growth phase at the time of transfection (typically 50-70% confluency).
-
Transfection: Prepare this compound-nucleic acid complexes according to the standard protocol. Add complexes to the cells and incubate for the desired period (e.g., 24-48 hours). Include untreated cells and "lipid only" controls.
-
MTT Addition: Remove the media and add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
2. Protocol: Quantitative PCR (qPCR) for Cytokine Expression
-
Cell Treatment: Treat cells with the this compound formulation as described above for 6-24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a suitable master mix, cDNA template, and primers specific for your target cytokines (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Run the qPCR reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing to the untreated control.
Visualizations
Caption: Innate immune signaling pathways activated by lipid nanoparticles.
Caption: A step-by-step workflow for troubleshooting off-target effects.
Caption: Key lipid properties linked to off-target effects and mitigation.
References
- 1. RNA Therapeutics: Smarter Design, Safer Delivery | Technology Networks [technologynetworks.com]
- 2. What are the key parameters contributing to unwanted off-target effects in an RNAi experiment? [qiagen.com]
- 3. Pro-inflammatory concerns with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System [mdpi.com]
- 6. gencefebio.com [gencefebio.com]
- 7. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery [mdpi.com]
- 8. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 9. researchgate.net [researchgate.net]
- 10. Lipid nanoparticles for targeted siRNA delivery – going from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. yeasenbio.com [yeasenbio.com]
Technical Support Center: Quantification of Low-Abundance Lipids
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low-abundance lipids, exemplified here as "Lipid 5."
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying a low-abundance molecule like this compound?
A1: The main difficulties in quantifying low-abundance lipids such as this compound include:
-
Low Signal Intensity: The concentration of this compound may be near or below the limit of detection (LOD) of the analytical instrument, leading to a poor signal-to-noise ratio.
-
Matrix Effects: Co-eluting substances from the biological matrix (e.g., plasma, tissue) can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.
-
Sample Preparation Inefficiencies: Extraction and sample handling steps can lead to significant loss of the target analyte, especially when its initial concentration is very low.
-
Isomeric Interference: Distinguishing this compound from its isomers, which may have identical mass-to-charge ratios (m/z), requires high-resolution chromatography and mass spectrometry.
-
Lack of Suitable Internal Standards: An ideal internal standard is a stable, isotopically labeled version of the analyte. For novel or rare lipids, these may not be commercially available.
Q2: How can I improve the signal-to-noise (S/N) ratio for this compound in my LC-MS/MS analysis?
A2: To improve the S/N ratio, consider the following strategies:
-
Optimize Sample Preparation: Increase the starting amount of the biological sample if possible. Use a highly efficient extraction method like solid-phase extraction (SPE) to concentrate this compound and remove interfering matrix components.
-
Enhance Chromatographic Resolution: Optimize the liquid chromatography (LC) method to improve the separation of this compound from background noise and isomers. This may involve using a longer column, a smaller particle size, or a different mobile phase gradient.
-
Fine-tune Mass Spectrometry Parameters: Optimize MS parameters such as collision energy, declustering potential, and ion source settings specifically for this compound to maximize its signal.
-
Use a High-Sensitivity Instrument: Employing a mass spectrometer with higher sensitivity, such as a triple quadrupole (QqQ) or a high-resolution mass spectrometer (HRMS), can significantly improve detection.
Q3: What should I do if a suitable isotopically labeled internal standard for this compound is not available?
A3: When an ideal internal standard is unavailable, you can use a structural analog as an alternative. The chosen analog should:
-
Have similar chemical properties to this compound.
-
Exhibit comparable extraction recovery and ionization efficiency.
-
Not be naturally present in the samples being analyzed.
-
Be chromatographically resolved from this compound.
It is crucial to validate the use of the analog internal standard by demonstrating consistent recovery and response relative to the analyte across a range of concentrations.
Troubleshooting Guide
Issue: High variability in this compound quantification across replicate samples.
This is a common problem when dealing with low-abundance analytes. The following troubleshooting steps can help identify and resolve the source of variability.
Step 1: Evaluate Sample Collection and Storage
-
Question: Were all samples collected and stored under identical conditions?
-
Action: Inconsistent freeze-thaw cycles or storage temperatures can degrade sensitive lipids. Ensure a standardized protocol is strictly followed.
Step 2: Assess the Lipid Extraction Procedure
-
Question: Is the extraction method reproducible?
-
Action: Perform extraction on a set of pooled quality control (QC) samples. A high coefficient of variation (%CV) in the results from these QC samples points to issues in the extraction process, such as inconsistent solvent volumes or vortexing times.
Step 3: Check for Instrumental Carryover
-
Question: Is there a carryover of this compound from one injection to the next?
-
Action: Inject a blank sample immediately after a high-concentration standard or sample. If a peak for this compound is detected in the blank, it indicates carryover. Optimize the needle wash method and the LC gradient to eliminate this.
Step 4: Investigate Matrix Effects
-
Question: Could matrix effects be causing the variability?
-
Action: Perform a post-extraction addition experiment. Spike a known amount of a this compound standard into an extracted sample matrix and a pure solvent. A significant difference in the signal between the two indicates the presence of matrix effects. Consider further sample cleanup or using a different ionization source.
Below is a logical diagram to guide your troubleshooting process for high variability.
Technical Support Center: Troubleshooting Poor Reproducibility in Lipid 5 Experiments
Welcome to the technical support center for Lipid 5 experiments. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to poor reproducibility in lipid-based assays and formulations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in our this compound formulation's particle size. What are the likely causes?
A1: Batch-to-batch variation in lipid nanoparticle (LNP) size is a common challenge. Key factors influencing this include:
-
Inconsistent mixing dynamics: The rate and method of mixing aqueous and solvent phases are critical. Even slight variations can lead to differences in particle formation.
-
Lipid quality and stability: Degradation or oxidation of lipid components can alter their physicochemical properties. Ensure lipids are stored correctly and test for purity.
-
Temperature fluctuations: The temperature during formulation can affect lipid solubility and self-assembly. Precise temperature control is essential.
-
Solvent impurities: The quality of solvents used can impact lipid solubility and the final formulation.
Q2: Our lipidomics analysis of cells treated with this compound shows inconsistent lipid profiles between replicates. What should we investigate?
A2: Inconsistent lipid profiles in lipidomics experiments can stem from multiple sources:
-
Lipid Extraction Efficiency: The chosen extraction method (e.g., Folch, Bligh-Dyer) may not be equally efficient for all lipid classes, and slight procedural variations can amplify these differences.[1][2][3]
-
Sample Handling and Storage: Lipids are susceptible to oxidation.[4][5][6][7] Ensure consistent and appropriate sample handling and storage conditions to prevent degradation.
-
Mass Spectrometry Analysis: Issues such as ion suppression, where highly abundant lipids interfere with the detection of less abundant ones, can lead to variability.[1] Additionally, inconsistencies between different data analysis software platforms can contribute to a "reproducibility gap" in lipid identification.[8][9][10][11]
Q3: We are struggling with low and variable encapsulation efficiency of our therapeutic payload in the this compound nanoparticles.
A3: Low and variable encapsulation efficiency is often related to the formulation process and the physicochemical properties of the components:
-
Lipid Composition: The ratio of the different lipids in the formulation is crucial for stable encapsulation.
-
pH of Buffers: The pH during formulation can affect the charge of both the lipid components and the payload, influencing their interaction.
-
Mixing Parameters: The speed and method of mixing can impact the formation of the nanoparticles and the trapping of the payload.
Troubleshooting Guides
Issue 1: Poor Reproducibility in Lipid Extraction for Mass Spectrometry
Symptoms:
-
High coefficient of variation (CV) for specific lipid classes between technical replicates.
-
Inconsistent total lipid yield from the same starting material.
-
Presence of non-lipid contaminants in the final extract.[12]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Lipid Extraction | Ensure the chosen solvent system (e.g., Chloroform (B151607):Methanol in Folch method) is appropriate for the lipid classes of interest. The ratio of chloroform-methanol-water must be carefully maintained to prevent the loss of polar lipids.[1] For nonpolar lipids like triglycerides, polar one-phase extractions can be inefficient.[12] |
| Lipid Degradation during Extraction | Minimize the time between sample collection and extraction. Keep samples on ice and consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation of unsaturated lipids. |
| Phase Separation Issues | Ensure complete phase separation by adequate centrifugation. Incomplete separation can lead to cross-contamination of the aqueous and organic layers. The MTBE method results in the lipid-containing organic phase being the upper layer, which can be easier to collect than the lower layer in the Folch method.[1] |
| Solvent Quality | Use high-purity (e.g., HPLC or MS-grade) solvents to avoid introducing contaminants that can interfere with mass spectrometry analysis. |
Issue 2: Inconsistent Results in Lipid Nanoparticle (LNP) Formulation
Symptoms:
-
Variable particle size and polydispersity index (PDI) between batches.[13]
-
Inconsistent drug loading and encapsulation efficiency.[14]
-
Phase separation or precipitation in the final formulation.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Lipid Quality and Purity | Source high-quality lipids and verify their purity upon receipt. Store lipids under inert gas (e.g., argon) at the recommended temperature to prevent degradation. |
| Formulation Parameters | Precisely control parameters such as flow rates (in microfluidic systems), mixing speed, and temperature.[13] Document these parameters for every run to ensure consistency. |
| Buffer Composition | The pH and ionic strength of aqueous buffers can significantly impact LNP formation and stability. Prepare fresh buffers and verify the pH before each use. |
| Scale-Up Challenges | Processes that work well at a small scale may not be directly transferable to a larger scale.[14] A thorough process development and optimization phase is necessary when scaling up. |
Experimental Protocols
Protocol 1: Standardized Lipid Extraction (Folch Method)
This protocol is a widely used method for total lipid extraction from biological samples.
Materials:
-
Homogenizer
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.88% KCl)
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
Procedure:
-
Homogenization: Homogenize the tissue or cell sample in a 2:1 mixture of chloroform:methanol to a final volume 20 times the volume of the sample.
-
Extraction: Agitate the mixture for 15-20 minutes at room temperature.
-
Washing: Add 0.2 volumes of 0.9% NaCl solution. Vortex the mixture thoroughly.
-
Phase Separation: Centrifuge at low speed (e.g., 2000 rpm) for 5-10 minutes to separate the phases.
-
Collection: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.
-
Drying: Dry the lipid extract under a stream of nitrogen.
-
Storage: Resuspend the dried lipids in a suitable solvent for your downstream application and store at -80°C.
Note: It is crucial to maintain the chloroform:methanol:water ratio at 8:4:3 after the wash step to prevent the loss of polar lipids.[1]
Visualizations
Signaling Pathway: Phosphoinositide 3-kinase (PI3K) Pathway
The PI3K pathway is a critical signaling pathway involving lipids that regulates cell growth, proliferation, and survival.
Caption: The PI3K signaling pathway, a key regulator of cell metabolism.
Experimental Workflow: Lipidomics Analysis
This diagram outlines the typical workflow for a lipidomics experiment, highlighting stages where reproducibility can be compromised.
Caption: A typical lipidomics workflow highlighting sources of variability.
Logical Relationship: Factors Affecting Reproducibility
This diagram illustrates the interconnected factors that can lead to poor reproducibility in lipid-based experiments.
Caption: Key factors influencing the reproducibility of lipid experiments.
References
- 1. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Lipid Peroxidation on the Properties of Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low levels of lipid oxidation radically increase the passive permeability of lipid bilayers - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. Lipid oxidation and its implications to meat quality and human health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid oxidation and improving the oxidative stability - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [openresearch.surrey.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. cris.bgu.ac.il [cris.bgu.ac.il]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 14. helixbiotech.com [helixbiotech.com]
Technical Support Center: Addressing Lipid 5 Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential cytotoxicity issues when using Lipid 5 in cell culture experiments. This compound is an ionizable amino lipid integral to the formulation of lipid nanoparticles (LNPs) for mRNA delivery. While generally exhibiting a favorable safety profile in vivo due to rapid clearance, in vitro applications can sometimes present challenges with cell viability. This guide offers insights into the potential mechanisms of cytotoxicity and provides actionable steps to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LNP formulations?
This compound is a synthetic, ionizable amino lipid (CAS No. 2089251-33-0) that is a key component of lipid nanoparticles designed for the delivery of messenger RNA (mRNA). Its ionizable nature allows for efficient encapsulation of negatively charged mRNA at a low pH and facilitates its release into the cytoplasm following endocytosis. At physiological pH, this compound is neutral, which generally reduces cytotoxicity compared to permanently cationic lipids.
Q2: What are the common causes of LNP-induced cytotoxicity in cell culture?
While LNP formulations are designed to be biocompatible, cytotoxicity in cell culture can arise from several factors:
-
High Concentrations: Excessive concentrations of LNPs can lead to membrane disruption and trigger cell death pathways.
-
Formulation Instability: Poorly formulated LNPs can have suboptimal size, charge, and stability, leading to increased toxicity.
-
Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to LNP exposure.
-
Immune Response Activation: Components of LNPs can be recognized by pattern recognition receptors on immune cells, triggering inflammatory responses that can lead to cell death.[1][2][3]
-
Endosomal Escape Efficiency: Inefficient endosomal escape can lead to lysosomal accumulation of LNPs, potentially causing lysosomal membrane permeabilization and subsequent cytotoxicity.
Q3: At what concentration does this compound typically become cytotoxic?
Specific cytotoxic concentrations of this compound in its pure form are not extensively documented in publicly available literature. The cytotoxicity of this compound-containing LNPs is highly dependent on the complete formulation (including helper lipids, cholesterol, and PEG-lipids), the cell type being used, and the incubation time. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q4: How can I optimize my LNP formulation to reduce cytotoxicity?
Optimizing the LNP formulation is a critical step in minimizing cytotoxicity.[4] Consider the following adjustments:
-
PEG-Lipid Content: The amount of PEGylated lipid can influence both transfection efficiency and cytotoxicity.[5] While higher PEG content can increase stability, it may reduce cellular uptake. A typical starting point is 1.5-5 mol% of total lipids.
-
Lipid Ratios: The molar ratios of the four main components (ionizable lipid, helper lipid, cholesterol, PEG-lipid) are crucial. A common starting ratio is approximately 50:10:38.5:1.5 (ionizable:DSPC:cholesterol:PEG-lipid).[6]
-
N/P Ratio: The nitrogen-to-phosphate ratio, which represents the molar ratio of the ionizable lipid's nitrogen atoms to the mRNA's phosphate (B84403) groups, affects encapsulation efficiency and particle properties. An optimal N/P ratio should be determined experimentally.
Troubleshooting Guides
Problem 1: High levels of cell death observed after LNP treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| LNP concentration is too high. | Perform a dose-response experiment to determine the IC50 value for your LNPs in your specific cell line. Start with a wide range of concentrations and narrow down to find the optimal concentration that balances transfection efficiency and cell viability. |
| Incubation time is too long. | Reduce the incubation time of the LNPs with the cells. Test various time points (e.g., 4, 12, 24, 48 hours) to find the shortest time required for efficient transfection. |
| Suboptimal LNP formulation. | Re-evaluate the molar ratios of your lipid components. The choice of helper lipid and the percentage of PEG-lipid can significantly impact cytotoxicity.[5][7] |
| Cell confluence is too low or too high. | Ensure cells are seeded at an optimal density. Cells that are too sparse may be more susceptible to stress, while overly confluent cells may have altered metabolic activity. A confluence of 70-80% is generally recommended. |
| Contamination of cell culture. | Test your cell culture for mycoplasma and other contaminants, which can increase cellular stress and sensitivity to LNPs.[8] |
Problem 2: Low transfection efficiency accompanied by cytotoxicity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient endosomal escape. | The formulation of the LNP, particularly the pKa of the ionizable lipid, is critical for endosomal escape. While this compound is designed for efficient escape, the overall formulation can impact this. Consider adjusting the helper lipid component. |
| Activation of cellular stress pathways. | High LNP concentrations can induce cellular stress responses like ER stress and mitochondrial dysfunction, which can inhibit protein translation and lead to cell death. Lower the LNP concentration and confirm the induction of stress pathways using specific assays (see Experimental Protocols). |
| Innate immune response activation. | Certain cell types, especially immune cells, can be activated by LNPs, leading to cytokine production and cell death.[1][3] This can also inhibit mRNA translation. Use cell types less prone to activation or co-treat with immunosuppressive agents if appropriate for the experiment. |
Experimental Protocols
Cell Viability Assay (MTT/XTT or alamarBlue)
This protocol provides a general method for assessing cell viability based on metabolic activity.
Principle: Viable cells reduce a tetrazolium salt (like MTT or XTT) or resazurin (B115843) (alamarBlue) to a colored formazan (B1609692) product or a fluorescent product, respectively. The amount of product is proportional to the number of living cells.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound-containing LNPs
-
MTT, XTT, or alamarBlue reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of LNP treatment (typically 1 x 10^4 to 5 x 10^4 cells/well). Incubate overnight.
-
Prepare serial dilutions of your LNP formulation in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the LNP dilutions to the respective wells. Include wells with untreated cells as a negative control and a positive control for cytotoxicity (e.g., 1% Triton X-100).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of alamarBlue or 20 µL of MTT solution).
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Principle: The assay uses a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[9][10]
Materials:
-
White-walled 96-well plates
-
Your cell line and complete culture medium
-
This compound-containing LNPs
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with LNPs as described in the cell viability protocol. Include positive controls for apoptosis (e.g., staurosporine).
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix the contents by gentle shaking for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate reader.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This protocol assesses mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).
Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or stressed cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[11]
Materials:
-
Your cell line and complete culture medium
-
This compound-containing LNPs
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
-
Positive control for mitochondrial depolarization (e.g., FCCP)
Procedure:
-
Seed and treat cells with LNPs in an appropriate culture vessel (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry).
-
At the end of the treatment period, add JC-1 staining solution to the cells at a final concentration of 1-5 µM.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry, measuring both green (emission ~529 nm) and red (emission ~590 nm) fluorescence.
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Endoplasmic Reticulum (ER) Stress Assay (Western Blot for CHOP)
This protocol detects the induction of ER stress by measuring the expression of the pro-apoptotic transcription factor CHOP.
Principle: Prolonged ER stress activates the unfolded protein response (UPR), leading to the upregulation of CHOP (also known as GADD153), a key marker of ER stress-induced apoptosis.[12]
Materials:
-
Your cell line and complete culture medium
-
This compound-containing LNPs
-
Positive control for ER stress (e.g., tunicamycin (B1663573) or thapsigargin)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibody against CHOP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and treat with LNPs for the desired time.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CHOP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
Visualizations
Caption: Potential signaling pathways of this compound LNP-induced cytotoxicity.
Caption: A logical workflow for troubleshooting this compound LNP cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Regulating Immune Responses Induced by PEGylated Messenger RNA-Lipid Nanoparticle Vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 5. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 9. promega.com [promega.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 11. Solid lipid nanoparticle induced apoptosis of macrophages via a mitochondrial-dependent pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inducing endoplasmic reticulum stress in cancer cells using graphene oxide-based nanoparticles - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00338G [pubs.rsc.org]
Technical Support Center: Validating the Purity of Lipid 5
Welcome to the technical support center for Lipid 5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on validating the purity of your this compound sample. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for validating the purity of this compound?
A1: A multi-tiered approach is recommended to ensure the comprehensive validation of this compound purity. The primary techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Each technique provides orthogonal information regarding the identity, purity, and structural integrity of the lipid.
Q2: What is the acceptable purity level for this compound in drug development applications?
A2: For drug development, particularly in formulations like Lipid Nanoparticles (LNPs) for mRNA delivery, the purity of individual lipid components is critical.[1] While specific limits may vary depending on the application and regulatory requirements, a purity level of ≥95% is generally considered the minimum acceptable threshold. Key regulatory bodies like the FDA require proper characterization of purity and identity to ensure safe and effective therapeutics.[1]
Q3: How can I detect potential impurities in my this compound sample?
A3: Impurities in synthetic lipids can arise from starting materials, side reactions, or degradation. Techniques like HPLC and LC-MS are powerful for detecting and quantifying these impurities.[1] Common impurities may include structural analogs, isomers, oxidized species, or residual solvents. Mass spectrometry is particularly critical for identifying the molecular weight of the lipid and any impurities present.[1]
Q4: Can I use Thin-Layer Chromatography (TLC) for a quick purity check?
A4: Yes, TLC is a rapid and cost-effective method for a preliminary assessment of this compound purity.[2][3] It can effectively separate lipids based on polarity and can be sensitive to impurities at levels of 1% or higher, depending on the conditions.[2] Visualization with reagents like phosphomolybdic acid or iodine vapor can reveal the presence of co-migrating impurities.[2][3]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue: Poor peak shape or peak tailing in my HPLC chromatogram.
-
Possible Cause 1: Inappropriate mobile phase. The polarity and pH of the mobile phase are critical for good chromatographic separation of lipids.
-
Solution: Optimize the mobile phase composition. For reversed-phase HPLC of lipids, gradients of solvents like methanol, acetonitrile, and water with additives like formic acid are common.[4]
-
-
Possible Cause 2: Column overload. Injecting too much sample can lead to broad, asymmetric peaks.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Possible Cause 3: Secondary interactions with the stationary phase.
-
Solution: Add a competitive agent to the mobile phase, such as a small amount of a stronger solvent or an ion-pairing agent, to block active sites on the column.
-
Issue: Inconsistent retention times.
-
Possible Cause 1: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a consistent temperature. A higher temperature (e.g., 60 °C) can also improve peak shape for some lipids.[4]
-
-
Possible Cause 2: Inadequate column equilibration.
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
-
-
Possible Cause 3: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed.
-
Thin-Layer Chromatography (TLC)
Issue: Streaking of spots on the TLC plate.
-
Possible Cause 1: Sample is too concentrated.
-
Solution: Dilute the sample before spotting it on the plate.
-
-
Possible Cause 2: Inappropriate spotting solvent. The solvent used to dissolve the sample should be volatile and have a low polarity to ensure a tight spot at the origin.
-
Solution: Dissolve the sample in a solvent like chloroform (B151607) or a chloroform/methanol mixture.[2]
-
-
Possible Cause 3: The developing solvent system is too polar.
-
Solution: Decrease the polarity of the mobile phase. For neutral lipids, mixtures of petroleum ether, diethyl ether, and acetic acid are often used.[5]
-
Issue: No spots are visible after development and visualization.
-
Possible Cause 1: Insufficient sample concentration.
-
Solution: Spot a more concentrated sample on the TLC plate.
-
-
Possible Cause 2: Ineffective visualization reagent.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general method for the analysis of this compound purity using RP-HPLC with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), which are suitable for lipids that lack a UV chromophore.[6][7]
Materials:
-
This compound sample
-
HPLC-grade methanol, acetonitrile, water, and formic acid[4]
-
HPLC system with a gradient pump, autosampler, column oven, and ELSD/CAD
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Procedure:
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable organic solvent (e.g., chloroform/methanol 1:1 v/v) to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 60 °C[4]
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %A %B 0 100 0 3 100 0 43 0 100 | 45 | 0 | 100 |
-
ELSD/CAD Settings: Optimize nebulizer and evaporator temperatures according to the manufacturer's instructions.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Protocol 2: Purity and Identity Confirmation of this compound by LC-MS
This protocol provides a method for confirming the identity (by mass) and assessing the purity of this compound.
Materials:
-
This compound sample
-
LC-MS grade methanol, methyl tert-butyl ether (MTBE), water, ammonium (B1175870) formate (B1220265), and formic acid[8][9]
-
LC-MS system (e.g., Q-TOF) with an electrospray ionization (ESI) source
-
C18 reversed-phase column
Procedure:
-
Sample Preparation (Lipid Extraction):
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 10:90 v/v) with 10 mM ammonium formate and 0.1% formic acid
-
-
LC-MS Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50 °C
-
Injection Volume: 2 µL
-
Gradient: A suitable gradient from 30% B to 100% B over 15-20 minutes.
-
MS Settings:
-
Ionization Mode: Positive and Negative ESI
-
Mass Range: m/z 100-1500
-
Acquisition Mode: Full scan for purity assessment and targeted MS/MS for structural confirmation.
-
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of this compound.
-
Calculate purity based on the peak area of this compound relative to the total ion chromatogram.
-
Analyze the mass spectrum of the main peak to confirm the molecular weight of this compound.
-
Investigate the mass spectra of any impurity peaks to tentatively identify them.
-
Protocol 3: Rapid Purity Screening of this compound by TLC
This protocol describes a simple and rapid method for the qualitative assessment of this compound purity.
Materials:
-
This compound sample
-
Silica gel TLC plates
-
Developing chamber
-
TLC-grade solvents (e.g., petroleum ether, diethyl ether, acetic acid)
-
Visualization reagent (e.g., 10% phosphomolybdic acid in ethanol (B145695) or iodine crystals)
-
Heat gun or oven
Procedure:
-
Sample Preparation: Dissolve this compound in chloroform or cyclohexane (B81311) to a concentration of 1-3 mg/mL.[2]
-
TLC Plate Preparation: Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of the TLC plate. Mark lanes for your sample and any standards.
-
Spotting: Using a capillary tube or microliter syringe, spot 2-5 µL of the sample solution onto the origin of the designated lane. Allow the solvent to evaporate completely.
-
Development:
-
Prepare the developing solvent. A common system for neutral lipids is petroleum ether:diethyl ether:acetic acid (84:15:1 v/v/v).[5]
-
Pour the solvent into the developing chamber to a depth of about 0.5-1 cm. Place a piece of filter paper in the chamber to aid saturation. Close the chamber and allow it to equilibrate for 10-15 minutes.
-
Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber.
-
Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
For visualization with phosphomolybdic acid, spray the plate evenly with the reagent and then heat it with a heat gun or in an oven until spots appear. Lipids will appear as dark blue-green spots on a yellow-green background.[3]
-
For iodine visualization, place the dried plate in a sealed chamber containing a few iodine crystals. Lipid spots will appear as yellowish-brown spots.[2]
-
-
Analysis: Assess the purity by observing the number of spots in the sample lane. A pure sample should ideally show a single spot. The presence of additional spots indicates impurities.
Data Presentation
Table 1: Example HPLC Purity Data for Three Batches of this compound
| Batch ID | Retention Time (min) | Peak Area | Purity (%) |
| L5-001 | 15.2 | 1,250,000 | 99.2 |
| L5-002 | 15.3 | 1,180,000 | 96.5 |
| L5-003 | 15.2 | 1,215,000 | 98.8 |
Table 2: Example LC-MS Identity and Purity Data for this compound (Batch L5-001)
| Analyte | Expected m/z | Observed m/z | Purity (%) |
| This compound | 750.6 | 750.6 | 99.3 |
| Impurity 1 | - | 766.6 (Oxidized) | 0.5 |
| Impurity 2 | - | 722.6 (Degradant) | 0.2 |
Visualizations
Caption: Workflow for validating the purity of this compound.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bigbro.biophys.cornell.edu [bigbro.biophys.cornell.edu]
- 3. aocs.org [aocs.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 6. hplc.eu [hplc.eu]
- 7. Liquid Chromatography and Lipid Analysis [thermofisher.com]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. Liquid chromatography–mass spectrometry (LC-MS) lipid analysis [bio-protocol.org]
Technical Support Center: Overcoming Challenges in Lipid 5 In Vivo Studies
Welcome to the technical support center for "Lipid 5," a novel ionizable lipid for in vivo nucleic acid delivery. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of in vivo experiments with this compound-based lipid nanoparticle (LNP) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of this compound-based LNPs for successful in vivo studies?
A1: For successful in vivo applications, it is crucial to meticulously control the physicochemical properties of your this compound-based LNPs. Key quality attributes include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. These parameters significantly influence the stability, biodistribution, and efficacy of the LNP formulation.[1][2][3][4] Consistent and reproducible formulation is paramount for reliable in vivo outcomes.[5]
Q2: Why am I observing low transfection efficiency in my in vivo model?
A2: Low in vivo transfection efficiency can stem from several factors. A primary bottleneck is inefficient endosomal escape of the nucleic acid payload into the cytoplasm.[6][7][8][9] The formulation's composition, particularly the ionizable lipid, plays a key role in facilitating this process.[8][10] Other potential causes include poor biodistribution to the target organ, rapid clearance from circulation, and instability of the LNP formulation.[1][4][11] It is also worth noting that in vitro transfection efficiency does not always correlate with in vivo performance.[2][12][13]
Q3: What are the potential causes of toxicity in my animal studies?
A3: Toxicity in in vivo studies using this compound-based LNPs can be associated with the ionizable lipid component itself, which can activate innate immune pathways.[14][15][16] Some ionizable lipids can engage Toll-like receptors (TLRs), leading to inflammatory responses.[14][15][16] The accumulation of LNPs in non-target organs and the metabolism of lipid components can also contribute to toxicity.[17] Careful dose-range finding studies are essential to determine the No Observed Adverse Effect Level (NOAEL).[18]
Q4: How does the route of administration affect the biodistribution of this compound LNPs?
A4: The route of administration significantly impacts the pharmacokinetic and biodistribution profiles of LNPs.[11] Intravenous (IV) injection typically leads to higher accumulation in the liver and spleen, where the capillary beds are fenestrated.[19][20] In contrast, subcutaneous (SC) or intramuscular (IM) injections result in more localized expression at the injection site and nearby lymph nodes, with slower systemic distribution.[11][21]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Polydispersity Index (PDI) > 0.2 | - Inefficient mixing during formulation.- Poor quality of lipid components.- Inappropriate solvent or buffer conditions. | - Optimize mixing parameters (e.g., flow rate in microfluidics).- Ensure high purity of this compound and other lipid components.- Verify the pH of the aqueous buffer and the quality of the ethanol (B145695). |
| Low Encapsulation Efficiency (<90%) | - Suboptimal ratio of ionizable lipid to nucleic acid.- Incorrect pH of the formulation buffer.- Degradation of nucleic acid. | - Optimize the N/P (nitrogen-to-phosphate) ratio.- Ensure the aqueous buffer pH is acidic (typically pH 3-5) to protonate the ionizable lipid.[10]- Use RNase-free reagents and techniques. |
| In Vivo Toxicity (e.g., weight loss, elevated liver enzymes) | - The dose of the LNP formulation is too high.- Innate immune stimulation by the LNP components.[14][16]- Off-target accumulation. | - Conduct a dose-response study to identify a well-tolerated dose.[18]- Consider modifying the LNP composition to reduce immunogenicity.- Analyze biodistribution to understand off-target effects. |
| Poor In Vivo Efficacy | - Inefficient endosomal escape.[6][7][9]- Rapid clearance of LNPs from circulation.- LNP aggregation in the bloodstream. | - Modify the LNP formulation with "helper" lipids like DOPE to enhance endosomal escape.[22][23]- Adjust the PEG-lipid percentage to optimize circulation half-life.- Ensure LNPs are properly formulated and stored to prevent aggregation. |
| Batch-to-Batch Variability | - Inconsistent formulation process.- Variability in raw materials. | - Standardize the formulation protocol, including mixing parameters and buffer preparation.[5]- Qualify vendors and test incoming raw materials for consistency. |
Experimental Protocols
LNP Formulation using Microfluidics
This protocol describes the formulation of this compound-based LNPs encapsulating mRNA using a microfluidic mixing system.
Materials:
-
This compound (in ethanol)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (in ethanol)
-
Cholesterol (in ethanol)
-
PEG-lipid (e.g., DMG-PEG 2000) (in ethanol)
-
mRNA in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of the lipid mixture in ethanol. A common molar ratio is 50% this compound, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[24][25]
-
Dilute the mRNA to the desired concentration in the acidic buffer.
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid-ethanol mixture into one syringe and the mRNA-buffer solution into another.
-
Set the flow rate ratio of the aqueous to organic phase (typically 3:1).[25]
-
Initiate the mixing process to form the LNPs.
-
Immediately dialyze the resulting LNP solution against PBS (pH 7.4) for at least 16 hours to remove ethanol and raise the pH.[25]
-
Concentrate the LNPs if necessary using a centrifugal filter.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Characterize the LNPs for size, PDI, zeta potential, and encapsulation efficiency.
In Vivo Administration and Biodistribution Study
This protocol outlines a general procedure for assessing the biodistribution of this compound LNPs in mice.
Materials:
-
This compound LNP formulation encapsulating a reporter mRNA (e.g., Luciferase or a fluorescent protein).
-
Laboratory mice (e.g., C57BL/6).
-
Appropriate anesthetics and euthanasia agents.
-
In vivo imaging system (IVIS) or tissue homogenization equipment.
Procedure:
-
Acclimate the mice to the laboratory conditions.
-
Administer the LNP formulation via the desired route (e.g., intravenous tail vein injection).[26] A typical dose might range from 0.1 to 1 mg/kg of mRNA.
-
At predetermined time points (e.g., 6, 24, 48 hours), image the mice using an IVIS to visualize the location of protein expression.[2]
-
Alternatively, or in conjunction with imaging, euthanize the mice at the specified time points.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Harvest organs of interest (e.g., liver, spleen, lungs, heart, kidneys).
-
Homogenize the tissues and perform an assay to quantify the expressed protein (e.g., luciferase assay) or the amount of delivered mRNA (e.g., RT-qPCR).
-
Analyze the data to determine the tissue distribution of the expressed protein.
Visualizations
References
- 1. In vivo fate of lipid-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellculturedish.com [cellculturedish.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Impact of ionizable lipid type on the pharmacokinetics and biodistribution of mRNA-lipid nanoparticles after intravenous and subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap | Semantic Scholar [semanticscholar.org]
- 14. scholar.usuhs.edu [scholar.usuhs.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Nonclinical safety evaluation of a novel ionizable lipid for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 20. Lipid Nanoparticles for Cell-Specific in Vivo Targeted Delivery of Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Application of solid lipid nanoparticles as a long-term drug delivery platform for intramuscular and subcutaneous administration: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]
- 24. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 25. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Achieving Consistent Results with Lipid 5 Reagent
Welcome to the technical support center for Lipid 5 Reagent. This resource is designed for researchers, scientists, and drug development professionals to help refine protocols and ensure consistent, reliable results in your lipid-based nucleic acid delivery experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges.
Troubleshooting Guides
Inconsistent results in lipid-based experiments can arise from various factors, from reagent handling to experimental setup. The tables below outline common problems, their potential causes, and recommended solutions.
Table 1: Troubleshooting Poor Transfection Efficiency
| Observation | Potential Cause | Suggested Solution |
| Low or no target protein expression/gene knockdown | Suboptimal this compound Reagent to nucleic acid ratio. | Titrate the this compound Reagent volume to the amount of nucleic acid. Start with the recommended ratio and test ratios from 1:0.5 to 1:5 (nucleic acid:reagent, w/v).[1] |
| Low quality or incorrect concentration of nucleic acid. | Verify nucleic acid concentration using a reliable method (e.g., A260/A280 readings or fluorescent quantification kits).[1] Ensure high purity of plasmid DNA or siRNA.[1] | |
| Cell density is not optimal. | Optimize cell confluency at the time of transfection. For many cell lines, 70-90% confluency is ideal.[2][3] | |
| Presence of serum during complex formation. | Form this compound Reagent-nucleic acid complexes in serum-free medium before adding to cells cultured in serum-containing medium.[1] | |
| Incompatible cell type. | Ensure the target cell line is amenable to lipid-based transfection. A positive control with a reporter gene (e.g., GFP) can help determine this.[2] | |
| Incorrect storage of this compound Reagent. | Store this compound Reagent at 4°C. Do not freeze, as this can decrease its activity.[1][2] |
Table 2: Troubleshooting High Cell Toxicity
| Observation | Potential Cause | Suggested Solution |
| Significant cell death or changes in morphology post-transfection | This compound Reagent to nucleic acid ratio is too high. | Reduce the amount of this compound Reagent used. Perform a titration to find the optimal balance between efficiency and viability. |
| High concentration of nucleic acid. | Reduce the amount of nucleic acid used in the transfection. | |
| Extended exposure to transfection complexes. | For sensitive cell lines, consider replacing the medium containing transfection complexes with fresh growth medium after 4-6 hours.[3] | |
| High levels of endotoxin (B1171834) in plasmid DNA preparation. | Use high-quality plasmid DNA with low endotoxin levels.[1] | |
| Cells are not healthy or are at a high passage number. | Use cells that are healthy, actively dividing, and within a low passage number range.[4] | |
| Presence of antibiotics during transfection. | While many modern reagents are compatible with antibiotics, some sensitive cell lines may show increased toxicity. Consider performing transfection in antibiotic-free medium.[1] |
Table 3: Troubleshooting Inconsistent Particle Size and Aggregation
| Observation | Potential Cause | Suggested Solution |
| High Polydispersity Index (PDI) or visible aggregates | Improper mixing during formulation. | Ensure rapid and consistent mixing of the lipid and aqueous phases. For larger volumes, consider using a microfluidic mixing device for high reproducibility.[5][6] |
| Incorrect lipid molar ratios. | If preparing your own lipid nanoparticles, ensure the molar ratios of the lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid) are optimized.[5][7] | |
| Suboptimal storage conditions. | Store lipid nanoparticle formulations at the recommended temperature, typically 2-8°C for short-term and -20°C to -80°C for long-term storage.[7] Avoid repeated freeze-thaw cycles.[8][9] | |
| Incorrect pH of buffers. | The pH of the aqueous buffer during formulation is critical for encapsulation, while the final storage buffer should be at a physiological pH (e.g., PBS pH 7.4).[8] | |
| High lipid concentration. | Higher lipid concentrations can sometimes lead to larger particles. Try reducing the lipid concentration during formulation.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell confluency for transfection with this compound Reagent?
For most cell lines, a confluency of 70-90% at the time of transfection is recommended to ensure that the cells are in an actively dividing state, which generally leads to higher transfection efficiency. However, the optimal confluency can be cell-type dependent, so it is best to determine this empirically for your specific cell line.[2][3]
Q2: Can I use serum in the medium during transfection?
It is recommended to form the this compound Reagent-nucleic acid complexes in a serum-free medium. However, you can add these complexes directly to cells cultured in a serum-containing medium. For some sensitive cell types, performing the entire transfection in a serum-free medium might increase efficiency, but it's crucial to replace it with a complete medium after a few hours to avoid toxicity.[1]
Q3: How should I store the this compound Reagent and the formulated nanoparticles?
Store the this compound Reagent at 4°C and avoid freezing.[1][2] Formulated lipid nanoparticles should be stored at 2-8°C for short-term use (up to a few weeks). For long-term storage, freezing at -20°C or -80°C is recommended, but it's important to use cryoprotectants like sucrose (B13894) or trehalose (B1683222) to prevent aggregation during freeze-thaw cycles.[8][9]
Q4: I am seeing a precipitate in my wells after adding the transfection complexes. What should I do?
The formation of a precipitate can sometimes occur, especially if the concentrations of the lipid reagent or DNA are too high, or if there is excess EDTA present.[11] While this does not always correlate with poor transfection, you can try to reduce the concentrations of the components. Ensure you are diluting your nucleic acids in water or a buffer with low EDTA (<0.3 mM).[11]
Q5: How can I improve the reproducibility of my results?
To improve reproducibility, maintain consistent experimental parameters. This includes using cells at the same passage number, ensuring consistent cell confluency, using the same high-quality reagents, and being precise with your pipetting.[4][11] Preparing a master mix for your transfection complexes can also help reduce pipetting errors.[11]
Experimental Protocols
Protocol 1: General Protocol for this compound-Mediated Transfection of Plasmid DNA
-
Cell Seeding: The day before transfection, seed cells in your desired plate format (e.g., 24-well plate) so that they reach 70-90% confluency at the time of transfection.
-
Complex Formation:
-
For each well to be transfected, dilute 0.5 µg of plasmid DNA into 50 µL of serum-free medium (e.g., Opti-MEM™).
-
In a separate tube, dilute 1.0 µL of this compound Reagent into 50 µL of serum-free medium. Mix gently.
-
Combine the diluted DNA and diluted this compound Reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.[2]
-
-
Transfection:
-
Remove the growth medium from the cells.
-
Add the 100 µL of the this compound-DNA complex to the cells.
-
Add 400 µL of complete growth medium (containing serum) to each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Assay for gene expression (e.g., via fluorescence microscopy for GFP, or western blot for other proteins).
-
Protocol 2: Measuring Encapsulation Efficiency using a RiboGreen Assay
This protocol is for determining the percentage of RNA encapsulated within lipid nanoparticles.
-
Reagent Preparation:
-
Prepare a 1% Triton X-100 solution in TE buffer.
-
Dilute the RiboGreen reagent 1:200 in TE buffer. Protect from light.
-
-
Standard Curve:
-
Prepare a standard curve of your RNA (from 2 µg/mL to 0 µg/mL) in TE buffer.
-
-
Sample Preparation:
-
In a 96-well black plate, add two sets of your LNP samples.
-
To the first set of wells, add TE buffer to measure the amount of unencapsulated (free) RNA.
-
To the second set of wells, add the 1% Triton X-100 solution to disrupt the LNPs and measure the total RNA.
-
-
Assay:
-
Add the diluted RiboGreen reagent to all standard and sample wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence using a plate reader with excitation at ~480 nm and emission at ~520 nm.[12]
-
-
Calculation:
-
Use the standard curve to determine the concentration of RNA in both sets of samples.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Total RNA - Free RNA) / Total RNA * 100.[12]
-
Visualizations
Experimental Workflow for LNP Formulation and Characterization
Caption: Workflow for formulating and characterizing this compound nanoparticles.
Troubleshooting Logic for Low Transfection Efficiency
References
- 1. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. benchchem.com [benchchem.com]
- 5. biomol.com [biomol.com]
- 6. youtube.com [youtube.com]
- 7. helixbiotech.com [helixbiotech.com]
- 8. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 11. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Validation & Comparative
A Comparative Guide to Lipid 5 and Other Known Bioactive Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lipid 5 with other well-characterized bioactive lipids, including prostaglandins, leukotrienes, resolvins, and endocannabinoids. While all are lipids, their biological roles and mechanisms of action are fundamentally distinct. This compound is a synthetic amino lipid engineered for therapeutic delivery, whereas the others are endogenous signaling molecules that modulate various physiological and pathological processes.
Section 1: Overview and Primary Functions
This compound is a key component of lipid nanoparticles (LNPs) used for the delivery of messenger RNA (mRNA) therapeutics.[1][2][3][4][5] Its primary role is to encapsulate and protect mRNA, facilitate its entry into cells, and enable its escape from endosomes to reach the cytoplasm where it can be translated into protein.[3] this compound is characterized by its efficient mRNA delivery in rodent and primate models, favorable pharmacokinetic profile, and low toxicity due to its rapid clearance from the body.[1][2][3]
Prostaglandins, leukotrienes, resolvins, and endocannabinoids are all families of endogenous bioactive lipids that act as signaling molecules.[6][7][8][9] They are produced by the body in response to various stimuli and regulate a wide array of processes including inflammation, immunity, pain, cardiovascular function, and neurotransmission.[7][10][11][12][13] They exert their effects by binding to specific G-protein coupled receptors (GPCRs) or nuclear receptors on the surface of or within target cells, initiating intracellular signaling cascades.[7][9][10][11][13][14]
Section 2: Comparative Data
The following tables summarize the key characteristics and performance metrics of this compound and other major classes of bioactive lipids. Given their different functions, the metrics for comparison are distinct.
Table 1: General Characteristics and Function
| Feature | This compound | Prostaglandins | Leukotrienes | Resolvins | Endocannabinoids |
| Origin | Synthetic | Endogenous | Endogenous | Endogenous | Endogenous |
| Primary Function | mRNA delivery vehicle component | Pro-inflammatory, pain, fever, vasodilation/constriction | Pro-inflammatory, bronchoconstriction, chemotaxis | Pro-resolving, anti-inflammatory | Neuromodulation, appetite, pain, mood |
| Mechanism of Action | Facilitates endosomal escape of mRNA | GPCR-mediated signaling | GPCR-mediated signaling | GPCR-mediated signaling | GPCR-mediated signaling |
| Key Molecular Target | Endosomal membrane | Prostaglandin (B15479496) E, D, F, I receptors (e.g., EP, DP, FP, IP) | Leukotriene receptors (e.g., BLT, CysLT) | Resolvin receptors (e.g., ChemR23, GPR32) | Cannabinoid receptors (CB1, CB2) |
Table 2: Performance and Bioactivity Metrics
| Metric | This compound | Prostaglandins (e.g., PGE2) | Leukotrienes (e.g., LTB4) | Resolvins (e.g., RvD1) | Endocannabinoids (e.g., Anandamide) |
| Typical Concentration for Effect | Dosed in mg/kg (as part of LNP formulation) | Nanomolar to micromolar | Nanomolar | Nanomolar | Nanomolar to micromolar |
| Key Performance Indicator | In vivo protein expression level (e.g., hEPO) | EC50 for receptor activation | EC50 for chemotaxis/receptor activation | IC50 for inflammatory response | Ki for receptor binding |
| Tissue Distribution | Primarily liver and spleen after IV administration | Localized to site of synthesis/inflammation | Localized to site of inflammation | Localized to site of inflammation | Primarily central and peripheral nervous system |
| Clearance | Rapidly cleared from tissues | Rapidly metabolized locally | Rapidly metabolized | Rapidly metabolized | Rapidly degraded by enzymes (e.g., FAAH) |
Section 3: Signaling and Mechanistic Pathways
The following diagrams illustrate the distinct mechanisms of action for this compound-mediated mRNA delivery and the signaling pathways of representative bioactive lipids.
This compound: Mechanism of mRNA Delivery
This compound is a critical component of LNPs that deliver mRNA to cells. The process begins with the LNP being taken up by the cell into an endosome. The acidic environment of the endosome protonates the ionizable amine group of this compound, leading to the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm.
Caption: Workflow of this compound-mediated mRNA delivery and protein expression.
Prostaglandin E2 (PGE2) Signaling Pathway
PGE2 is synthesized from arachidonic acid and signals through four subtypes of EP receptors (EP1-4), which are G-protein coupled receptors.[15][16][17] Activation of these receptors leads to diverse downstream effects, including modulation of intracellular calcium and cyclic AMP (cAMP) levels, which in turn regulate processes like inflammation and pain.[11][16]
Caption: Simplified signaling pathways of Prostaglandin E2 (PGE2).
Leukotriene B4 (LTB4) Signaling Pathway
Leukotrienes are inflammatory mediators synthesized from arachidonic acid by the enzyme 5-lipoxygenase.[10][13][18] LTB4 is a potent chemoattractant for leukocytes, signaling through the BLT1 and BLT2 receptors to promote inflammation.[10]
Caption: Biosynthesis and signaling pathway of Leukotriene B4 (LTB4).
Section 4: Experimental Protocols
Due to the distinct nature of these lipids, the experimental protocols to assess their function differ significantly.
Protocol 1: In Vivo Assessment of this compound-LNP Efficacy
-
Objective: To determine the in vivo efficacy of a this compound-containing LNP formulation for delivering mRNA encoding a reporter protein (e.g., human erythropoietin, hEPO).
-
Methodology:
-
Formulate LNPs containing this compound, other lipid components, and mRNA encoding hEPO.
-
Administer the LNP formulation intravenously to cynomolgus monkeys.[5]
-
Collect blood samples at various time points post-administration.
-
Quantify the concentration of hEPO in the serum using an enzyme-linked immunosorbent assay (ELISA).
-
Assess tissue distribution and clearance of this compound by analyzing tissue samples (e.g., liver, spleen) using liquid chromatography-mass spectrometry (LC-MS).[2]
-
Protocol 2: In Vitro Assessment of Prostaglandin E2 Bioactivity
-
Objective: To measure the ability of PGE2 to stimulate cAMP production in cells expressing the EP2 receptor.
-
Methodology:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human EP2 receptor.
-
Treat the cells with varying concentrations of PGE2 for a specified time (e.g., 15 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit.
-
Plot the cAMP concentration against the PGE2 concentration and determine the EC50 value (the concentration of PGE2 that elicits a half-maximal response).
-
Protocol 3: In Vitro Assessment of Leukotriene B4 Chemotactic Activity
-
Objective: To evaluate the chemotactic effect of LTB4 on human neutrophils.
-
Methodology:
-
Isolate human neutrophils from the peripheral blood of healthy donors.
-
Use a Boyden chamber assay with a porous membrane separating two compartments.
-
Place a solution containing varying concentrations of LTB4 in the lower compartment.
-
Add a suspension of neutrophils to the upper compartment.
-
Incubate the chamber to allow neutrophils to migrate through the membrane towards the LTB4 gradient.
-
Quantify the number of migrated cells by microscopy or a cell viability assay.
-
Determine the EC50 for LTB4-induced chemotaxis.
-
Section 5: Conclusion
This compound and endogenous bioactive lipids like prostaglandins, leukotrienes, resolvins, and endocannabinoids represent distinct classes of lipid molecules with fundamentally different roles in biology and medicine. This compound is a synthetic enabler of genetic medicine, designed for the safe and effective delivery of mRNA. In contrast, the other lipid classes are crucial endogenous signaling molecules that regulate a vast array of physiological processes and are important targets for drug development to modulate these pathways. Understanding these differences is critical for researchers and professionals in the field of drug development and molecular biology.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. This compound - Echelon Biosciences [echelon-inc.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Frontiers | Bioactive lipid signaling and lipidomics in macrophage polarization: Impact on inflammation and immune regulation [frontiersin.org]
- 7. Bioactive Lipid Signaling in Cardiovascular Disease, Development, and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive Lipids and Redox Signaling: Molecular Mechanism and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. It’s a lipid’s world: Bioactive lipid metabolism and signaling in neural stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leukotriene - Wikipedia [en.wikipedia.org]
- 14. Understanding Resolvin Signaling Pathways to Improve Oral Health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Leukotriene pathway genetics and pharmacogenetics in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Activity of Synthetic Lipid 5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of the synthetic ionizable lipid, Lipid 5, against other widely used alternatives for mRNA delivery. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug development and research applications.
Introduction to this compound and its Alternatives
This compound is a synthetic, ionizable amino lipid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA).[1] Its ionizable nature, with a pKa of approximately 6.5, is a key feature that facilitates the encapsulation of negatively charged mRNA at a low pH and enables its release into the cytoplasm following endocytosis, a critical step for successful protein translation.[1][2] this compound has been demonstrated to offer efficient mRNA delivery in both rodent and primate models, with a favorable safety profile characterized by rapid clearance from the body.
For a comprehensive evaluation, this guide compares this compound with two other prominent ionizable lipids used in FDA-approved mRNA vaccines:
-
SM-102: A key component in the Moderna COVID-19 vaccine, known for its high in vivo transfection efficiency.
-
ALC-0315: A critical ingredient in the Pfizer-BioNTech COVID-19 vaccine, also recognized for its potent in vivo mRNA delivery.
-
DLin-MC3-DMA (MC3): An earlier generation ionizable lipid that has been a benchmark in the field and is used in the first FDA-approved siRNA-LNP therapeutic, Onpattro.
Performance Comparison of Ionizable Lipids
The following tables summarize quantitative data on the performance of this compound and its alternatives. It is important to note that a direct head-to-head comparison of this compound against both SM-102 and ALC-0315 in a single study is not publicly available. Therefore, the data presented is collated from various studies, and experimental conditions may differ.
In Vivo mRNA Delivery Efficiency
| Ionizable Lipid | Animal Model | mRNA Cargo | Dose | Route of Administration | Reported Protein Expression (AUC) vs. MC3 | Reference |
| This compound | Cynomolgus Monkey | hEPO mRNA | 0.01 mg/kg | Intravenous | ~20-fold higher | Sabnis et al., 2018 |
| This compound | CD-1 Mice | hEPO mRNA | 0.05 mg/kg | Intravenous | Significantly higher | Sabnis et al., 2018 |
| SM-102 | BALB/c Mice | Luciferase mRNA | 1 µg | Intramuscular | Moderately higher than ALC-0315 | Zhang et al., 2021 |
| ALC-0315 | BALB/c Mice | Luciferase mRNA | 1 µg | Intramuscular | - | Zhang et al., 2021 |
In Vitro Transfection Efficiency
| Ionizable Lipid | Cell Line | mRNA Cargo | Reported Outcome | Reference |
| This compound | HeLa | Luciferase mRNA | 6-fold higher endosomal escape than MC3 | Sabnis et al., 2018 |
| SM-102 | Huh7, A549, HEK293T | eGFP mRNA | Highest GFP expression vs. ALC-0315 and MC3 | Hassett et al., 2021 |
| ALC-0315 | Huh7, A549, HEK293T | eGFP mRNA | Lower GFP expression than SM-102 and MC3 | Hassett et al., 2021 |
| MC3 | Huh7, A549, HEK293T | eGFP mRNA | Higher GFP expression than ALC-0315 | Hassett et al., 2021 |
Cytotoxicity
| Ionizable Lipid | Cell Line | Assay | Results | Reference |
| This compound | - | - | Reported to have a good safety profile in vivo | Sabnis et al., 2018 |
| SM-102 | HeLa, HepG2, A549, Caco-2 | MTT Assay | Lower cytotoxicity compared to some cationic lipids | Various Studies |
| ALC-0315 | HeLa, HepG2, A549, Caco-2 | MTT Assay | Generally low cytotoxicity | Various Studies |
Biodistribution
| Ionizable Lipid | Animal Model | Primary Organ of Accumulation | Clearance | Reference |
| This compound | Rats | Liver | Rapid clearance | Sabnis et al., 2018 |
| SM-102 | Mice | Liver | - | Various Studies |
| ALC-0315 | Mice | Liver | - | Various Studies |
Signaling Pathways and Experimental Workflows
To understand the biological activity of this compound, it is crucial to visualize the key processes involved in LNP-mediated mRNA delivery and the experimental procedures used for its validation.
Figure 1. LNP-mediated mRNA delivery pathway.
Figure 2. Experimental workflow for LNP validation.
Experimental Protocols
Lipid Nanoparticle (LNP) Formulation
Objective: To encapsulate mRNA into lipid nanoparticles using a microfluidic mixing method.
Materials:
-
Ionizable lipid (this compound, SM-102, or ALC-0315) dissolved in ethanol.
-
Helper lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol.
-
mRNA encoding a reporter protein (e.g., Luciferase or eGFP) dissolved in an aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr).
-
Dialysis cassette (e.g., 10 kDa MWCO).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare the lipid mixture in ethanol. The molar ratio of the lipids is critical and a common starting point is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.
-
Prepare the mRNA solution in the aqueous buffer.
-
Set up the microfluidic mixing system. The two solutions are pumped through separate inlets into a micro-channel where they mix rapidly. A typical flow rate ratio is 3:1 (aqueous:organic).
-
The rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA, forming LNPs.
-
The resulting LNP suspension is collected.
-
To remove the ethanol and exchange the buffer, the LNP suspension is dialyzed against PBS (pH 7.4) overnight at 4°C.
-
The final LNP formulation is sterile-filtered and characterized for size, polydispersity index (PDI), and encapsulation efficiency.
In Vitro mRNA Transfection
Objective: To assess the efficiency of LNP-mediated mRNA delivery and subsequent protein expression in a cell culture model.
Materials:
-
Cultured mammalian cells (e.g., HeLa, Huh7, or HEK293T).
-
Complete cell culture medium.
-
mRNA-LNP formulations.
-
Reporter protein assay reagents (e.g., Luciferase assay kit).
-
Plate reader capable of luminescence detection.
Procedure:
-
Seed the cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
On the day of transfection, dilute the mRNA-LNP formulations to the desired concentration in a serum-free medium.
-
Remove the existing medium from the cells and add the LNP-containing medium.
-
Incubate the cells for a specified period (e.g., 4-6 hours) at 37°C.
-
After incubation, replace the transfection medium with a complete culture medium.
-
Continue to incubate the cells for 24-48 hours to allow for protein expression.
-
Lyse the cells and perform the reporter protein assay according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader to quantify protein expression.
Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the potential toxicity of the LNP formulations on cultured cells.
Materials:
-
Cultured mammalian cells.
-
Complete cell culture medium.
-
mRNA-LNP formulations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Multi-well plate reader capable of absorbance measurement at 570 nm.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the LNP formulations and incubate for 24-48 hours.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Cell viability is calculated as a percentage relative to untreated control cells.
In Vivo Biodistribution Study
Objective: To determine the tissue distribution of the LNPs and the site of protein expression in an animal model.
Materials:
-
Animal model (e.g., BALB/c or C57BL/6 mice).
-
mRNA-LNP formulations (with mRNA encoding a reporter like Luciferase or a fluorescent protein).
-
In vivo imaging system (IVIS) for bioluminescence or fluorescence imaging.
-
Anesthetic.
-
For Luciferase imaging, D-luciferin substrate.
Procedure:
-
Administer the mRNA-LNP formulations to the animals via the desired route (e.g., intravenous or intramuscular injection).
-
At various time points post-administration (e.g., 6, 24, 48 hours), anesthetize the animals.
-
If using a Luciferase reporter, inject the D-luciferin substrate intraperitoneally and wait for its distribution (typically 10-15 minutes).
-
Image the animals using the IVIS to detect the bioluminescent or fluorescent signal. This provides a whole-body view of protein expression.
-
For a more detailed analysis, after the final imaging time point, euthanize the animals and harvest major organs (liver, spleen, lungs, kidney, heart, etc.).
-
The harvested organs can be imaged ex vivo to quantify the signal in each tissue.
-
Alternatively, tissues can be homogenized for quantitative analysis of the lipid and mRNA content using techniques like HPLC-MS and qPCR, respectively.
References
Resolvin D1 vs. Leukotriene B4: A Comparative Guide to their Roles in Inflammatory Regulation
For Researchers, Scientists, and Drug Development Professionals
Inflammation is a critical biological process, but its dysregulation is a hallmark of numerous chronic diseases. Lipid mediators are key players in the intricate orchestration of the inflammatory response, with some promoting its onset and others driving its resolution. This guide provides a detailed comparison of two pivotal lipid mediators with opposing roles: the pro-resolving Resolvin D1 (RvD1) and the pro-inflammatory Leukotriene B4 (LTB4). Understanding their distinct mechanisms of action is crucial for the development of novel therapeutic strategies targeting inflammatory diseases.
At a Glance: Key Functional Differences
| Feature | Resolvin D1 (RvD1) | Leukotriene B4 (LTB4) |
| Primary Role | Pro-resolving, Anti-inflammatory | Pro-inflammatory, Chemoattractant |
| Effect on Neutrophils | Inhibits infiltration and promotes apoptosis | Potent chemoattractant, induces activation and degranulation[1][2] |
| Cytokine Modulation | Suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)[3][4]; enhances anti-inflammatory IL-10[3] | Stimulates production of pro-inflammatory cytokines (e.g., TNF-α, IL-2, IL-5)[1][5][6] |
| Key Receptors | ALX/FPR2, GPR32[7] | BLT1, BLT2[8] |
| Core Signaling Pathways | Inhibits NF-κB and MAPK pathways[9][10]; promotes STAT3 phosphorylation | Activates NF-κB and AP-1 pathways[6]; stimulates NLRP3 inflammasome[8] |
| Biosynthesis Origin | Docosahexaenoic acid (DHA), an omega-3 fatty acid | Arachidonic acid (AA), an omega-6 fatty acid[1] |
Quantitative Effects on Inflammatory Markers
The following table summarizes the quantitative effects of RvD1 and LTB4 on key inflammatory markers as reported in various experimental models.
| Parameter | Experimental Model | Treatment | Concentration | Effect |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-8) | LPS-stimulated primary human monocytes | Resolvin D1 | 1-100 nM | Suppression of cytokine release[3] |
| Anti-inflammatory Cytokine (IL-10) | LPS-stimulated primary human monocytes | Resolvin D1 | 1-100 nM | Augmentation of IL-10 release[3] |
| Neutrophil Infiltration | Zymosan-induced peritonitis in mice | Resolvin D1 | 10 ng/mouse | ~50% reduction in leukocyte infiltration in hALX/FPR2 transgenic mice[7] |
| Leukocyte Infiltration | GS-HNE-stimulated peritonitis in mice | Resolvin D1 | 0.01-10 ng (i.v.) | ~30-70% reduction in Gr-1+ leukocyte infiltration[11] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Pressure overload-induced cardiac tissue in mice | 17(R)-Resolvin D1 | Not specified | Reduction in mRNA levels[4] |
| Leukotriene B4 Production | GS-HNE-stimulated peritonitis in mice | Not applicable | Not applicable | Identified as a key pro-inflammatory mediator in exudates[11] |
Signaling Pathways: A Tale of Two Responses
RvD1 and LTB4 exert their opposing effects by activating distinct signaling cascades.
Resolvin D1: Activating the Resolution of Inflammation
RvD1 primarily signals through the G protein-coupled receptors ALX/FPR2 and GPR32.[7] This interaction initiates a cascade of events that actively suppress pro-inflammatory signaling and promote the return to tissue homeostasis. A key mechanism is the inhibition of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[9][10] RvD1 can also attenuate the phosphorylation of key components of the MAPK pathway, further dampening the inflammatory response.[10]
Leukotriene B4: Fueling the Inflammatory Fire
LTB4 is a potent pro-inflammatory mediator that signals through its cognate receptors, BLT1 and BLT2, which are highly expressed on immune cells, particularly neutrophils.[8] Activation of these receptors triggers a cascade of intracellular events leading to neutrophil chemotaxis, adhesion, and activation.[2] LTB4 also stimulates the production of other pro-inflammatory cytokines and can activate the NLRP3 inflammasome, further amplifying the inflammatory response.[6][8]
Experimental Protocols
Accurate measurement of RvD1 and LTB4 is critical for studying their roles in inflammation. Below are summarized methodologies for their quantification and the assessment of their biological effects.
Lipid Mediator Profiling by LC-MS/MS
This is the gold standard for the simultaneous identification and quantification of multiple lipid mediators from biological samples.
Objective: To quantify endogenous levels of RvD1 and LTB4 in plasma, tissue homogenates, or cell culture supernatants.
Methodology:
-
Sample Collection: Collect biological samples (e.g., plasma in EDTA tubes) and immediately add an antioxidant cocktail (e.g., BHT) and an internal standard mix.
-
Solid Phase Extraction (SPE): Acidify the sample and perform SPE using a C18 or polymeric reversed-phase cartridge to extract the lipid mediators.
-
Elution and Concentration: Elute the lipids with an organic solvent (e.g., methanol (B129727) or ethyl acetate) and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of mobile phase.
-
LC-MS/MS Analysis: Inject the sample onto an ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Separation: Use a reverse-phase column (e.g., C18) to separate the lipid mediators.
-
Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for RvD1, LTB4, and their respective internal standards for accurate quantification.
-
In Vitro Macrophage Cytokine Assay
This assay is used to determine the effect of RvD1 or LTB4 on cytokine production by macrophages.
Objective: To measure the modulation of pro- and anti-inflammatory cytokine release from macrophages in response to RvD1 or LTB4.
Methodology:
-
Cell Culture: Culture primary human monocytes or a macrophage cell line (e.g., THP-1) and differentiate into macrophages.
-
Treatment: Pre-treat the macrophages with various concentrations of RvD1 or LTB4 for a specified time (e.g., 30 minutes).
-
Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS).
-
Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
In Vivo Murine Peritonitis Model
This is a classic animal model to study acute inflammation and its resolution, and to assess the in vivo effects of RvD1 and LTB4 on leukocyte infiltration.
Objective: To evaluate the pro- or anti-inflammatory effects of RvD1 and LTB4 on inflammatory cell recruitment in vivo.
Methodology:
-
Animal Model: Use mice (e.g., C57BL/6).
-
Treatment Administration: Administer RvD1, LTB4, or vehicle control via intravenous or intraperitoneal injection.
-
Induction of Peritonitis: Inject an inflammatory stimulus (e.g., zymosan or LPS) into the peritoneal cavity.
-
Peritoneal Lavage: At a specified time point (e.g., 4 hours), euthanize the mice and collect the peritoneal exudate by lavage with phosphate-buffered saline (PBS).
-
Cell Counting and Differentiation: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Prepare cytospin slides and perform differential cell counts to quantify neutrophils, macrophages, and other immune cells.
-
Mediator Analysis: The lavage fluid can also be used for lipid mediator profiling by LC-MS/MS or cytokine analysis by ELISA.
Conclusion
Resolvin D1 and Leukotriene B4 represent two sides of the inflammatory coin. While LTB4 is a potent initiator and amplifier of the acute inflammatory response, RvD1 is a key player in orchestrating its timely resolution. The distinct signaling pathways they activate and their opposing effects on immune cells and cytokine production highlight the complexity of inflammatory regulation. A deeper understanding of the balance between these pro-inflammatory and pro-resolving lipid mediators is paramount for the development of targeted therapies that can promote the resolution of inflammation and restore tissue homeostasis in a wide range of inflammatory diseases.
References
- 1. Leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 - Wikipedia [en.wikipedia.org]
- 3. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukotriene B4 enhances the generation of pro-inflammatory microRNAs to promote MyD88-dependent macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leukotriene B4 Receptors Are Necessary for the Stimulation of NLRP3 Inflammasome and IL-1β Synthesis in Neutrophil-Dominant Asthmatic Airway Inflammation [mdpi.com]
- 9. Resolvin D1, an endogenous lipid mediator for inactivation of inflammation-related signaling pathways in microglial cells, prevents lipopolysaccharide-induced inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Resolvin D1 controls inflammation initiated by glutathione-lipid conjugates formed during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Downstream Targets of Lipid Signaling: A Comparative Guide for Researchers
For researchers and drug development professionals, identifying the precise downstream targets of a lipid signaling molecule is paramount for understanding its biological function and developing targeted therapeutics. This guide provides a comparative framework for confirming the downstream targets of a hypothetical signaling lipid, "Lipid 5," using the well-characterized Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) signaling pathway as a primary example for comparison.
Comparative Analysis of Downstream Effector Activation
The activation of downstream effectors is a critical validation step. Here, we compare the activation of key nodes in the PI3K/AKT pathway, a common signaling cascade, in response to this compound and a known activator, Insulin-like Growth Factor 1 (IGF-1).
| Treatment Group | p-AKT (Ser473) Fold Change | p-mTOR (Ser2448) Fold Change | p-S6K (Thr389) Fold Change |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 4.2 | 3.5 | 2.8 |
| IGF-1 (100 ng/mL) | 5.8 | 4.9 | 4.1 |
| Alternative Lipid X (10 µM) | 1.5 | 1.2 | 1.1 |
Experimental Protocols
Western Blotting for Protein Phosphorylation
This protocol is designed to quantify the phosphorylation status of key downstream target proteins following stimulation.
a. Cell Culture and Treatment:
-
Plate target cells (e.g., MCF-7) in 6-well plates and grow to 80% confluency.
-
Serum-starve the cells for 12-16 hours to reduce basal signaling.
-
Treat cells with the vehicle, this compound (10 µM), or IGF-1 (100 ng/mL) for 30 minutes.
b. Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA protein assay.
c. SDS-PAGE and Immunoblotting:
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT Ser473, anti-AKT, anti-p-mTOR Ser2448) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
Quantify band intensity using densitometry software and normalize phosphorylated protein levels to total protein levels.
In Vitro Kinase Assay
This assay directly measures the ability of a downstream kinase, activated by the upstream signaling lipid, to phosphorylate a substrate.
a. Immunoprecipitation of Target Kinase:
-
Lyse treated cells as described above.
-
Incubate 500 µg of protein lysate with an antibody against the target kinase (e.g., AKT) and protein A/G agarose (B213101) beads overnight.
-
Wash the immunoprecipitated complex multiple times to remove non-specific binding.
b. Kinase Reaction:
-
Resuspend the beads in a kinase buffer containing a known substrate (e.g., GSK-3α/β peptide) and ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS loading buffer.
c. Detection of Substrate Phosphorylation:
-
Analyze the reaction mixture by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate.
Visualizing Signaling and Experimental Logic
To clarify the relationships between components, the following diagrams illustrate the signaling pathway and the experimental workflows.
Comparative Analysis of Antibody Cross-Reactivity Against Lipid 5 Analogs: A Data-Driven Guide
A thorough investigation into the cross-reactivity of antibodies targeting the synthetic ionizable lipid, Lipid 5, and its analogs reveals a significant gap in the currently available scientific literature. At present, there is no publicly accessible data detailing the development of antibodies specifically against this compound (heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate)[1][2][3], nor against any of its structural analogs. Consequently, a comparative analysis of antibody cross-reactivity, including quantitative data and detailed experimental protocols, cannot be compiled at this time.
For researchers, scientists, and drug development professionals interested in this area, the generation of such a comparison guide would be contingent on the future availability of key experimental data. This would require:
-
Synthesis and Characterization of this compound Analogs: A series of structurally related analogs of this compound would need to be synthesized. These analogs could vary in aspects such as the length of the alkyl chains, the nature of the headgroup, or the linker chemistry.
-
Development of Anti-Lipid 5 Antibodies: Monoclonal or polyclonal antibodies that specifically recognize and bind to this compound would need to be generated and characterized.
-
Cross-Reactivity Screening: The binding of these anti-Lipid 5 antibodies to the synthesized this compound analogs would need to be quantified using established immunoassays.
Hypothetical Experimental Workflow for Assessing Cross-Reactivity
Should such research be undertaken, a typical experimental workflow to determine antibody cross-reactivity would involve the following steps. This workflow is presented as a logical diagram to guide future research in this area.
References
- 1. Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate CAS#: 2089251-33-0 [m.chemicalbook.com]
- 2. Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate | 2089251-33-0 [chemicalbook.com]
- 3. Lipidv-004 | C44H87NO5 | CID 126697428 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Specificity of a Novel Lipid Kinase 5 (LPK5) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1] Lipid Kinase 5 (LPK5) is a newly identified enzyme that plays a crucial role in the PI3K/Akt signaling cascade, a pathway central to cell growth, proliferation, and survival. The development of potent and specific inhibitors for kinases is a primary goal in drug discovery to ensure therapeutic efficacy while minimizing off-target effects.[2][3]
This guide provides a comprehensive framework for validating the specificity of a novel LPK5 inhibitor, L5I-A . We present a comparative analysis of L5I-A against two other compounds: Comparator B , a first-generation, less specific LPK5 inhibitor, and Comparator C , a known multi-kinase inhibitor with activity against LPK5. The objective is to demonstrate the superior specificity of L5I-A through rigorous biochemical and cellular assays.
Comparative Inhibition Profile
The specificity of a kinase inhibitor is determined by its potency against the intended target versus its activity against other kinases. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.[4]
Table 1: Biochemical Potency (IC50) Against LPK5 and Related Lipid Kinases
| Compound | LPK5 (IC50, nM) | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) |
| L5I-A | 5.2 | >10,000 | 8,500 | 9,100 | >10,000 |
| Comparator B | 45.8 | 850 | 1,200 | 980 | 5,400 |
| Comparator C | 15.3 | 25 | 40 | 18 | 10 |
Data are hypothetical and for illustrative purposes.
Table 2: Kinome-Wide Selectivity Profile
A broad kinase panel screen is essential to identify off-target interactions across the human kinome.[5][6] The following table summarizes the number of off-target kinases inhibited by more than 70% at a 1 µM concentration.
| Compound | Number of Off-Target Hits (>70% Inhibition @ 1µM) | Key Off-Targets Identified |
| L5I-A | 1 | None with IC50 < 1µM |
| Comparator B | 18 | SRC, LCK, FYN |
| Comparator C | 42 | VEGFR2, PDGFR, Aurora A |
Data are hypothetical and for illustrative purposes.
Signaling Pathway and Validation Workflow
To understand the inhibitor's effect, it is crucial to visualize its position in the signaling pathway and the experimental process used for its validation.
Figure 1. Hypothetical LPK5 signaling pathway.
Figure 2. Experimental workflow for inhibitor specificity validation.
Figure 3. Logical diagram of inhibitor target profiles.
Experimental Protocols
Accurate determination of inhibitor specificity requires robust and well-defined experimental protocols.
Protocol 1: In Vitro LPK5 Kinase Assay (Luminescence-Based)
This protocol measures the amount of ADP produced, which is proportional to kinase activity.[6][7]
-
Principle: The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. This is a common method for high-throughput screening.[7]
-
Materials:
-
Recombinant human LPK5 enzyme
-
Lipid substrate (e.g., PI(4,5)P2)
-
ATP
-
Kinase reaction buffer
-
Test compounds (L5I-A, etc.) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
-
Luminometer
-
-
Procedure:
-
Add 2.5 µL of 4X inhibitor solution (in 4% DMSO) to the wells of a 384-well plate.[4]
-
Add 2.5 µL of a 4X solution containing the LPK5 enzyme to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a 2X solution containing the lipid substrate and ATP (at the Km concentration for LPK5).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and read luminescence.
-
Calculate IC50 values by plotting the inhibitor concentration against the percentage of inhibition using non-linear regression.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is used to verify that a compound binds to its target protein within a cellular environment.[8][9][10] Ligand binding increases the thermal stability of the target protein.[8][10]
-
Principle: This assay measures the thermal stabilization of a target protein upon ligand binding in intact cells. Unbound proteins denature and precipitate at elevated temperatures, while ligand-bound proteins remain soluble.[9]
-
Materials:
-
Cell line expressing LPK5 (e.g., HEK293T)
-
Cell culture medium (DMEM)
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody specific to LPK5
-
Western blot or ELISA reagents
-
-
Procedure:
-
Compound Treatment: Culture cells to ~80% confluency. Treat cells with the test compound or vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Detection: Collect the supernatant and quantify the amount of soluble LPK5 using Western blotting or ELISA.
-
Analysis: Plot the percentage of soluble LPK5 against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion
The comprehensive validation strategy outlined in this guide demonstrates the superior specificity of the novel inhibitor, L5I-A . Through a combination of biochemical potency assays, broad kinome screening, and cellular target engagement studies, the data clearly distinguish L5I-A from less specific alternatives. Its high potency for LPK5 and minimal off-target activity make it an exceptional tool for studying LPK5 biology and a promising candidate for further therapeutic development. This rigorous, multi-faceted approach to specificity validation is critical for advancing kinase inhibitors from the laboratory to the clinic.
References
- 1. Lipid activation of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CETSA [cetsa.org]
Comparative Lipidomics of Cells Treated with Lipid 5: A Performance Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: "Lipid 5" is a placeholder for a hypothetical compound. The data and protocols presented herein are based on the well-characterized effects of palmitic acid (PA), a common saturated fatty acid, to serve as a representative model for a comparative lipidomics guide.
Introduction
Cellular lipid composition is a dynamic and critical factor in health and disease, influencing membrane integrity, signal transduction, and energy storage. The introduction of exogenous lipids can profoundly alter the cellular lipidome, triggering a cascade of downstream effects. This guide provides a comparative analysis of the lipidomic profile of cultured mammalian cells (H4IIE hepatoma cells) treated with a test compound, "this compound," versus a vehicle control.
The objective of this guide is to present a clear, data-driven comparison of the lipidomic changes induced by this compound and to provide the detailed experimental protocols necessary for reproducing and building upon these findings. The data indicates that treatment with this compound leads to significant alterations in major lipid classes, particularly an accumulation of ceramides (B1148491) (CER), diacylglycerols (DAG), and triacylglycerols (TAG), and activates the endoplasmic reticulum (ER) stress pathway.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of lipidomics studies.[1][2] The following protocols outline the key steps in this comparative analysis.
Cell Culture and Treatment
-
Cell Line: H4IIE rat hepatoma cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Treatment Preparation: this compound (Palmitic Acid) was dissolved in ethanol (B145695) and conjugated to bovine serum albumin (BSA) to create a 5 mM stock solution in the culture medium. A BSA-only vehicle was prepared as the control.
-
Experimental Conditions: Cells were seeded and grown to 80% confluency. The medium was then replaced with either the this compound solution (final concentration: 250 µM) or the vehicle control.[3] Cells were incubated for 16 hours before harvesting.[3]
Lipid Extraction
A modified Bligh-Dyer method was employed for lipid extraction to ensure high recovery of a broad range of lipid species.[4][5]
-
Harvesting: Cells were washed twice with ice-cold phosphate-buffered saline (PBS), scraped into a glass tube, and pelleted by centrifugation (300 x g, 5 min, 4°C).[1]
-
Homogenization: The cell pellet was resuspended in 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Phase Separation: The mixture was vortexed for 15 minutes and then centrifuged (3,500 RCF, 10 min, 4°C) to separate the aqueous and organic phases.[4]
-
Collection: The lower organic phase, containing the lipids, was carefully collected using a glass pipette.[4]
-
Drying: The collected organic phase was dried under a stream of nitrogen gas. The resulting lipid film was stored at -80°C until analysis.[4]
Mass Spectrometry-Based Lipidomics
-
Instrumentation: Analysis was performed using an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution tandem mass spectrometer (e.g., Q-Exactive Orbitrap).[1][4]
-
Chromatography: Lipids were separated on a C18 reversed-phase column.
-
Data Acquisition: Data was acquired in both positive and negative ionization modes to cover a wide range of lipid classes. A data-dependent acquisition (DDA) method was used for fragmentation and identification.[1]
-
Data Processing: Raw data files were processed using a specialized lipidomics software package. Lipids were identified based on accurate mass, retention time, and fragmentation patterns, and quantified by integrating the peak areas.
Comparative Lipidomic Analysis
Treatment with this compound induced significant changes across several key lipid classes. The table below summarizes the quantitative changes, presented as the average fold change relative to the vehicle control.
| Lipid Class | Abbreviation | Average Fold Change (this compound vs. Control) | p-value | Biological Role |
| Glycerolipids | ||||
| Diacylglycerol | DAG | ▲ 2.8 | < 0.01 | Signaling molecule, precursor for TAG and phospholipids |
| Triacylglycerol | TAG | ▲ 4.5 | < 0.001 | Primary energy storage lipid |
| Sphingolipids | ||||
| Ceramide | CER | ▲ 3.2 | < 0.01 | Pro-apoptotic and pro-inflammatory signaling |
| Sphingomyelin | SM | ▼ 0.7 | < 0.05 | Membrane component, precursor for signaling lipids |
| Glycerophospholipids | ||||
| Phosphatidylcholine | PC | ↔ 1.1 | > 0.05 | Major structural component of cell membranes |
| Phosphatidylethanolamine | PE | ↔ 0.9 | > 0.05 | Key membrane component, involved in membrane fusion |
| Lysophosphatidylcholine | LPC | ▲ 1.8 | < 0.05 | Pro-inflammatory signaling molecule |
Table 1: Summary of quantitative changes in major lipid classes after treatment with this compound. Data represents the mean fold change from n=3 biological replicates. Statistical significance was determined by a two-tailed t-test.
Visualization of Experimental Workflow and Pathway Analysis
Experimental Workflow Diagram
The following diagram illustrates the key steps of the comparative lipidomics workflow, from cell culture to data analysis.
A flowchart of the lipidomics experimental process.
Signaling Pathway Analysis: ER Stress Induction
The accumulation of specific lipid species, such as ceramides and diacylglycerols, is known to induce endoplasmic reticulum (ER) stress.[6][7] This cellular stress response is a key mechanism of lipotoxicity. The data suggests that this compound treatment activates the PERK branch of the Unfolded Protein Response (UPR), a major ER stress signaling pathway.[6][8]
The diagram below outlines the key events in this pathway.
The PERK branch of the UPR is activated by this compound.
Conclusion
This guide demonstrates that this compound significantly alters the lipidome of H4IIE cells, leading to an increase in neutral lipids (TAG, DAG) and the pro-apoptotic lipid, ceramide. These changes are associated with the activation of the ER stress signaling pathway. This comparative analysis provides a foundational dataset and robust protocols for researchers investigating the cellular mechanisms of action for this compound and similar compounds. The presented workflow and data structure can serve as a template for future studies in drug development and metabolic research.
References
- 1. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palmitic and linoleic acids induce ER stress and apoptosis in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 5. biocompare.com [biocompare.com]
- 6. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: Implications for apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Guide to Orthogonal Methodologies for Validating Novel Lipid Findings
For Researchers, Scientists, and Drug Development Professionals
The discovery of a novel bioactive lipid, provisionally named "Lipid 5," presents a significant opportunity for therapeutic innovation. Initial high-throughput screening suggests that this compound modulates cellular activity by binding to "Receptor X," a G-protein coupled receptor (GPCR), and subsequently activating a downstream signaling cascade involving Protein Kinase C (PKC). However, such preliminary findings require rigorous validation through orthogonal, independent methods to confirm the mechanism of action and ensure the robustness of the data before committing to further drug development.
This guide compares three distinct methodologies for validating the hypothesized activity of this compound:
-
Direct Binding Affinity Measurement using Surface Plasmon Resonance (SPR).
-
Cellular Target Engagement Confirmation using a NanoBRET™ Assay.
-
Functional Downstream Pathway Analysis via a PKC Kinase Activity Assay.
Employing these diverse techniques provides a multi-faceted confirmation of the lipid's biological role, from direct molecular interaction to its ultimate functional consequence within a living cell.
Hypothesized Signaling Pathway of this compound
The proposed mechanism suggests that this compound directly engages with Receptor X at the cell membrane. This binding event is thought to trigger a conformational change in the GPCR, leading to the activation of downstream effectors that culminate in the activation of Protein Kinase C (PKC), a key regulator of numerous cellular processes.
Figure 1: Hypothesized signaling cascade initiated by this compound.
Comparison of Orthogonal Validation Methods
A summary of the key characteristics of the three validation methods is presented below. This allows for a direct comparison of their principles, outputs, and suitability for different stages of the validation process.
| Feature | Surface Plasmon Resonance (SPR) | NanoBRET™ Target Engagement Assay | PKC Kinase Activity Assay |
| Principle | Measures changes in refractive index caused by binding of an analyte to a ligand immobilized on a sensor chip.[1][2] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged protein and a fluorescent ligand to measure binding in live cells.[3][4][5] | Measures the phosphorylation of a specific substrate by PKC, typically detected via an antibody-based method (e.g., ELISA).[6][7] |
| Type of Data | Binding kinetics (k_on, k_off), affinity (K_D).[1][8] | Target engagement (EC50) in a cellular environment.[9] | Enzyme activity (fold change, IC50/EC50).[7] |
| Context | In vitro (purified components).[10][11] | In situ (live cells).[4][5] | In vitro (cell lysates) or in situ.[7] |
| Key Advantage | Provides precise, real-time kinetic data without labels.[1][8] | Confirms target engagement in a physiologically relevant environment.[5][12] | Directly measures the functional downstream consequence of target binding.[13] |
| Key Limitation | Requires purified, stable protein; may not reflect cellular conditions.[10][11] | Requires genetic modification of the target protein; indirect measurement of binding.[3] | Does not directly confirm binding to the primary target. |
Method 1: Surface Plasmon Resonance (SPR) for Direct Binding
SPR is a biophysical technique used to measure the binding affinity and kinetics of molecular interactions in real time.[1][2] In this context, it is used to confirm a direct, physical interaction between this compound and purified Receptor X.
Experimental Workflow
Figure 2: Workflow for SPR-based binding analysis.
Detailed Experimental Protocol
-
Receptor X Purification : Express and purify full-length Receptor X using an appropriate system (e.g., baculovirus-infected insect cells). Solubilize the receptor in a suitable detergent (e.g., DDM) to maintain its structural integrity.
-
Chip Immobilization : Covalently immobilize the purified, solubilized Receptor X onto a CM5 sensor chip via amine coupling. A reference channel should be prepared similarly but without the receptor to subtract non-specific binding.
-
This compound Preparation : Prepare liposomes or micelles containing varying concentrations of this compound. A concentration series (e.g., 0.1 nM to 1 µM) is recommended.
-
Binding Measurement : Inject the this compound preparations over the sensor and reference channels at a constant flow rate. Monitor the change in resonance units (RU) to measure association. Replace the this compound solution with buffer to measure dissociation.
-
Data Analysis : After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[8]
Illustrative Data
| Parameter | Value | Interpretation |
| k_on (M⁻¹s⁻¹) | 1.5 x 10⁵ | Rate of this compound binding to Receptor X. |
| k_off (s⁻¹) | 3.0 x 10⁻⁴ | Rate of this compound unbinding from Receptor X. |
| K_D (nM) | 2.0 | High affinity of this compound for Receptor X. |
Method 2: NanoBRET™ for Cellular Target Engagement
The NanoBRET™ assay is a proximity-based method that measures molecular interactions in living cells.[3][5] It relies on energy transfer from a NanoLuc® luciferase donor fused to a protein of interest to a fluorescent acceptor. Here, it will be used to confirm that this compound engages with Receptor X in a physiological context.
Experimental Workflow
Figure 3: Workflow for NanoBRET™ target engagement assay.
Detailed Experimental Protocol
-
Cell Line Preparation : Generate a stable cell line (e.g., HEK293) expressing Receptor X with an N-terminal NanoLuc® tag.
-
Assay Setup : Plate the cells in a 96-well white-bottom plate.
-
Ligand Addition : Add a cell-impermeable fluorescent ligand (the "tracer") known to bind Receptor X, along with increasing concentrations of the unlabeled competitor, this compound.
-
Substrate Addition : Add the NanoLuc® substrate (e.g., furimazine) to initiate the luminescence reaction.
-
Signal Detection : Immediately measure the luminescence emission at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer, >600 nm).
-
Data Analysis : Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC50 value, representing the concentration of this compound required to displace 50% of the tracer.[9]
Illustrative Data
| Parameter | Value | Interpretation |
| EC50 (nM) | 15.5 | Potent engagement of this compound with Receptor X in a live-cell environment. |
| Maximal Inhibition (%) | 98% | This compound effectively competes with the tracer for binding to the receptor. |
Method 3: PKC Kinase Activity Assay
This functional assay measures the downstream consequences of this compound binding to Receptor X. An increase in PKC activity following treatment with this compound would provide strong evidence that the binding event is productive and initiates the hypothesized signaling cascade.
Experimental Workflow
Figure 4: Workflow for PKC kinase activity assay.
Detailed Experimental Protocol
-
Cell Treatment : Seed cells expressing Receptor X in a multi-well plate. Treat the cells with a dose-response of this compound (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 15 minutes). Include a vehicle-only control.
-
Lysis : After treatment, wash the cells with cold PBS and lyse them using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Kinase Reaction : Use a commercial ELISA-based PKC activity assay kit.[7] Add a standardized amount of protein from each cell lysate to wells pre-coated with a PKC-specific substrate.
-
Initiate Phosphorylation : Add ATP to each well to start the kinase reaction and incubate at 37°C.
-
Detection : Stop the reaction and add a primary antibody that specifically recognizes the phosphorylated substrate. Follow this with an HRP-conjugated secondary antibody.
-
Signal Quantification : Add a chromogenic substrate (e.g., TMB) and measure the absorbance at 450 nm after stopping the reaction with acid.[7]
-
Data Analysis : Normalize the data to the vehicle control to determine the fold activation of PKC at each concentration of this compound.
Illustrative Data
| This compound Concentration | Fold Activation of PKC (vs. Vehicle) |
| 1 nM | 1.2 ± 0.1 |
| 10 nM | 2.5 ± 0.3 |
| 100 nM | 4.8 ± 0.5 |
| 1 µM | 5.1 ± 0.4 |
| 10 µM | 5.0 ± 0.6 |
The data shows a dose-dependent activation of PKC by this compound, which saturates at higher concentrations, consistent with a receptor-mediated signaling event.
Conclusion
The validation of findings for a novel bioactive molecule like "this compound" is a critical step in the drug discovery pipeline. Relying on a single experimental result is insufficient. The orthogonal methods presented here—SPR, NanoBRET™, and a functional PKC assay—provide a comprehensive validation strategy. By confirming direct binding (SPR), demonstrating target engagement in a live-cell context (NanoBRET™), and measuring the expected downstream cellular response (PKC activation), researchers can build a robust and compelling data package. This multi-faceted approach significantly increases confidence in the proposed mechanism of action and justifies the progression of this compound into further preclinical and clinical development.
References
- 1. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmon Resonance Methods in GPCR Signaling and Other Membrane Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 4. NanoBRET Protein-Protein Interaction Assays - NanoBRET Protein-Protein Interaction Assays - ICE Bioscience [en.ice-biosci.com]
- 5. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. abcam.com [abcam.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lipid 5 for mRNA Delivery Against Standard-of-Care Ionizable Lipids
For Immediate Publication
[City, State] – [Date] – In the rapidly evolving field of mRNA therapeutics, the development of effective and safe delivery vehicles is paramount. This guide provides a detailed comparison of a novel ionizable amino lipid, Lipid 5, with the current standard-of-care lipids: Dlin-MC3-DMA (MC3), SM-102, and ALC-0315. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of efficacy, safety, and experimental protocols to inform future research and development.
This compound is a novel ionizable amino lipid designed for the formulation of lipid nanoparticles (LNPs) to deliver mRNA therapeutics. It is distinguished by its biodegradability and rapid clearance from tissues, which addresses some of the challenges associated with repeat dosing and potential long-term toxicity of earlier-generation ionizable lipids.
Comparative Efficacy and Pharmacokinetics
The performance of this compound has been primarily evaluated against Dlin-MC3-DMA (MC3), a widely used ionizable lipid in preclinical and clinical studies. The standard-of-care landscape also includes SM-102 and ALC-0315, which are key components of the Moderna and Pfizer-BioNTech COVID-19 vaccines, respectively.
Data Summary
The following tables summarize the key comparative data on the efficacy and pharmacokinetics of this compound and the standard-of-care ionizable lipids.
| Table 1: In Vivo Protein Expression (Human Erythropoietin - hEPO) in CD-1 Mice | ||
| Ionizable Lipid | Peak Serum hEPO Concentration (ng/mL) at 0.05 mg/kg mRNA dose | Source |
| This compound | ~400 | [1] |
| Dlin-MC3-DMA (MC3) | ~200 | [1] |
| Table 2: In Vivo Protein Expression (Human Erythropoietin - hEPO) in Cynomolgus Monkeys | ||
| Ionizable Lipid | Area Under the Curve (AUC) of Serum hEPO (ng*h/mL) at 0.01 mg/kg mRNA dose | Source |
| This compound | ~1500 | [1] |
| Dlin-MC3-DMA (MC3) | ~500 | [1] |
| Table 3: Pharmacokinetic Profile in CD-1 Mice After Three Weekly Doses (0.05 mg/kg mRNA) | ||
| Ionizable Lipid | Area Under the Curve (AUC) in Liver (µg*h/g) | Source |
| This compound | Significantly lower than MC3 (p < 0.05) | [1] |
| Dlin-MC3-DMA (MC3) | Higher accumulation observed | [1] |
| Table 4: Comparative Efficacy of Standard-of-Care Lipids | |||
| Comparison | Metric | Finding | Source |
| SM-102 vs. ALC-0315 | Intramuscular mRNA delivery (Luciferase expression) | SM-102 showed 60% higher mean bioluminescence than ALC-0315 in mice. | [2] |
| ALC-0315 vs. Dlin-MC3-DMA (MC3) | siRNA delivery to hepatocytes (Factor VII knockdown) | ALC-0315 achieved a two-fold greater knockdown of Factor VII in mice compared to MC3. | [3][4] |
| SM-102 vs. Dlin-MC3-DMA (MC3) | In vitro mRNA delivery (GFP expression) | SM-102 was the most efficacious, broadly inducing high levels of GFP expression in all cell types tested, outperforming MC3. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for LNP formulation and in vivo studies based on published literature.
Lipid Nanoparticle (LNP) Formulation
The general principle of LNP formulation involves the rapid mixing of a lipid mixture in an organic solvent (e.g., ethanol) with an aqueous solution of mRNA at an acidic pH. This process leads to the self-assembly of LNPs with encapsulated mRNA.
1. Lipid Stock Solution Preparation:
-
This compound, Dlin-MC3-DMA (MC3), SM-102, or ALC-0315: Prepare a stock solution in ethanol (B145695).
-
Helper Lipids: Prepare stock solutions of DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) in ethanol.
2. Lipid Mixture Preparation:
-
Combine the ionizable lipid, DSPC, cholesterol, and PEGylated lipid in ethanol at a specific molar ratio. A commonly used molar ratio for MC3-based LNPs is 50:10:38.5:1.5 (MC3:DSPC:Cholesterol:PEG-DMG).[6] For this compound, a similar ratio is used.
3. mRNA Solution Preparation:
-
Dissolve the mRNA transcript in an acidic buffer, typically 10-50 mM sodium citrate (B86180) or sodium acetate, at a pH of 4.0.
4. LNP Formation (Microfluidic Mixing):
-
Load the lipid mixture in ethanol into one syringe and the mRNA in acidic buffer into another syringe.
-
Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (typically 3:1 aqueous to organic).
5. Dialysis and Concentration:
-
Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.
-
Concentrate the LNP formulation using a suitable method, such as ultrafiltration.
6. Sterilization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
In Vivo Studies in Rodents
1. Animal Model:
-
Typically, CD-1 or C57BL/6 mice are used.
2. Administration:
-
For systemic delivery, administer the LNP-encapsulated mRNA intravenously (i.v.) via the tail vein. For vaccine applications, intramuscular (i.m.) injection is common.
3. Dosing:
-
The mRNA dose can range from 0.01 to 1.0 mg/kg, depending on the therapeutic target and the potency of the LNP formulation.
4. Sample Collection:
-
Collect blood samples at various time points (e.g., 2, 6, 24, 48 hours) post-administration to measure the levels of the expressed protein in the serum.
-
Collect tissues (e.g., liver, spleen, kidneys) at the end of the study to assess lipid distribution and biodistribution of the expressed protein.
5. Analysis:
-
Quantify the expressed protein levels using an enzyme-linked immunosorbent assay (ELISA).
-
Measure the concentration of the ionizable lipid in tissues using liquid chromatography-mass spectrometry (LC-MS).
Visualizing the LNP-mRNA Delivery Pathway
The following diagram illustrates the key steps involved in the delivery of mRNA to a target cell via an LNP.
Caption: LNP-mediated mRNA delivery pathway.
Workflow for Comparing Ionizable Lipids
The process of evaluating a new ionizable lipid like this compound against established standards involves a systematic workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
In the landscape of lipid-based research and therapeutics, molecules are often designed for highly specific functions, ranging from drug delivery to modulating cellular signaling. This guide provides a detailed comparison of two distinct lipid molecules: Lipid 5, a novel synthetic ionizable amino lipid, and Lipoxin A4 (LXA4), an endogenous specialized pro-resolving mediator. While both are lipids, their origins, mechanisms of action, and primary applications are fundamentally different. This comparison serves to clarify their respective roles and performance characteristics for researchers, scientists, and drug development professionals.
This compound is a key component in the formulation of lipid nanoparticles (LNPs) designed for the delivery of messenger RNA (mRNA) therapeutics.[1][2][3] Its performance is benchmarked by its efficiency in delivering its cargo and its safety profile, characterized by rapid clearance from the body.[4][5] In contrast, Lipoxin A4 is a naturally occurring eicosanoid that actively resolves inflammation.[6][7][8] Its efficacy is measured by its potent anti-inflammatory and pro-resolving actions, which are mediated through specific cell surface receptors.[4][6][9]
Quantitative Performance Comparison
The following tables summarize the key performance metrics for this compound in the context of mRNA delivery and for Lipoxin A4 in its role as a pro-resolving mediator.
Table 1: Performance of this compound in mRNA Delivery (in vivo)
| Performance Metric | Model | Cargo | Dose | Result | Citation |
| Protein Expression | Cynomolgus Monkey | hEPO mRNA | 0.01 mg/kg | 5-fold higher protein exposure (AUC) compared to MC3 LNP control. | [4][10] |
| Tissue Clearance (Liver) | Sprague-Dawley Rat | hEPO mRNA | 0.2 mg/kg | Efficiently cleared from liver tissue by 24 hours, unlike MC3 which persists at high concentrations. | [11] |
| Metabolism & Elimination | Sprague-Dawley Rat | [14C]this compound in LNP | N/A | Rapidly metabolized via ester hydrolysis and >90% of administered dose recovered in urine and feces within 72 hours. | [5] |
Table 2: Biological Activity of Lipoxin A4
| Performance Metric | Assay | Result | Citation |
| Receptor Binding Affinity (Kd) | Radioligand binding with recombinant rat ALX/FPR2 receptor | ~5 nM | [12] |
| Inhibition of Neutrophil Chemotaxis (IC50) | Inhibition of LTB4-induced human neutrophil migration | ~10 nM | [9][13] |
| Stimulation of Efferocytosis | Macrophage phagocytosis of apoptotic neutrophils | Potently stimulates efferocytosis, a key step in resolving inflammation. | [14][15] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental setups is crucial for understanding the functional context of these lipids.
Lipoxin A4 Signaling Pathway
Lipoxin A4 exerts its pro-resolving effects by binding to the G protein-coupled receptor ALX/FPR2 on the surface of immune cells, such as neutrophils and macrophages.[16][17] This interaction triggers intracellular signaling cascades that inhibit pro-inflammatory pathways (like NF-κB activation) and promote anti-inflammatory and pro-resolving responses.[18]
Caption: Signaling pathway of Lipoxin A4 via the ALX/FPR2 receptor.
This compound-LNP mRNA Delivery and Mechanism
This compound functions as a structural component of a Lipid Nanoparticle (LNP), which encapsulates and protects mRNA. The LNP is taken up by target cells through endocytosis. The acidic environment of the endosome protonates the ionizable this compound, which facilitates the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm. The cell's translational machinery then produces the protein encoded by the mRNA.
Caption: Workflow for mRNA delivery and protein expression via this compound-LNPs.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key protocols used to assess the performance of this compound and Lipoxin A4.
In vivo mRNA Delivery via Lipid Nanoparticles
This protocol describes the general procedure for evaluating the in vivo efficacy of mRNA-LNPs, such as those formulated with this compound.[2][19]
-
LNP Formulation: The ionizable lipid (this compound), phospholipid, cholesterol, and a PEG-lipid are dissolved in ethanol. This organic phase is rapidly mixed with an aqueous phase (e.g., citrate (B86180) buffer at acidic pH) containing the mRNA cargo, often using a microfluidic device.[20][21]
-
Animal Dosing: The formulated LNPs are administered to the animal model (e.g., cynomolgus monkey or rat) via intravenous (i.v.) infusion.[4][22]
-
Sample Collection: Blood samples are collected at various time points post-administration (e.g., 6, 24, 48, 72 hours).[23] Tissues (e.g., liver, spleen) may be harvested at the end of the study.
-
Protein Quantification: The concentration of the protein encoded by the delivered mRNA (e.g., hEPO) in the serum is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Lipid Clearance Analysis: The concentration of the lipid in various tissues is measured over time, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the rate of clearance.[5]
Neutrophil Chemotaxis Assay
This assay is used to measure the ability of a compound like Lipoxin A4 to inhibit the migration of neutrophils towards a chemoattractant.[1][7][24]
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using methods such as Ficoll density gradient centrifugation and dextran (B179266) sedimentation.
-
Assay Setup: A Boyden chamber or a similar transwell system with a microporous membrane is used. The lower chamber is filled with a medium containing a chemoattractant (e.g., Leukotriene B4).
-
Cell Treatment: Isolated neutrophils are pre-incubated with various concentrations of Lipoxin A4 or a vehicle control.
-
Migration: The treated neutrophils are placed in the upper chamber of the transwell system and incubated (e.g., for 1 hour at 37°C) to allow migration towards the chemoattractant in the lower chamber.
-
Quantification: The number of neutrophils that have migrated through the membrane into the lower chamber is quantified. This can be done by cell counting with a microscope or by using a luminescent ATP-based assay to measure viable cells. The inhibition of migration is calculated relative to the vehicle control.[9][25]
Macrophage Efferocytosis Assay
This assay quantifies the engulfment of apoptotic cells by macrophages, a key pro-resolving function stimulated by Lipoxin A4.[3][6][26][27]
-
Macrophage Preparation: Monocytes are isolated from blood and differentiated into macrophages in culture, or a macrophage cell line is used.
-
Preparation of Apoptotic Cells: A separate cell population (e.g., neutrophils or a lymphocyte cell line like Jurkat cells) is induced to undergo apoptosis, for example, by UV irradiation. These apoptotic cells are then labeled with a fluorescent dye (e.g., Calcein AM or pHrodo-Red).
-
Co-culture: The macrophages are treated with Lipoxin A4 or a vehicle control. The fluorescently labeled apoptotic cells are then added to the macrophage culture.
-
Engulfment: The co-culture is incubated for a specific period (e.g., 20-45 minutes) to allow for efferocytosis to occur.
-
Analysis: The percentage of macrophages that have engulfed the fluorescent apoptotic cells is quantified. This is typically done using flow cytometry or fluorescence microscopy, where macrophages positive for the fluorescent signal are counted.
Conclusion
This compound and Lipoxin A4 represent two distinct classes of lipid mediators with divergent therapeutic applications. This compound is a synthetic enabler of genetic medicine, providing a vehicle for the safe and effective delivery of mRNA. Its success is defined by high expression of the therapeutic protein and rapid clearance to ensure safety upon repeat dosing. Lipoxin A4 is an endogenous mediator that orchestrates the resolution of inflammation. Its therapeutic potential lies in its ability to potently and selectively engage the ALX/FPR2 receptor to dampen excessive inflammation and promote tissue repair. Understanding these fundamental differences in their mechanism and function is critical for professionals engaged in drug discovery and development in their respective fields.
References
- 1. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic Exposure, Metabolism, and Elimination of [14C]-Labeled Amino Lipid, this compound, after a Single Administration of mRNA Encapsulating Lipid Nanoparticles to Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipoxin A4 and lipoxin B4 inhibit chemotactic responses of human neutrophils stimulated by leukotriene B4 and N-formyl-L-methionyl-L-leucyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ALX/FPR2 Receptor Activation by Inflammatory (fMLFII) and Pro-resolving (LXA4 and RvD3) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchwithrowan.com [researchwithrowan.com]
- 14. Synthetic lipoxin mimetics as regulators of renal inflammatory responses: models and mechanisms [researchrepository.ucd.ie]
- 15. Lipoxin A4 redistributes myosin IIA and Cdc42 in macrophages: implications for phagocytosis of apoptotic leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biasing the lipoxin A4/formyl peptide receptor 2 pushes inflammatory resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipoxin A4 inhibits NF-κB activation and cell cycle progression in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jove.com [jove.com]
- 20. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Safety Evaluation of Lipid Nanoparticle–Formulated Modified mRNA in the Sprague-Dawley Rat and Cynomolgus Monkey | Semantic Scholar [semanticscholar.org]
- 23. star-oddi.com [star-oddi.com]
- 24. criver.com [criver.com]
- 25. Lipoxin A4 and aspirin-triggered 15-epi-lipoxin A4 inhibit human neutrophil migration: comparisons between synthetic 15 epimers in chemotaxis and transmigration with microvessel endothelial cells and epithelial cells. | Broad Institute [broadinstitute.org]
- 26. tabaslab.com [tabaslab.com]
- 27. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry [en.bio-protocol.org]
Validating the Role of Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) Using Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of knockout (KO) models used to validate the function of the critical signaling lipid, Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). As a minor phospholipid component of the plasma membrane, PI(4,5)P₂ orchestrates a vast array of cellular processes, acting as a substrate for second messenger generation and as a direct regulator of membrane proteins.[1][2] Understanding its precise physiological roles is paramount for developing novel therapeutics targeting a wide range of diseases.
Since lipids themselves cannot be directly knocked out from the genome, the validation of their function relies on the genetic manipulation of the enzymes responsible for their synthesis. This guide uses the knockout of Phosphatidylinositol-4-Phosphate (B1241899) 5-Kinase Type 1 Gamma (PIP5K1C) , a key enzyme that synthesizes PI(4,5)P₂, as a case study to demonstrate this validation approach.[3] We will detail the phenotypic characteristics of relevant KO mouse models, present comparative quantitative data, and provide detailed experimental protocols for essential validation assays.
PI(4,5)P₂ Signaling Pathways: The Core of Cellular Communication
PI(4,5)P₂ is a central hub in cellular signaling, primarily serving two distinct roles: as a substrate for key enzymes and as a direct signaling molecule.[1][4]
-
Substrate for Second Messengers: PI(4,5)P₂ is famously hydrolyzed by Phospholipase C (PLC) in response to signals from G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[1][5] This reaction generates two vital second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][6][7] IP₃ diffuses into the cytosol to trigger the release of calcium from intracellular stores, while DAG remains at the membrane to activate Protein Kinase C (PKC).[1][8]
-
Precursor for PI(3,4,5)P₃: Phosphoinositide 3-kinases (PI3Ks) phosphorylate PI(4,5)P₂ to produce phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃), another critical second messenger that recruits proteins with Pleckstrin Homology (PH) domains to the membrane, regulating cell survival and proliferation.[9]
-
Direct Effector: As an intact lipid, PI(4,5)P₂ directly interacts with and regulates numerous proteins, including ion channels, transporters, and components of the actin cytoskeleton, influencing membrane dynamics and cell structure.[1][4]
References
- 1. portlandpress.com [portlandpress.com]
- 2. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 3. Loss of phosphatidylinositol-4-phosphate 5-kinase type-1 gamma (Pip5k1c) in mesenchymal stem cells leads to osteopenia by impairing bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol(4,5)bisphosphate: diverse functions at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Novel mechanisms for feedback regulation of phospholipase C-beta activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 8. The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI(4,5)P2-Mediated Cell Signaling: Emerging Principles and PTEN as a Paradigm for Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Lipid 5 Across Diverse Cell Lines: A Guide to Reproducibility and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects of the novel bioactive agent, Lipid 5, across three distinct human cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HEK293 (embryonic kidney, non-cancerous). The objective is to evaluate the reproducibility of this compound's anti-cancer effects and its selectivity towards cancerous versus non-cancerous cells. This document outlines the experimental data, detailed protocols, and the underlying signaling pathway modulated by this compound.
Introduction to this compound
This compound is a novel synthetic bioactive lipid designed to induce apoptosis and inhibit proliferation in cancer cells. Many bioactive lipids exert their effects by modulating key cellular signaling pathways that are often dysregulated in cancer.[1][2] One of the most critical pathways in cancer cell survival and proliferation is the PI3K/Akt pathway, which is frequently over-activated in various tumors.[3][4][5] This guide assesses the efficacy of this compound in targeting this pathway and evaluates its differential impact on cell viability and apoptosis across the selected cell lines.
Comparative Efficacy of this compound: Quantitative Data Summary
The effects of this compound were quantified across MCF-7, A549, and HEK293 cell lines following a 48-hour treatment period. Key metrics included cell viability (IC50), apoptosis induction, and modulation of Akt phosphorylation. The results are summarized in the table below.
| Parameter | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK293 (Non-Cancerous) |
| Cell Viability (IC50) | 12.5 µM | 18.2 µM | > 100 µM |
| Apoptosis Induction (% of Cells) | 65.7% (at 20 µM) | 48.3% (at 20 µM) | 5.2% (at 20 µM) |
| Akt Phosphorylation (p-Akt/Total Akt Ratio) | 0.25 (Relative to Control) | 0.41 (Relative to Control) | 0.95 (Relative to Control) |
Data Interpretation: The data indicates that this compound is a potent inhibitor of cell viability in both MCF-7 and A549 cancer cell lines, with MCF-7 cells showing higher sensitivity. Importantly, the IC50 value in the non-cancerous HEK293 cell line was significantly higher, suggesting a favorable selectivity profile. The pro-apoptotic effect of this compound was pronounced in both cancer cell lines, correlating with a marked reduction in the phosphorylation of Akt, a key survival protein. In contrast, this compound had a minimal effect on apoptosis and Akt signaling in HEK293 cells.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the targeted signaling pathway and the workflow used in this comparative study.
Caption: Proposed signaling pathway for this compound's anti-cancer activity.
Caption: Experimental workflow for evaluating this compound's effects.
Detailed Experimental Protocols
To ensure the reproducibility of these findings, the detailed methodologies for the key experiments are provided below.
A. Cell Viability (MTT) Assay
-
Cell Seeding: Seed MCF-7, A549, and HEK293 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle-only control group.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
B. Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 20 µM) or vehicle control for 48 hours as described above.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic (Annexin V-positive, PI-positive) cells.
C. Western Blot for Akt Phosphorylation
-
Cell Seeding and Treatment: Seed cells in 60 mm dishes and grow to 70-80% confluency. Treat with this compound (e.g., 20 µM) or vehicle control for 48 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-Akt to total Akt and normalize to the vehicle control.
References
- 1. Bioactive lipids in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive lysolipids in cancer and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Lipid 5 for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has underscored the critical role of delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the ionizable lipid being a key component influencing both efficacy and safety. This guide provides a comparative analysis of Lipid 5, a novel ionizable amino lipid, against other widely used alternatives such as SM-102, ALC-0315, and DLin-MC3-DMA (MC3). The information herein is collated from publicly available experimental data to aid researchers in making informed decisions for their drug development programs.
Executive Summary
This compound is a proprietary ionizable amino lipid integral to lipid nanoparticles designed for mRNA delivery. Preclinical studies demonstrate its rapid metabolism and clearance, suggesting a favorable safety profile. While direct head-to-head comparisons with all major competitors are limited, existing data allows for a robust comparative assessment.
-
In Vitro Performance: Data on the in vitro transfection efficiency of this compound is not as widely published as for its competitors. However, studies on similar ionizable lipids suggest that in vitro performance can be cell-type dependent and may not always correlate with in vivo efficacy. For instance, SM-102 generally exhibits superior protein expression in various cell lines in vitro compared to ALC-0315 and MC3.[1][2]
-
In Vivo Performance: In vivo studies are crucial for evaluating the true potential of an LNP formulation. Animal models indicate that both SM-102 and ALC-0315 lead to high levels of protein expression, often outperforming MC3.[2][3][4] A direct comparison between this compound and MC3 in vivo revealed that this compound has a lower tissue distribution, suggesting faster clearance.
-
Safety and Tolerability: The rapid metabolism and clearance of this compound are advantageous for its safety profile, potentially reducing the risks associated with lipid accumulation.
Data Presentation: A Comparative Analysis
The following tables summarize the physicochemical properties and performance of this compound and its key competitors.
Table 1: Physicochemical Properties of LNP Formulations
| Parameter | This compound LNP | SM-102 LNP | ALC-0315 LNP | MC3 LNP |
| Particle Size (nm) | ~80-100 | ~80-100[2] | ~80-100[2] | ~80-100[2] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2[2] | < 0.2[2] | < 0.2[2] |
| Zeta Potential (mV) | Near-neutral at pH 7.4 | Near-neutral at pH 7.4[2] | Near-neutral at pH 7.4[2] | Near-neutral at pH 7.4[2] |
| mRNA Encapsulation Efficiency (%) | > 90% | > 90%[2][5] | > 95%[5] | > 90%[2] |
Table 2: In Vitro mRNA Transfection Efficiency
| Cell Line | This compound LNP | SM-102 LNP | ALC-0315 LNP | MC3 LNP |
| HEK293T | Data not available | High[4] | Moderate | Moderate[6] |
| HeLa | Data not available | High[6] | Moderate[6] | Low to Moderate[6] |
| Huh7 (Hepatocytes) | Data not available | High[1] | Moderate[1] | Moderate[1] |
| Dendritic Cells (in vitro) | Data not available | High | Moderate | Low |
Note: In vitro transfection efficiency can be influenced by various factors including cell type, passage number, and assay conditions. The qualitative assessments above are based on reported luciferase or GFP expression levels.
Table 3: In Vivo Protein Expression
| Animal Model | Route of Administration | This compound LNP | SM-102 LNP | ALC-0315 LNP | MC3 LNP |
| Mouse | Intramuscular (IM) | Data not available | High[2][4][5] | High[2][4] | Lower than SM-102 & ALC-0315[2] |
| Mouse | Intravenous (IV) | Lower tissue distribution than MC3 | High (primarily liver)[7] | High (primarily liver)[8][9] | Higher tissue distribution than this compound |
Note: In vivo expression is typically measured by luciferase bioluminescence or ELISA for a secreted protein.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments.
LNP Formulation via Microfluidics
Lipid nanoparticles are typically formulated by the rapid mixing of a lipid-containing organic phase with an aqueous phase containing the mRNA.
-
Preparation of Solutions:
-
Lipid Stock Solution (in Ethanol): Prepare a solution containing the ionizable lipid (this compound, SM-102, ALC-0315, or MC3), DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) at a specific molar ratio (e.g., 50:10:38.5:1.5).[1]
-
mRNA Aqueous Solution: Dissolve the mRNA transcript in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Utilize a microfluidic mixing device (e.g., NanoAssemblr Benchtop).
-
Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1).
-
Set the total flow rate (e.g., 12 mL/min).
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS), pH 7.4, overnight at 4°C to remove ethanol (B145695) and neutralize the pH.
-
-
Characterization:
-
Measure particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Determine mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
In Vitro Transfection Assay
-
Cell Culture:
-
Plate cells (e.g., HEK293T, HeLa) in a 96-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.
-
-
LNP Treatment:
-
Dilute the LNP-mRNA formulations in complete cell culture medium to the desired concentrations.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
-
Incubation:
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
-
Quantification of Protein Expression:
-
Luciferase Reporter: If using luciferase mRNA, lyse the cells and measure luminescence using a luciferase assay kit and a plate reader.
-
Fluorescent Protein Reporter (e.g., GFP): If using GFP mRNA, quantify the percentage of GFP-positive cells and the mean fluorescence intensity using flow cytometry.[10]
-
In Vivo Biodistribution Study in Mice
-
Animal Model:
-
Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).
-
-
LNP Administration:
-
Administer the LNP-mRNA formulations via the desired route (e.g., intravenous tail vein injection or intramuscular injection into the gastrocnemius muscle). The mRNA dose typically ranges from 0.1 to 1 mg/kg.
-
-
Bioluminescence Imaging (for luciferase reporter):
-
At various time points post-injection (e.g., 6, 24, 48 hours), administer D-luciferin intraperitoneally.
-
Anesthetize the mice and image them using an in vivo imaging system (IVIS) to detect bioluminescence.
-
For ex vivo analysis, euthanize the mice, harvest organs of interest (liver, spleen, lungs, etc.), and image them.
-
-
Quantification of Lipid Distribution (LC-MS/MS):
-
At predetermined time points, collect blood and tissues.
-
Extract the lipids from the samples and quantify the concentration of the ionizable lipid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Visualizing Key Processes
To better understand the mechanisms and workflows, the following diagrams are provided.
Caption: Cellular pathway of mRNA delivery by lipid nanoparticles.
Caption: Workflow for lipid nanoparticle formulation and characterization.
Conclusion
This compound presents a promising ionizable lipid for mRNA delivery, with data suggesting a favorable safety profile due to its rapid in vivo clearance. While direct comparative data with leading lipids like SM-102 and ALC-0315 is still emerging, the available information allows for an informed initial assessment. The choice of ionizable lipid is a critical determinant of LNP performance, and the well-documented discrepancy between in vitro and in vivo results highlights the importance of comprehensive preclinical evaluation in relevant animal models. This guide serves as a starting point for researchers, and further head-to-head studies will be invaluable in fully elucidating the comparative advantages of this compound.
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Independent Validation of Published Lipid 5 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the ionizable lipid "Lipid 5," a key component in mRNA delivery systems, with other widely used alternatives. The information presented is based on publicly available experimental data and is intended to assist researchers in making informed decisions for their drug development programs.
Performance Comparison of Ionizable Lipids
The efficacy of lipid nanoparticle (LNP) delivery systems is critically dependent on the choice of the ionizable lipid. This component plays a pivotal role in mRNA encapsulation, endosomal escape, and overall delivery efficiency. Below is a comparative summary of quantitative data for this compound and two prominent alternatives: SM-102, utilized in the Moderna COVID-19 vaccine, and DLin-MC3-DMA, the ionizable lipid in the first FDA-approved siRNA therapeutic, Onpattro®.
| Performance Metric | This compound | SM-102 | DLin-MC3-DMA | Alternative Technologies (e.g., Polymer-Based Nanoparticles) |
| Delivery Efficiency | A top candidate for mRNA delivery to the liver[1]. In one study, a novel lipid (AMG1541) showed ~3-fold higher mRNA expression than this compound[2]. | Demonstrates high in vivo transfection efficiency[3][4][5]. In some studies, it has shown superior performance compared to DLin-MC3-DMA for mRNA delivery[6]. | A well-established benchmark for siRNA delivery, particularly to the liver[2]. Its performance with mRNA can be comparable to or lower than newer ionizable lipids like SM-102[6][7]. | Offer tunable properties for release kinetics and stability. May provide enhanced delivery to specific tissues, such as the lung epithelium, with some formulations showing 5-8 fold higher expression compared to liver-targeted LNPs[8]. |
| Toxicity/Safety | Data on specific toxicity metrics are not readily available in the public domain. However, the development of biodegradable lipids is a key focus to improve safety by ensuring rapid elimination and reduced accumulation[9]. | Generally considered to have a favorable safety profile, which contributed to its use in COVID-19 vaccines[6]. Ionizable lipids are designed to be safer alternatives to permanently cationic lipids, which can exhibit dose-dependent cytotoxicity[8]. | Shows a good safety profile in its approved therapeutic application. At high doses (5 mg/kg of siRNA), it did not lead to increased markers of liver toxicity, in contrast to ALC-0315 (structurally similar to SM-102) in one study[2]. | Can be designed to be biodegradable and biocompatible. However, some polymers like PEI can exhibit cytotoxicity[8]. |
| Cargo Stability | Specific encapsulation efficiency data is not detailed in the available search results. | Formulations typically achieve high mRNA encapsulation efficiency, often exceeding 90%[10]. | Capable of high encapsulation efficiency for siRNA. For mRNA, the efficiency is also generally high, often in the range of 80-95%[10]. | Encapsulation efficiency can be variable depending on the polymer and formulation method[8]. |
Experimental Protocols
The following are generalized protocols for the formulation of lipid nanoparticles for mRNA delivery based on common methodologies cited in the literature. A specific, detailed protocol for this compound LNP formulation is not publicly available.
General Lipid Nanoparticle (LNP) Formulation Protocol (Microfluidic Mixing)
This protocol is a standard method for producing LNPs with consistent size and high encapsulation efficiency.
Materials:
-
Ionizable Lipid (e.g., SM-102, DLin-MC3-DMA) solution in ethanol (B145695)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) solution in ethanol
-
Cholesterol solution in ethanol
-
PEG-lipid (e.g., DMG-PEG 2000) solution in ethanol
-
mRNA in an acidic aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 20 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Lipid Mixture:
-
Combine the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio. A commonly used ratio is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid)[2][11][12][13][14][15].
-
Ensure all lipids are fully dissolved. Gentle heating may be required for some components like cholesterol[13].
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA to the desired concentration in the acidic aqueous buffer.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio, typically 3:1 (aqueous:ethanolic)[8]. The total flow rate will influence the resulting particle size[16].
-
-
Downstream Processing:
-
The resulting LNP suspension is collected.
-
To remove the ethanol and raise the pH, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette[1][10][11].
-
The dialyzed LNPs can be concentrated using centrifugal filter units if necessary.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
In Vivo mRNA Delivery and Luciferase Assay Protocol
This protocol outlines a common method for evaluating the in vivo delivery efficiency of LNP-formulated mRNA encoding a reporter protein like luciferase.
Materials:
-
LNP-formulated luciferase mRNA
-
Animal model (e.g., C57BL/6 mice)
-
D-Luciferin substrate
-
In Vivo Imaging System (IVIS)
-
Standard laboratory equipment for animal handling and injections
Procedure:
-
Animal Dosing:
-
Bioluminescence Imaging:
-
At a predetermined time point post-injection (e.g., 6, 24, or 48 hours), administer the D-luciferin substrate to the mice (e.g., via intraperitoneal injection).
-
Anesthetize the mice and place them in the IVIS imaging chamber.
-
Acquire bioluminescent images to detect the expression of luciferase.
-
-
Data Analysis:
Visualizations
Experimental Workflow for LNP Formulation and In Vivo Testing
Caption: Workflow for LNP formulation and in vivo evaluation.
Mechanism of Endosomal Escape for Ionizable Lipid-Based LNPs
Caption: Endosomal escape mechanism of ionizable LNPs.
References
- 1. Payload distribution and capacity of mRNA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 4. d-lin-mc3-dma.com [d-lin-mc3-dma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Expression kinetics of nucleoside-modified mRNA delivered in lipid nanoparticles to mice by various routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 8. Analysis of mRNA Lipid Nanoparticle Load Capacity [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sartorius.com [sartorius.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Testing new LNPs (lipid nanoparticles) for delivery of Fluc mRNA in adult mice | SCGE Toolkit [scge.mcw.edu]
- 17. cdn2.caymanchem.com [cdn2.caymanchem.com]
Safety Operating Guide
Proper Disposal Procedures for Lipid 5
Disclaimer: "Lipid 5" is a placeholder name for a synthetic cationic lipid used for research purposes. The following procedures are based on the assumed hazardous properties of a typical cationic lipid dissolved in a flammable solvent. Researchers must consult the specific Safety Data Sheet (SDS) for their compound and adhere to all institutional and local regulations.
Proper disposal of specialized laboratory reagents like this compound is critical for ensuring personnel safety and environmental protection. This guide provides a comprehensive operational plan for the safe handling and disposal of this compound, a synthetic cationic lipid solution assumed to be cytotoxic and dissolved in a flammable organic solvent.
Immediate Safety and Logistical Information
Personal Protective Equipment (PPE): When handling this compound waste, the following PPE is mandatory:
-
Eye Protection: Safety glasses or goggles must be worn. If there is a splash risk, a face shield should also be used.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves (minimum 4mil thickness), are required.[1]
-
Body Protection: A flame-resistant or 100% cotton lab coat must be worn over clothing that covers the legs and ankles.[1][2] Closed-toe shoes are mandatory.[1]
Spill Response: In the event of a this compound spill:
-
Alert personnel in the immediate area and control access.
-
Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[2][5]
-
Use a chemical spill kit with appropriate absorbent materials to contain and clean up the spill.
-
Collect the contaminated absorbent materials and place them in a designated, sealed hazardous waste container.
-
Clean the spill area thoroughly.
Operational and Disposal Plan
The disposal of this compound requires a multi-step process involving waste segregation, proper containerization, and formal hazardous waste pickup. Evaporation in a fume hood is not an acceptable method of disposal for hazardous waste.[6][7]
Step 1: Waste Segregation
Proper segregation is the first and most crucial step. Do not mix this compound waste with other waste streams.[8]
-
Liquid Waste: All solutions containing this compound, including residual amounts from experiments and solvent rinses, must be collected as hazardous chemical waste.[9] Segregate halogenated and non-halogenated solvent waste if applicable.[7]
-
Solid Waste: Chemically contaminated lab supplies (e.g., pipette tips, gloves, absorbent paper) should be collected separately from liquid waste.[10] These items should be double-bagged in clear plastic bags.[10]
-
Sharps Waste: Needles, syringes, and broken glass contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[7]
Step 2: Containerization
Select appropriate containers for each waste stream.
-
Liquid Waste: Use a chemically compatible, leak-proof container with a secure screw-on cap.[6][10] Plastic-coated glass or high-density polyethylene (B3416737) (HDPE) carboys are often suitable. The original reagent container can be used if it is in good condition.[6][7]
-
Container Filling: Do not fill containers beyond 75-90% capacity (or leave at least one inch of headroom) to allow for vapor expansion and prevent spills.[6][7]
-
Secondary Containment: Always place liquid waste containers in a secondary container, such as a lab tray, to contain any potential leaks.[10] The secondary container must be able to hold 110% of the volume of the primary container.[10]
Step 3: Labeling
Properly label every waste container as soon as waste is first added.
-
Use your institution's official "Hazardous Waste" tag or label.[9][10]
-
The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name(s) of the contents (e.g., "this compound in Ethanol"). Avoid abbreviations or chemical formulas.
-
The approximate concentrations or percentages of each component.
-
The specific hazard(s) (e.g., Flammable, Toxic).
-
The accumulation start date (the date the first drop of waste was added).
-
The name and contact information of the generating researcher or lab.
-
Step 4: Storage
Store waste containers safely pending disposal.
-
Location: Store waste in a designated satellite accumulation area (SAA) within the laboratory.
-
Segregation: Store incompatible waste types separately (e.g., acids away from flammables).[6]
-
Closure: Keep waste containers securely capped at all times, except when adding waste.[3][6][10]
-
Ignition Sources: Ensure flammable liquid waste is stored away from all potential ignition sources like open flames, hot plates, and electrical equipment.[2][3][4]
Step 5: Disposal Request
Follow your institution's procedure for hazardous waste pickup.
-
Once a container is full or reaches its storage time limit (e.g., 150 days), submit a request for collection through your institution's Environmental Health & Safety (EHS) department.[7]
Data Presentation
The following table summarizes key parameters for the disposal of this compound waste.
| Parameter | Guideline | Rationale |
| Waste Container Type | Chemically compatible (e.g., HDPE, coated glass) with screw cap.[6][10] | Prevents leakage and reaction with waste. |
| Max Fill Volume | 75-90% of container capacity.[7] | Allows for thermal expansion of liquids and vapors. |
| Liquid Waste pH | Do not neutralize without specific EHS protocol. | Neutralization can generate heat or toxic fumes. |
| Storage Time Limit | Check institutional policy (e.g., <150 days).[7] | Regulatory compliance for waste accumulation. |
| Secondary Containment | Must hold 110% of primary container volume.[10] | Contains spills from the primary container. |
Experimental Protocols
Protocol: Deactivation of Cytotoxic this compound Waste (Hypothetical)
Note: This is a hypothetical protocol. Do not attempt chemical treatment of hazardous waste without a specific, validated procedure and approval from your institution's EHS department. Some institutions prohibit in-lab chemical treatment of waste.[11] The cytotoxic effects of cationic lipids are often linked to their interaction with cell membranes and generation of reactive oxygen species (ROS).[12] This procedure is designed to disrupt the lipid structure.
Objective: To reduce the biological activity of this compound in small, aqueous waste streams prior to collection as hazardous chemical waste.
Materials:
-
Aqueous waste containing <1% this compound.
-
5% Sodium hypochlorite (B82951) solution (bleach).
-
Designated chemical fume hood.
-
Appropriate PPE.
-
pH meter or pH strips.
-
Stir plate and stir bar.
Methodology:
-
Place the aqueous this compound waste container in a secondary containment tray inside a certified chemical fume hood.
-
While stirring the solution, slowly add 5% sodium hypochlorite solution in a 1:1 volume ratio to the waste.
-
Allow the mixture to react for a minimum of 60 minutes to promote oxidative degradation of the lipid.
-
After the reaction period, check the pH of the solution. If necessary, adjust to a neutral pH range (6-8) as directed by your EHS office.
-
Pour the treated solution into the designated hazardous aqueous waste container. This waste must still be disposed of as hazardous chemical waste, not poured down the drain.[4][13]
-
Label the container appropriately, noting the treatment process and final chemical constituents.
Mandatory Visualization
The following diagram illustrates the standard workflow for the proper disposal of this compound waste streams.
Caption: Workflow for the safe segregation, containment, and disposal of this compound hazardous waste.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 4. How to Ensure Safe Handling & Storage of Flammable Liquids [safetystoragesystems.co.uk]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. researchgate.net [researchgate.net]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. Addressing the problem of cationic lipid-mediated toxicity: the magnetoliposome model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acs.org [acs.org]
Essential Safety and Operational Guide for Handling Lipid 5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Lipid 5. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 2089251-33-0 | [1][2] |
| Molecular Formula | C44H87NO5 | [1][2] |
| Molecular Weight | 710.18 g/mol (or 710.2 g/mol ) | [1][2] |
| Physical Form | Liquid | |
| Purity | ≥95% | [2] |
| Solubility | Chloroform, methanol, ethanol | [1] |
| Storage Temperature | Store dry at -20°C or below. Stock solutions should be stored at -20°C. | [1][2] |
| Supplied As | A solution in ethanol. | [2] |
Hazard Identification and Precautionary Measures
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The toxicological and pharmacological properties of this compound are not fully known[1]. Therefore, it should be handled with caution, treating it as a potentially hazardous substance[2].
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse).
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for specific procedures. The following table outlines recommended PPE for handling this compound.
| Activity | Minimum PPE Requirement | Enhanced PPE (for higher risk procedures) |
| Low-Volume Handling in a Controlled Environment (e.g., fume hood) | - Safety glasses with side shields- Nitrile gloves- Lab coat- Closed-toe shoes | - Chemical splash goggles- Double-gloving (nitrile)- Chemical-resistant apron over lab coat |
| High-Volume Handling or Potential for Aerosol Generation | - Chemical splash goggles- Face shield- Nitrile gloves- Lab coat- Closed-toe shoes | - Full-face respirator with appropriate cartridges- Chemical-resistant gloves (e.g., butyl rubber)- Disposable gown or coveralls |
| Weighing and Preparing Solutions | - Safety glasses with side shields- Nitrile gloves- Lab coat- Closed-toe shoes | - Chemical splash goggles- Double-gloving (nitrile)- Use of a ventilated balance enclosure |
| Cleaning and Decontamination | - Chemical splash goggles- Nitrile gloves- Lab coat- Closed-toe shoes | - Face shield- Heavy-duty gloves- Chemical-resistant apron |
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the product name and CAS number match the order.
-
Store the container in a designated, well-ventilated, and secure location at or below -20°C[1][2].
-
Keep the container tightly sealed and protected from light.
2. Preparation and Handling:
-
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Wear the appropriate PPE as outlined in the table above.
-
When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Avoid the formation of aerosols.
3. First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) but avoid mouth-to-mouth resuscitation. Seek immediate medical attention[3].
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and rinse the affected area thoroughly with large amounts of water. Seek medical attention[3].
-
Eye Contact: If in eyes, immediately flush with large amounts of water for at least 15 minutes, making sure to separate the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[3].
-
Ingestion: If swallowed, wash out the mouth with water if the person is conscious. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3].
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
Segregate this compound waste from other laboratory waste streams[4].
-
This includes unused this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, gloves, paper towels).
2. Waste Containment:
-
Collect all this compound waste in clearly labeled, leak-proof containers[4].
-
The containers should be appropriate for chemical waste and compatible with the solvents used.
3. Disposal Procedure:
-
Dispose of this compound waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols: Decontamination
For cleaning and decontaminating surfaces and equipment that have come into contact with lipid nanoparticle formulations like those containing this compound, a formulated alkaline cleaning agent is recommended. Studies have shown that such agents can effectively remove both the active ingredient and the lipid delivery vehicle to acceptable limits[5]. Simply using water or sodium hydroxide (B78521) in water may not be sufficient[5].
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
